Tabersonine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASQSWPQOKOQI-OCIDDWSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29479-00-3, 28972-21-6 | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Tabersonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tabersonine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TABERSONINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Tabersonine Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a naturally occurring indole alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of its hydrochloride salt, Tabersonine hydrochloride. The document delves into its intricate interactions with key signaling pathways implicated in inflammation, cancer, and other disease states. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily targeting key nodes in inflammatory and apoptotic signaling cascades.
Anti-inflammatory Activity
A significant aspect of Tabersonine's mechanism of action is its potent anti-inflammatory effects, which are mediated through the inhibition of several critical signaling pathways.
-
NLRP3 Inflammasome Inhibition: this compound is a selective and orally active inhibitor of the NLRP3 inflammasome.[1][2] It directly binds to the NACHT domain of the NLRP3 protein, which inhibits its ATPase activity.[1][2] This interference prevents the subsequent oligomerization of NLRP3, blocking the formation of the ASC (Apoptosis-associated speck-like protein containing a CARD) speck and the activation of caspase-1.[1][2] Consequently, the release of pro-inflammatory cytokines, notably IL-1β, is significantly reduced.[1][2]
-
NF-κB and MAPK Signaling Pathway Inhibition: Tabersonine has been shown to inhibit the K63-linked ubiquitination of TRAF6 (TNF receptor-associated factor 6).[1] This upstream inhibition leads to the blockade of the NF-κB and p38 MAPK signaling pathways, further contributing to its anti-inflammatory properties by reducing the production of various inflammatory mediators.[1][3]
-
JAK1/STAT3 Signaling Pathway Inhibition: Emerging evidence suggests that Tabersonine may also exert its anti-inflammatory effects by targeting the JAK1/STAT3 signaling pathway, indicating its potential in treating conditions like acute lung injury.[4]
Anti-tumor Activity
This compound has demonstrated significant anti-tumor effects, particularly in hepatocellular carcinoma, by inducing apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Tabersonine induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]
-
Mitochondrial Pathway: It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[1] This disrupts the mitochondrial membrane potential, promoting the release of cytochrome c into the cytoplasm and subsequent activation of caspase-9 and caspase-3.[1]
-
Death Receptor Pathway: Tabersonine can also activate the death receptor pathway, as evidenced by the upregulation of Fas and FasL, leading to the activation of caspase-8.
-
-
PI3K/Akt Signaling Pathway Inhibition: A key mechanism underlying its pro-apoptotic effect is the inhibition of the PI3K/Akt signaling pathway.[1][5] Tabersonine has been shown to decrease the phosphorylation of Akt, a critical kinase that promotes cell survival.
-
Cell Cycle Arrest: In addition to inducing apoptosis, Tabersonine can arrest the cell cycle at the G0/G1 phase in cancer cells.[1][2] This is accompanied by the downregulation of key cell cycle regulatory proteins such as CDK4 and Cyclin D1.[1][2]
Quantitative Data
The following tables summarize the key quantitative data related to the efficacy of this compound.
Table 1: Inhibitory Concentrations (IC50) of Tabersonine
| Target/Process | Cell Line/System | IC50 Value | Reference(s) |
| NLRP3-mediated IL-1β production | Bone Marrow-Derived Macrophages (BMDM) | 0.71 µM | [1][2] |
| Cell Viability | SMMC-7721 (Hepatocellular Carcinoma) | 7.89 ± 1.2 µM | |
| Cell Viability | Bel-7402 (Hepatocellular Carcinoma) | 5.07 ± 1.4 µM | |
| Cell Viability | HepG2 (Hepatocellular Carcinoma) | 12.39 ± 0.7 µM |
Table 2: Effective Concentrations of Tabersonine for Biological Effects
| Biological Effect | Cell Line | Concentration Range | Reference(s) |
| Apoptosis Induction | SMMC-7721 | 6.25-25 µM | [1][2] |
| Apoptosis Induction | HepG2 | 6-30 µM | [2] |
| Cell Cycle Arrest (G0/G1) | SMMC-7721 | 12.5-25 µM | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.
NLRP3 Inflammasome Activation Assay
This protocol describes the induction and measurement of NLRP3 inflammasome activation in macrophages.
-
Cell Culture: Culture immortalized Bone Marrow-Derived Macrophages (iBMDMs) or THP-1 macrophages in complete DMEM medium. Seed 200,000 cells per well in a 96-well plate.
-
Priming: Prime the cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 µM Nigericin or 5 mM ATP, for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed hepatocellular carcinoma cells (e.g., SMMC-7721, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol describes the measurement of changes in mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound as required.
-
JC-1 Staining: Incubate the treated cells with JC-1 staining solution for 15-30 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.
Western Blotting
This protocol is for the detection of protein expression and phosphorylation status.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
This compound is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to concurrently inhibit key inflammatory pathways, such as the NLRP3 inflammasome and NF-κB signaling, and to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and both the intrinsic and extrinsic apoptotic cascades, highlights its therapeutic potential for a range of diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this compound. Future studies should continue to explore its molecular targets and expand upon its efficacy in various preclinical disease models.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Tabersonine Hydrochloride: A Comprehensive Technical Guide on its Natural Sources, Extraction, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabersonine, a monoterpenoid indole alkaloid, is a crucial precursor in the biosynthesis of several pharmacologically significant compounds, including the anti-cancer agent vinblastine. Its hydrochloride salt, in particular, has garnered attention for its anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the natural occurrence of tabersonine, detailed methodologies for its extraction and purification, and a comprehensive analysis of the molecular signaling pathways modulated by tabersonine hydrochloride. Quantitative data on tabersonine content in various plant sources are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Natural Occurrence of Tabersonine
Tabersonine is predominantly found in several species of the Apocynaceae family. The primary and most economically viable sources for the extraction of this alkaloid are the seeds of Voacanga africana and the leaves and seeds of Catharanthus roseus (Madagascar periwinkle)[1]. Other notable plant genera that contain tabersonine include Amsonia, Stemadenia, and Tabernaemontana[2].
The concentration of tabersonine can vary significantly depending on the plant species, the specific plant part, and the geographic location. Seeds of Voacanga africana are particularly rich in tabersonine, making them a preferred source for commercial extraction.
Table 1: Quantitative Data on Tabersonine Content in Various Natural Sources
| Plant Species | Plant Part | Tabersonine Yield | Reference |
| Voacanga africana | Seeds | 1.7 g from 100 g of beans | [3] |
| Voacanga africana | Seeds | 2.4% - 2.7% | [4] |
| Voacanga africana | Seeds | Approx. 20 g per kg | [2] |
| Catharanthus roseus | Leaves | Varies | [1] |
| Catharanthus roseus | Seeds | Varies |
Experimental Protocols
Extraction and Purification of Tabersonine from Voacanga africana Seeds
This protocol is a synthesis of methodologies described in scientific literature and patents[2][3][4][5].
Materials and Equipment:
-
Dried seeds of Voacanga africana
-
Grinder or mill
-
Soxhlet apparatus
-
Petroleum ether
-
Ethyl ether
-
Ethanol
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ammonia solution (NH₄OH)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
-
Glassware (beakers, flasks, separatory funnels)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Plant Material:
-
Dry the Voacanga africana seeds thoroughly.
-
Grind the dried seeds to a fine powder using a grinder or mill.
-
-
Soxhlet Extraction (Defatting):
-
Place the powdered seeds in a thimble and load it into a Soxhlet extractor.
-
Extract the powder with petroleum ether for several hours to remove fatty materials. Discard the petroleum ether extract.
-
-
Alkaloid Extraction:
-
Air-dry the defatted seed powder.
-
Moisten the powder with a dilute ammonia solution to liberate the free base alkaloids.
-
Pack the alkalinized powder into a column or return it to the Soxhlet extractor.
-
Extract the alkaloids with ethyl ether or a mixture of ethanol and acetic acid until the extraction is complete (can be monitored by TLC).
-
-
Acid-Base Liquid-Liquid Extraction:
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a 2% aqueous hydrochloric acid solution.
-
Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether) to remove any remaining neutral impurities. Discard the organic layer.
-
Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution. The alkaloids will precipitate.
-
Extract the liberated alkaloids into an organic solvent such as ethyl ether or chloroform. Repeat the extraction three times.
-
Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.
-
-
Purification by Recrystallization:
-
Filter the dried organic solution and evaporate the solvent to obtain the crude tabersonine base.
-
Dissolve the crude product in a minimal amount of hot methanol or acetone.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified tabersonine crystals under vacuum.
-
-
Purification by Column Chromatography (Optional):
-
If further purification is required, dissolve the crude tabersonine in a minimal amount of a suitable solvent.
-
Load the solution onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, by gradually adding ethyl acetate to the hexane.
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing pure tabersonine and evaporate the solvent.
-
Synthesis of this compound
Materials:
-
Purified tabersonine base
-
Methanol
-
Concentrated hydrochloric acid (HCl)
-
Ethyl ether (anhydrous)
Procedure:
-
Dissolve the purified tabersonine base in a minimal amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.
-
To induce precipitation of the hydrochloride salt, add anhydrous ethyl ether to the solution until it becomes cloudy.
-
Allow the mixture to stand in the cold to complete the crystallization.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold ethyl ether and dry them under vacuum.
Signaling Pathways and Molecular Interactions
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival.
Inhibition of the NLRP3 Inflammasome
This compound is a direct inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18[6][7].
Mechanism of Inhibition: Tabersonine directly binds to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing NLRP3 oligomerization, tabersonine blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, thereby inhibiting the activation of caspase-1 and the maturation of IL-1β and IL-18[6][7].
Caption: Inhibition of NLRP3 inflammasome by Tabersonine HCl.
Modulation of NF-κB, PI3K/Akt, and p38 MAPK Pathways
Tabersonine has been demonstrated to suppress pro-inflammatory signaling by inhibiting the activation of NF-κB, PI3K/Akt, and p38 MAPK pathways. A key molecular target in this process is the TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase that acts as a crucial upstream regulator of these pathways[8].
Mechanism of Action: Tabersonine reduces the K63-linked polyubiquitination of TRAF6[8]. This post-translational modification is essential for the activation of TRAF6 and its ability to signal downstream. By inhibiting TRAF6 ubiquitination, tabersonine effectively blocks the activation of downstream kinases such as IKKβ (in the NF-κB pathway), Akt (in the PI3K/Akt pathway), and p38 MAPK. This leads to the suppression of inflammatory gene expression and promotion of cell survival. Specifically, in the NF-κB pathway, the inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its translocation to the nucleus. In the PI3K/Akt pathway, the lack of upstream signaling results in reduced phosphorylation and activation of Akt[9].
Caption: Inhibition of TRAF6-mediated signaling by Tabersonine HCl.
Conclusion
This compound, derived from readily available natural sources, presents a promising scaffold for the development of novel therapeutics, particularly for inflammatory and neurodegenerative diseases. This guide provides a foundational understanding of its natural origins, practical methods for its isolation and conversion to the hydrochloride salt, and a detailed look at its molecular mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this intriguing alkaloid.
References
- 1. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
- 3. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 4. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]
- 5. CN111808103A - Clean production method for extracting tabersonine from African voacanga - Google Patents [patents.google.com]
- 6. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Pathway of Tabersonine Biosynthesis in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthesis of tabersonine in the medicinal plant Catharanthus roseus. Tabersonine is a crucial precursor to the production of valuable monoterpenoid indole alkaloids (MIAs), including the anti-cancer drugs vinblastine and vincristine. This document details the enzymatic steps, subcellular and tissue-level localization of the pathway, and the regulatory mechanisms that govern the flux of metabolites. Furthermore, it presents a compilation of quantitative data and detailed experimental protocols to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.
Introduction
Catharanthus roseus, commonly known as the Madagascar periwinkle, is a treasure trove of complex specialized metabolites, most notably the MIAs.[1][2] The intricate biosynthetic pathways within this plant have been the subject of extensive research due to the pharmacological significance of their end products. Tabersonine, an aspidosperma-type MIA, occupies a central branch point in this metabolic network, serving as the direct precursor to vindoline, a key component of the dimeric anti-cancer alkaloids, vinblastine and vincristine.[1][3] Understanding the biosynthesis of tabersonine is therefore paramount for efforts aimed at enhancing the production of these life-saving drugs through metabolic engineering and synthetic biology approaches.
The biosynthesis of tabersonine and its subsequent conversion to vindoline is a multi-step process involving a series of enzymatic reactions that are spatially segregated within different cell types and subcellular compartments of the leaf.[1][4] This guide will dissect this complex pathway, providing a detailed overview of the enzymes involved, their functions, and the experimental evidence that has elucidated their roles.
The Biosynthetic Pathway from Strictosidine to Tabersonine
The journey to tabersonine begins with the central MIA intermediate, strictosidine. Through a series of nine enzymatic steps, strictosidine is converted to tabersonine.[5] The key enzymes in the later stages of this conversion leading to the aspidosperma scaffold of tabersonine include geissoschizine synthase, geissoschizine oxidase, and tabersonine synthase.[5][6]
The Conversion of Tabersonine to Vindoline: A Seven-Step Enzymatic Cascade
Once synthesized, tabersonine embarks on a seven-step enzymatic journey to become vindoline. This process is primarily localized within the leaves of C. roseus and is characterized by a remarkable spatial separation of enzymatic activities between the epidermis and mesophyll cells.[1][4]
Initial Steps in the Leaf Epidermis
The first two steps of the vindoline pathway occur in the leaf epidermis.[1][4]
-
16-Hydroxylation: The pathway is initiated by Tabersonine 16-hydroxylase (T16H) , a cytochrome P450 monooxygenase (CYP71D12 and CYP71D351), which hydroxylates tabersonine at the C-16 position to produce 16-hydroxytabersonine.[7][8]
-
O-Methylation: The newly formed hydroxyl group is then methylated by 16-hydroxytabersonine-O-methyltransferase (16OMT) to yield 16-methoxytabersonine.[1][7]
Subsequent Steps and Transport
The pathway continues with subsequent enzymatic modifications that are also localized to the leaf epidermis before the intermediate is transported to the mesophyll cells.
-
C-3 Oxidation: Tabersonine 3-oxygenase (T3O) , a cytochrome P450 (CYP71D1V2), catalyzes the oxidation of 16-methoxytabersonine.[1][3]
-
C-2,3-Reduction: This is followed by the action of Tabersonine 3-reductase (T3R) , an alcohol dehydrogenase, which reduces the product of the T3O reaction to form 3-hydroxy-16-methoxy-2,3-dihydrotabersonine.[1][3] The coupled action of T3O and T3R is crucial for the formation of the correct intermediate.[3]
Final Steps in the Leaf Mesophyll
The intermediate, 3-hydroxy-16-methoxy-2,3-dihydrotabersonine, is then transported to the specialized idioblast and laticifer cells within the leaf mesophyll to complete the final steps of vindoline biosynthesis.[1][4]
-
N-Methylation: N-methyltransferase (NMT) adds a methyl group to the indole nitrogen.
-
C-4 Hydroxylation: Desacetoxyvindoline-4-hydroxylase (D4H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates the C-4 position.
-
O-Acetylation: Finally, Deacetylvindoline-4-O-acetyltransferase (DAT) acetylates the C-4 hydroxyl group to produce vindoline.
Quantitative Data
Table 1: Gene Expression Levels in C. roseus Leaf Tissues
| Gene | Enzyme | Relative Expression (Epidermis vs. Whole Leaf) | Reference |
| T16H2 | Tabersonine 16-hydroxylase 2 | Enriched (4- to 5-fold) | [6] |
| 16OMT | 16-hydroxytabersonine O-methyltransferase | Enriched (4- to 5-fold) | [6] |
| NMT | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase | 3-fold higher in epidermis | [1] |
| D4H | Desacetoxyvindoline-4-hydroxylase | Ratio of 0.5 or less | [6] |
| DAT | Deacetylvindoline-4-O-acetyltransferase | Ratio of 0.5 or less | [6] |
Table 2: Vindoline Production in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Vindoline Titer (mg/L) | Reference |
| Initial seven-gene pathway expression | Not specified, but low | [1] |
| Multi-strategy metabolic engineering | ~16.5 | [9] |
Experimental Protocols
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
This protocol is adapted from methodologies used to functionally characterize genes in the tabersonine biosynthesis pathway.[8][10]
Objective: To transiently silence the expression of a target gene in C. roseus to study its function in vivo.
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
pTRV1 and pTRV2 VIGS vectors
-
C. roseus seedlings (2-3 weeks old)
-
Infiltration medium (10 mM MES, pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Liquid LB medium with appropriate antibiotics
-
Spectrophotometer
-
Centrifuge
-
Syringes (1 mL, without needle)
Procedure:
-
Construct Preparation: Clone a 300-400 bp fragment of the target gene into the pTRV2 vector.
-
Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate A. tumefaciens GV3101 cells by electroporation.
-
Culture Preparation: Inoculate 5 mL of LB medium containing appropriate antibiotics with a single colony of each transformed Agrobacterium strain. Grow overnight at 28°C with shaking.
-
Inoculum Preparation: Inoculate 50 mL of LB medium with the overnight culture and grow to an OD₆₀₀ of 1.0-1.5.
-
Cell Harvest and Resuspension: Pellet the cells by centrifugation at 4000 x g for 10 min. Resuspend the pellets in infiltration medium to a final OD₆₀₀ of 1.5.
-
Induction: Incubate the resuspended cells at room temperature for 3-4 hours to induce the virulence genes.
-
Infiltration: Mix equal volumes of the Agrobacterium cultures containing pTRV1 and pTRV2-gene. Infiltrate the underside of the cotyledons or young leaves of C. roseus seedlings using a 1 mL syringe without a needle.
-
Plant Growth and Observation: Grow the infiltrated plants in a controlled environment (16 h light/8 h dark photoperiod, 25°C). Observe for the silencing phenotype, typically 2-3 weeks post-infiltration. A control using a pTRV2 vector targeting a marker gene like phytoene desaturase (PDS), which results in photobleaching, is recommended.[5]
-
Analysis: Harvest silenced tissues for metabolite analysis (LC-MS) and gene expression analysis (qRT-PCR).
In Vitro Enzyme Assay for Tabersonine 16-Hydroxylase (T16H)
This protocol is a generalized procedure based on coupled enzyme assays.[1]
Objective: To determine the enzymatic activity of T16H.
Materials:
-
Microsomal fraction from a heterologous expression system (e.g., yeast, insect cells) expressing T16H.
-
Tabersonine (substrate)
-
NADPH
-
16-hydroxytabersonine-O-methyltransferase (16OMT)
-
S-adenosyl-L-methionine (SAM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., ethyl acetate)
-
LC-MS for product analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein containing T16H, and NADPH.
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding tabersonine.
-
Coupled Reaction: For a coupled assay to facilitate product detection, add 16OMT and SAM to the reaction mixture. This will convert the 16-hydroxytabersonine product to the more stable 16-methoxytabersonine.
-
Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as ethyl acetate.
-
Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
-
Analysis: Collect the organic phase, evaporate to dryness, and resuspend in a suitable solvent for LC-MS analysis to quantify the product (16-hydroxytabersonine or 16-methoxytabersonine).
Metabolite Extraction and LC-MS Analysis
This protocol provides a general framework for the extraction and analysis of tabersonine and its derivatives.[9][11]
Objective: To extract and quantify tabersonine and its downstream metabolites from plant tissue or yeast cultures.
Materials:
-
Plant tissue (e.g., C. roseus leaves) or yeast culture
-
Extraction solvent (e.g., methanol or ethyl acetate)
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Vortex mixer
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
Procedure:
-
Sample Preparation:
-
Plant Tissue: Freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Yeast Culture: Pellet the yeast cells by centrifugation. The supernatant can also be analyzed for secreted metabolites.
-
-
Extraction: Add the extraction solvent to the powdered tissue or cell pellet. Vortex vigorously for 1-2 minutes.
-
Sonication (Optional): Sonicate the sample for 10-15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC-MS Analysis:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Detection: Use a mass spectrometer in positive ion mode to detect and quantify the metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Authentic standards should be used for confirmation and quantification.
-
Visualizations
Caption: Biosynthesis pathway of vindoline from tabersonine in C. roseus.
Caption: Experimental workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion
The biosynthesis of tabersonine and its conversion to vindoline in Catharanthus roseus is a highly complex and tightly regulated process. The spatial separation of enzymatic steps between different leaf cell types highlights the sophisticated metabolic organization within this plant. The information compiled in this technical guide, including the detailed pathway, quantitative data, and experimental protocols, provides a solid foundation for researchers aiming to further unravel the intricacies of MIA biosynthesis. A thorough understanding of this pathway is essential for developing effective metabolic engineering strategies to increase the production of valuable anti-cancer alkaloids and for exploring the potential of synthetic biology to create novel production platforms.
References
- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-ESI-HRMS/MS-Based Metabolite Profiling and Bioactivity Assessment of Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Two Tabersonine 6,7-Epoxidases Initiate Lochnericine-Derived Alkaloid Biosynthesis in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of tabersonine 16-hydroxylase and 16-hydroxytabersonine-O-methyltransferase in Catharanthus roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Tabersonine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tabersonine, a terpene indole alkaloid predominantly found in the medicinal plants of the Apocynaceae family, such as Catharanthus roseus and Voacanga africana, has emerged as a molecule of significant pharmacological interest. Beyond its established role as a crucial biosynthetic precursor to the potent anticancer vinca alkaloids, vinblastine and vincristine, tabersonine itself and its derivatives exhibit a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological properties of tabersonine and its key derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective effects. The document details the underlying molecular mechanisms, summarizes quantitative data, provides comprehensive experimental protocols for key assays, and visualizes complex signaling pathways and workflows to facilitate further research and drug development endeavors.
Anticancer Activities
Tabersonine has demonstrated notable anticancer properties against various cancer cell lines. Its cytotoxic and apoptotic effects are attributed to its ability to modulate key signaling pathways involved in cell survival, proliferation, and death.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of tabersonine in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | [1] |
| Bel7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | [1] |
| BT549 | Triple-Negative Breast Cancer | 18.1 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | [2] |
Signaling Pathways in Anticancer Action
Tabersonine exerts its anticancer effects by targeting critical signaling pathways that regulate cell fate. The PI3K/Akt and Death Receptor pathways have been identified as key mediators of tabersonine-induced apoptosis in cancer cells.[3]
Diagram: Tabersonine-Induced Apoptotic Signaling Pathways
Caption: Tabersonine induces apoptosis via PI3K/Akt inhibition and death receptor activation.
Experimental Protocols
Objective: To determine the cytotoxic effect of tabersonine on cancer cells.
Methodology:
-
Seed 1x10⁵ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[1]
-
Treat the cells with various concentrations of tabersonine (e.g., 6, 12, 18, 24, 30 µM) and a vehicle control (DMSO) for 24 hours.[1]
-
Add 100 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[1]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[1]
Objective: To assess the long-term proliferative capacity of cancer cells after tabersonine treatment.
Methodology:
-
Seed 1.5x10⁶ cells per well in 6-well plates and incubate for 24 hours.[1]
-
Treat cells with different concentrations of tabersonine for 24 hours.[1]
-
Replace the medium with fresh medium and incubate for approximately two weeks, changing the medium every 3 days.[1]
-
After two weeks, discard the medium, wash the wells with PBS, and fix the colonies with 4% paraformaldehyde for 30 minutes.
-
Stain the colonies with 0.2% crystal violet for 30 minutes.[1]
-
Wash the wells with water, air dry, and count the number of colonies.
Objective: To evaluate the antitumor efficacy of tabersonine in a living organism.
Methodology:
-
Subcutaneously inject 2x10⁷ HepG2 cells into the flank of male BALB/c nude mice.[1]
-
Once tumors are palpable (after approximately 3 days), randomly assign mice to treatment groups.[1]
-
Administer tabersonine (e.g., 25 mg/kg and 50 mg/kg) or a vehicle control via gavage daily for three consecutive weeks.[1]
-
Measure tumor volume every three days using a caliper (Volume = 0.5 x length x width²).
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunofluorescence).[1]
Diagram: Experimental Workflow for In Vivo Xenograft Study
References
The Crucial Role of Tabersonine in Vinblastine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of tabersonine as a precursor in the synthesis of the potent anticancer agent, vinblastine. Vinblastine, a dimeric monoterpenoid indole alkaloid, is formed through the coupling of two monomeric precursors: vindoline and catharanthine. Tabersonine serves as a key starting material in the biosynthetic pathway leading to vindoline, making its availability and efficient conversion critical for the production of this life-saving chemotherapeutic.
This document provides a comprehensive overview of the biosynthetic and semi-synthetic pathways, detailed experimental protocols for key chemical transformations, and a quantitative analysis of reaction yields.
The Biosynthetic Pathway: From Tabersonine to Vindoline
The biosynthesis of vindoline from tabersonine is a complex, multi-step enzymatic process that has been extensively studied and reconstituted in various expression systems, including yeast and plants like Nicotiana benthamiana.[1][2] This pathway involves a series of hydroxylations, methylations, and rearrangements catalyzed by specific enzymes.
The seven-step enzymatic conversion of tabersonine to vindoline is a critical part of the overall vinblastine biosynthetic pathway.[3] The key enzymes involved in this transformation are:
-
Tabersonine 16-hydroxylase (T16H)
-
16-hydroxytabersonine-O-methyltransferase (16OMT)
-
Tabersonine 3-oxygenase (T3O)
-
Tabersonine 3-reductase (T3R)
-
N-methyltransferase (NMT)
-
Desacetoxyvindoline 4-hydroxylase (D4H)
-
Deacetylvindoline 4-O-acetyltransferase (DAT)
The concerted action of these enzymes, often localized in different cellular compartments, highlights the complexity of producing vindoline in a heterologous system.
Semi-Synthesis of Vinblastine: The Chemical Coupling
The final and crucial step in producing vinblastine is the chemical coupling of vindoline (derived from tabersonine) and catharanthine. This semi-synthetic approach is the most common method for industrial production due to the extremely low natural abundance of vinblastine. Two primary methods have been developed for this coupling: the Polonovski-Potier reaction and the more recent and efficient Fe(III)-promoted coupling.
Fe(III)-Promoted Coupling of Vindoline and Catharanthine
This biomimetic approach has emerged as a superior method for the synthesis of vinblastine, offering high yields and stereoselectivity. The reaction proceeds via the formation of anhydrovinblastine, which is then oxidized to vinblastine.
A significant advantage of this method is the exclusive formation of the natural C16' stereochemistry in the coupling product.
Polonovski-Potier Reaction
The Polonovski-Potier reaction is an older method for coupling vindoline and catharanthine. It involves the activation of catharanthine N-oxide with trifluoroacetic anhydride to generate a reactive iminium species that then couples with vindoline. While historically significant, this method generally results in lower yields and a mixture of stereoisomers compared to the Fe(III)-promoted coupling.
Quantitative Data Presentation
The following tables summarize the quantitative data for the key chemical steps in the semi-synthesis of vinblastine.
Table 1: Comparison of Coupling Methods for Anhydrovinblastine Synthesis
| Method | Oxidant/Reagent | Temperature | Yield of Anhydrovinblastine | Stereoselectivity (natural C16') | Reference |
| Fe(III)-Promoted | FeCl₃ (5 equiv) | 23 °C | ~90% | Exclusive | [1] |
| Polonovski-Potier | Catharanthine N-oxide, (CF₃CO)₂O | -78 °C | Moderate | >5:1 | [1] |
| Polonovski-Potier | Catharanthine N-oxide, (CF₃CO)₂O | 0 °C | Moderate | 1:1 | [1] |
Table 2: Yields for the One-Pot Fe(III)-Promoted Synthesis of Vinblastine
| Product | Yield | Diastereomeric Ratio (Vinblastine:Leurosidine) | Reference |
| Vinblastine | 40-43% | ~2:1 | [1] |
| Leurosidine (C20' isomer) | 20-23% | ~2:1 | [1] |
| Anhydrovinblastine | ~10% | N/A | [1] |
| Total Coupled Products | >80% | [1] |
Experimental Protocols
Protocol for Fe(III)-Promoted Coupling and In Situ Oxidation to Vinblastine
This protocol is adapted from the literature and describes a one-pot synthesis of vinblastine from vindoline and catharanthine.
Materials:
-
Vindoline
-
Catharanthine
-
Ferric chloride (FeCl₃)
-
Trifluoroethanol (CF₃CH₂OH)
-
0.1 N Hydrochloric acid (HCl)
-
Ferric oxalate (Fe₂(ox)₃)
-
Sodium borohydride (NaBH₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Coupling Reaction:
-
In a suitable reaction vessel, dissolve catharanthine and vindoline in a mixture of 0.1 N HCl and trifluoroethanol.
-
Add 5 equivalents of FeCl₃ to the solution at 23 °C.
-
Stir the reaction mixture to facilitate the formation of the anhydrovinblastine iminium ion intermediate.
-
-
In Situ Oxidation:
-
In a separate vessel, prepare a solution of ferric oxalate (10 equivalents) cooled to 0 °C and saturate it with air.
-
Add the reaction mixture from the coupling step to the ferric oxalate solution.
-
Slowly add sodium borohydride (20 equivalents) to the combined mixture. This initiates both the reduction of the iminium ion and the oxidation of the double bond.
-
-
Work-up and Purification:
-
After the reaction is complete, quench the reaction with a suitable reagent.
-
Extract the crude product mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
The crude product is then subjected to purification.
-
Protocol for the Polonovski-Potier Reaction
This protocol outlines the general procedure for the Polonovski-Potier coupling.
Materials:
-
Catharanthine
-
m-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent
-
Vindoline
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄) for reduction
Procedure:
-
Formation of Catharanthine N-oxide:
-
Dissolve catharanthine in anhydrous dichloromethane and cool the solution.
-
Add m-CPBA to the solution to form catharanthine N-oxide.
-
-
Coupling Reaction:
-
To the solution containing catharanthine N-oxide, add a solution of vindoline in anhydrous dichloromethane.
-
Cool the mixture to the desired temperature (e.g., -78 °C for improved stereoselectivity).
-
Slowly add trifluoroacetic anhydride to the reaction mixture.
-
-
Reductive Work-up:
-
After the reaction is complete, quench the reaction and perform a reductive work-up using sodium borohydride to obtain anhydrovinblastine.
-
-
Purification:
-
The crude anhydrovinblastine is then purified using standard chromatographic techniques.
-
Purification of Vinblastine
The final purification of vinblastine from the reaction mixture is crucial to obtain a product of high purity suitable for pharmaceutical applications. A multi-step process is typically employed.
-
Formylation: This step can be used to protect certain functional groups and facilitate purification.
-
Recrystallization: The crude product is dissolved in a suitable solvent (e.g., methanol) and allowed to crystallize, which helps in removing impurities.
-
Acidification and Salification: Vinblastine is often converted to its sulfate salt to improve its stability and facilitate handling. This involves dissolving the free base in a suitable solvent and treating it with sulfuric acid.
-
Methanol Pulping: This involves suspending the vinblastine sulfate in methanol to wash away remaining impurities.
The final product is then dried under vacuum to yield high-purity vinblastine sulfate.
Conclusion
Tabersonine is a vital precursor in the synthesis of vinblastine, serving as the biosynthetic starting point for the vindoline moiety. The semi-synthetic coupling of vindoline and catharanthine, particularly through the efficient Fe(III)-promoted method, represents a cornerstone of modern vinblastine production. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of natural product synthesis and drug development, paving the way for further optimization and innovation in the production of this essential anticancer drug.
References
- 1. Direct Coupling of Catharanthine and Vindoline to Provide Vinblastine: Total Synthesis of (+)- and ent-(−)-Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Early Studies on the Anti-inflammatory Effects of Tabersonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a naturally occurring indole alkaloid predominantly isolated from plants of the Apocynaceae family, such as Catharanthus roseus, has recently emerged as a compound of significant interest in pharmacological research. Initially investigated for its anti-cancer properties, early and contemporary studies have progressively unveiled its potent anti-inflammatory activities across a spectrum of preclinical models. This technical guide provides an in-depth overview of the foundational studies that have elucidated the anti-inflammatory mechanisms of tabersonine, offering detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways involved. The evidence suggests that tabersonine exerts its effects through the modulation of multiple critical inflammatory cascades, including the NF-κB, MAPK, PI3K-Akt, and NLRP3 inflammasome pathways, positioning it as a promising candidate for further drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies, demonstrating the dose-dependent anti-inflammatory efficacy of tabersonine.
Table 1: In Vitro Anti-inflammatory Activity of Tabersonine
| Model System | Inflammatory Stimulus | Tabersonine Concentration | Measured Endpoint | Result | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | 0.71 µM | IL-1β Production | IC₅₀ Value | [1][2] |
| BMDMs | LPS + ATP | 1, 5, 10 µM | Caspase-1 (p20) Cleavage | Dose-dependent reduction | [1] |
| BMDMs | LPS + ATP | 1, 5, 10 µM | IL-1β Secretion | Dose-dependent reduction | [1] |
| BV2 Microglia | LPS (1 µg/mL) | 3, 6, 10 µM | Nitric Oxide (NO) Production | Dose-dependent reduction | [3][4] |
| BV2 Microglia | LPS (1 µg/mL) | 3, 6, 10 µM | iNOS Protein Expression | Dose-dependent reduction | [3] |
| BV2 Microglia | LPS (1 µg/mL) | 10 µM | TNF-α, IL-6, IL-1β Production | Significant inhibition | [3][4] |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | IL-1β | 20 µM | IL-6, IL-8, MMP3 Expression | Significant decrease | [5] |
Table 2: In Vivo Anti-inflammatory Activity of Tabersonine
| Animal Model | Disease Induction | Tabersonine Dosage | Key Findings | Reference |
| C57BL/6 Mice | Lipopolysaccharide (LPS) | Not specified | Attenuated lung pathological injury, inhibited neutrophil infiltration, reduced MPO activity. | [6] |
| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20, 40 mg/kg | Alleviated lung injury and inflammatory infiltration. | [7] |
| Collagen-Induced Arthritis (CIA) Mice | Collagen | Not specified | Significantly reduced paw and joint swelling, inhibited inflammatory cytokine expression. | [5] |
Key Experimental Protocols
This section details the methodologies employed in seminal studies to evaluate the anti-inflammatory effects of tabersonine.
Inhibition of NLRP3 Inflammasome Activation in Macrophages
-
Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) were isolated from 8-week-old mice and cultured for 7 days in DMEM supplemented with 10% FBS and 20% L929 cell supernatants. Human THP-1 monocytes were differentiated into macrophages using 100 ng/mL phorbol 12-myristate 13-acetate (PMA) overnight.[1]
-
Inflammasome Activation:
-
Priming: BMDMs (1x10⁶ cells/mL) were primed with 500 ng/mL Lipopolysaccharide (LPS) for 3 hours.[1]
-
Treatment: Cells were pre-treated with various concentrations of tabersonine (e.g., 1, 5, 10 µM) for 30 minutes.[1]
-
Activation: The NLRP3 inflammasome was then activated by stimulating the cells with ATP (2.5 mM) for 30 minutes or Nigericin (10 µM) for 30 minutes.[1]
-
-
Endpoint Analysis:
-
Cytokine Measurement: Interleukin-1β (IL-1β) levels in the cell culture supernatants were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Western Blotting: Cell lysates and supernatants were collected to analyze the cleavage of Caspase-1 (p20 subunit) and processing of pro-IL-1β via SDS-PAGE and immunoblotting.[1]
-
Neuroinflammation in BV2 Microglia
-
Cell Culture: Murine BV2 microglial cells were cultured in high-glucose DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.[8]
-
Induction of Neuroinflammation:
-
Pre-treatment: BV2 cells were pre-treated with non-cytotoxic concentrations of tabersonine (3, 6, and 10 µM) for 4 hours.[3][8]
-
Stimulation: Neuroinflammation was induced by treating the cells with LPS (1 µg/mL) for a specified duration (1 hour for signaling pathway analysis, 24 hours for mediator production).[3][8]
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess assay.[3]
-
Western Blotting: Whole-cell lysates were used to determine the protein expression levels of inducible nitric oxide synthase (iNOS) and key proteins in the NF-κB pathway, including phosphorylated and total forms of IKK and p65, and total IκBα.[3][8]
-
Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant were measured by ELISA.[4]
-
LPS-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: Male C57BL/6 mice were used.[6]
-
ALI Induction and Treatment:
-
Endpoint Analysis:
-
Histopathology: Lungs were harvested, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to assess lung tissue injury, including edema, inflammatory cell infiltration, and alveolar damage.[11]
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid was collected to measure total protein concentration (as an indicator of vascular permeability) and to count total and differential inflammatory cells (e.g., neutrophils).[11]
-
Myeloperoxidase (MPO) Activity: Lung tissue homogenates were assayed for MPO activity as a quantitative measure of neutrophil infiltration.[6]
-
Cytokine Levels: Concentrations of TNF-α, IL-6, and IL-1β in BAL fluid or lung homogenates were determined by ELISA.[6][11]
-
Mechanisms of Action and Signaling Pathways
Early investigations have revealed that tabersonine's anti-inflammatory effects are not mediated by a single target but rather by the modulation of several interconnected signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. Tabersonine has been shown to inhibit this pathway at multiple levels. In LPS-stimulated BV2 microglia, tabersonine prevents the phosphorylation and activation of IKK, which in turn blocks the degradation of the inhibitory protein IκBα.[3] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes like iNOS, TNF-α, IL-6, and IL-1β.[3][4] A related mechanism identified in a model of acute lung injury involves the suppression of K63-linked polyubiquitination of TRAF6, an upstream activator of the NF-κB pathway.[6]
References
- 1. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway [mdpi.com]
- 4. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis [xiahepublishing.com]
- 6. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. R( R)Lipopolysaccharide-induced acute lung injury in experimental male albino rats. [mjmr.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
Technical Guide: Discovery and Isolation of Tabersonine from Voacanga africana
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tabersonine (C₂₁H₂₄N₂O₂) is a monoterpenoid indole alkaloid of significant interest due to its biological activities and its role as a crucial precursor in the synthesis of potent anticancer agents like vincristine and vinblastine.[1][2] Voacanga africana, a tree native to tropical Africa, is a primary natural source of tabersonine, where it is found in high concentrations, particularly within the seeds.[3] This document provides a comprehensive technical overview of the discovery of tabersonine in V. africana and details various methodologies for its efficient isolation and purification. It includes structured data tables for quantitative comparison, detailed experimental protocols, and workflow diagrams to guide researchers in the extraction and handling of this valuable phytochemical.
Discovery and Significance
While tabersonine was known from other plant species of the Apocynaceae family, its identification in Voacanga africana seeds marked a significant development, providing a more abundant and accessible source for the alkaloid.[4] Traditionally, various parts of the V. africana tree have been used in African medicine. Scientific investigation revealed that the seeds are particularly rich in tabersonine, whereas the bark contains other alkaloids like ibogaine and voacangine.[3] The primary significance of tabersonine lies in its role as a biosynthetic intermediate for more complex alkaloids, most notably vindoline, which is a necessary component for producing vinblastine.[5][6] Its own therapeutic potential is also an area of active research, with studies indicating anti-inflammatory, acetylcholinesterase inhibitory, and antitumor properties.[1]
Table 1: Chemical Properties of Tabersonine
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₂ | [7][8] |
| Molecular Weight | 336.43 g/mol | [7][8] |
| CAS Number | 4429-63-4 | [7][8] |
| Melting Point | 196 °C | [8] |
| Appearance | Pale yellow to white crystalline powder | [9] |
Isolation Methodologies
The isolation of tabersonine from Voacanga africana primarily involves two main strategies: acid-base extraction, which leverages the alkaline nature of the compound, and organic solvent extraction, which relies on its solubility. Subsequent purification is typically achieved through chromatography and recrystallization.
Acid-Base Extraction
This classical method for alkaloid extraction involves an initial extraction with an acidic aqueous solution to protonate the tabersonine, rendering it water-soluble. The aqueous extract is then separated from the solid plant material, made alkaline to deprotonate the alkaloid, and finally extracted with an organic solvent.
Organic Solvent Extraction
Direct extraction with organic solvents offers an alternative that can be more efficient and avoid the extensive use of aqueous solutions. This often involves a pre-treatment or defatting step, followed by extraction with a suitable solvent or solvent mixture. Purification is then accomplished through column chromatography.
The general workflow for the isolation and purification of tabersonine is depicted below.
Caption: General workflow for Tabersonine isolation.
Experimental Protocols
Protocol 1: Acid-Base Extraction from Seeds
This protocol is adapted from a procedure developed to maximize yield and purity from ground Voacanga africana beans.[10]
Methodology:
-
Acidic Extraction: Grind 100g of V. africana beans and place them in a 1 L Erlenmeyer flask. Add 1 L of 1% aqueous sulfuric acid and stir the mixture overnight.
-
Separation: Cease stirring and allow the plant material to settle. Siphon off the acidic aqueous extract.
-
Salting Out (Optional): To the acid extract, add 100 g of sodium chloride (NaCl) and let the solution sit overnight to aid in the subsequent separation.
-
Basification: Make the solution alkaline by adding a suitable base, such as an ammonia solution, until the pH is approximately 10-11.
-
Solvent Extraction: Transfer the alkaline solution to a separatory funnel. Extract the aqueous layer multiple times with chloroform.
-
Drying and Concentration: Combine the chloroform layers, dry with a drying agent like magnesium sulfate (MgSO₄), and remove the solvent using a rotary evaporator. This yields crude tabersonine hydrochloride.
-
Recrystallization: Recrystallize the crude product from acetone to obtain pure this compound.
Table 2: Quantitative Data for Protocol 1
| Parameter | Value | Reference |
| Starting Material | 100 g ground beans | [10] |
| Acidic Solvent | 1 L of 1% H₂SO₄ | [10] |
| Extraction Solvent | Chloroform | [10] |
| Crude Yield | 2.2 g | [10] |
| Final Yield (after recrystallization) | 1.7 g (1.7% yield) | [10] |
Protocol 2: "Clean Production" Solvent Extraction
This protocol is based on a patented method designed for industrial-scale production, minimizing the use of inorganic acids and alkalis.[11]
Methodology:
-
Reflux Extraction: Crush V. africana fruit/seed material (e.g., 100 kg) and place it in an extraction tank. Add a mixed solvent consisting of a lipophilic organic solvent (e.g., 6# solvent oil or petroleum ether) and a medium-polarity organic solvent (e.g., ethyl acetate) in a ratio of approximately 15-20:1 (V/V). The total solvent volume should be 15-20 times the weight of the raw material (L/kg). Heat the mixture and reflux for a set period. Filter to obtain the extract.
-
Chromatography (Adsorption): Pass the mixed solvent extract through a silica gel chromatography column. Collect the effluent and concentrate it to remove the solvent, yielding volatile oils.
-
Chromatography (Elution): Elute the silica gel column with a mixed solvent of 6# solvent oil and ethyl acetate (e.g., 8:1 V/V ratio) containing a small amount of acid (e.g., 0.5% acetic acid).
-
Crystallization and Isolation: Collect the eluent and concentrate it under reduced pressure until the solid concentration is 20-25%. Cool the concentrate to 5-10 °C and stir at 30-90 rpm for 12-24 hours to induce crystallization.
-
Final Step: Perform suction filtration to collect the crystals and dry them to obtain the final tabersonine product.
Table 3: Quantitative Data for Protocol 2 Example
| Parameter | Value | Reference |
| Eluent Ratio (Solvent Oil:Ethyl Acetate) | 8:1 (V/V) | [11] |
| Crystallization Temperature | 6 °C | [11] |
| Crystallization Time | 18 hours | [11] |
| Final Product Yield (from 100kg raw material) | 2.22 kg (2.22% yield) | [11] |
| Purity (by HPLC) | 98.85% | [11] |
Biosynthetic Pathway of Tabersonine Derivatives
Tabersonine is a pivotal intermediate in the biosynthesis of vindoline, a complex alkaloid found in Catharanthus roseus. The pathway involves a series of enzymatic modifications. Understanding this pathway is critical for metabolic engineering efforts aimed at increasing the production of valuable downstream alkaloids.
Caption: Biosynthetic pathway from Tabersonine to Vindoline.
This pathway illustrates the conversion of tabersonine through a series of enzymatic steps, including hydroxylation (T16H), methylation (16OMT, NMT), another hydroxylation (D4H), and finally acetylation (DAT) to form vindoline.[5][6]
Conclusion
Voacanga africana stands out as a robust natural source for the bulk isolation of tabersonine. The choice of isolation methodology, whether a traditional acid-base extraction or a more modern streamlined solvent-based approach, depends on the desired scale, purity requirements, and available resources. The protocols and quantitative data presented in this guide offer a solid foundation for researchers to develop and optimize their own extraction processes. The critical role of tabersonine as a precursor in high-value pharmaceutical synthesis ensures that efficient isolation from natural sources like V. africana will remain a key focus for the scientific and drug development communities.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
- 5. Tabersonine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Tabersonine | C21H24N2O2 | CID 20485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (-)-Tabersonine | 4429-63-4 | FT27985 | Biosynth [biosynth.com]
- 9. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]
- 10. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 11. CN111808103A - Clean production method for extracting tabersonine from African voacanga - Google Patents [patents.google.com]
The Biological Significance of Indole Alkaloids in Apocynaceae Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Apocynaceae family, commonly known as the dogbane family, represents a significant reservoir of structurally diverse and biologically active indole alkaloids. These secondary metabolites play a crucial role in the plant's defense mechanisms and have been a prolific source of lead compounds for modern drug discovery. This technical guide provides an in-depth overview of the biological significance of these alkaloids, with a focus on their pharmacological activities, underlying mechanisms, and the experimental methodologies used for their investigation.
Biosynthesis and Ecological Roles
Indole alkaloids in Apocynaceae are primarily derived from the shikimate pathway, with tryptophan serving as the key precursor. A pivotal step in their biosynthesis is the condensation of tryptamine and the monoterpenoid secologanin, forming strictosidine, the universal precursor to a vast array of monoterpenoid indole alkaloids. Environmental stressors, such as UV-B radiation and dark incubation, have been shown to significantly increase the production of alkaloids like ajmalicine, vindoline, catharanthine, and strictosidine in Catharanthus roseus, suggesting their role in protecting the plant against abiotic stresses.[1] Furthermore, these alkaloids serve as a chemical defense against herbivores and microbial pathogens.
Pharmacological Significance
Indole alkaloids from Apocynaceae exhibit a wide spectrum of pharmacological activities, making them a subject of intense research in drug development. The most notable activities include anticancer, antimicrobial, antihypertensive, and neuroprotective effects.
Anticancer Activity
The most renowned indole alkaloids with anticancer properties are the bisindole alkaloids vinblastine and vincristine, isolated from Catharanthus roseus. These compounds are clinically used to treat various cancers, including Hodgkin's disease, lymphomas, and leukemia.[2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for forming the mitotic spindle during cell division. By binding to tubulin, these alkaloids inhibit microtubule polymerization, leading to cell cycle arrest in the metaphase and subsequent apoptosis of cancer cells.
Table 1: Anticancer Activity of Indole Alkaloids from Apocynaceae
| Alkaloid | Plant Source | Cancer Cell Line | IC50 Value | Reference |
| Vinblastine | Catharanthus roseus | Not Specified | Ki = 0.178 µM | [2] |
| Vincristine | Catharanthus roseus | Not Specified | Ki = 0.085 µM | [2] |
| Melosine B | Melodinus cochinchinensis | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 1.6 - 8.1 µM | [3] |
| Flavopereirine | Geissospermum vellosii | SW480, SW620, DLD1, HCT116, HT29 | 8.15 - 15.33 µM | [4] |
| Voacamine | Voacanga africana | Not Specified | Not Specified | |
| Coronaridine | Tabernaemontana divaricata | Sarcoma 180 | 5 g/kg/day (in vivo) | [5] |
| Tabernaemontanine | Tabernaemontana divaricata | Sarcoma 180 | 10 g/kg/day (in vivo) | [5] |
Antimicrobial Activity
Several indole alkaloids from Apocynaceae have demonstrated significant activity against a range of pathogenic bacteria and fungi. For instance, rauvolfianoid A from Rauvolfia caffra has shown moderate antibacterial activity against Salmonella sp.[6][7] Voacangine, isolated from Tabernaemontana cymosa, exhibited activity against both methicillin-sensitive and resistant Staphylococcus aureus.[8] The proposed mechanisms of antibacterial action include the disruption of cell wall synthesis and inhibition of essential enzymes.
Table 2: Antimicrobial Activity of Indole Alkaloids from Apocynaceae
| Alkaloid/Extract | Plant Source | Microorganism | MIC Value | Reference |
| Rauvolfianoid A | Rauvolfia caffra | Salmonella sp. | 25 µg/mL | [6][7] |
| Voacangine | Tabernaemontana cymosa | Staphylococcus aureus (MSSA & MRSA) | 50 µg/mL | [8] |
| Indole Alkaloids (unspecified) | Kopsia sp. | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Providencia smartii, Enterococcus faecalis | 100 µg/mL | [9] |
| 5-oxocoronaridine | Tabernaemontana divaricata | Klebsiella pneumoniae | 50 µg/mL | [5] |
| Coronaridine | Tabernaemontana divaricata | Penicillium chrysogenum | 60 µg/mL | [5] |
Neuroprotective Activity
Certain indole alkaloids have shown promise in the context of neurodegenerative diseases. Their mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress and inflammation. For example, some indole alkaloids have been shown to activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. Voacangine from Voacanga africana has demonstrated potent neuroprotective activities, and other indole alkaloids have exhibited cholinesterase inhibitory activity, which is a key therapeutic strategy in Alzheimer's disease.
Table 3: Neuroprotective and Anti-inflammatory Activity of Indole Alkaloids from Apocynaceae
| Alkaloid/Extract | Plant Source | Biological Activity | IC50/EC50 Value | Reference |
| Voacamine | Voacanga africana | Neuroprotection | EC50 ≤ 3.4 µM | [10] |
| Voacangine | Voacanga africana | Neuroprotection | EC50 ≤ 2.4 µg/mL | [10] |
| Voacangine | Voacanga africana | Anti-inflammatory | Not Specified | [11] |
| Tabernaemontana coronaria (Ethanol Extract) | Tabernaemontana coronaria | Superoxide Scavenging | 235.5 µg/mL | [12] |
| Tabernaemontana coronaria (Ethanol Extract) | Tabernaemontana coronaria | Nitric Oxide Scavenging | 250.7 µg/mL | [12] |
| Tabernaemontana coronaria (Ethanol Extract) | Tabernaemontana coronaria | Lipid Peroxidation Inhibition | 255.6 µg/mL | [12] |
| Indole Amines (Synthetic) | Not Applicable | Acetylcholinesterase Inhibition | 4.28 - 4.66 µM | [13][14] |
| Indole-based Sulfonamides (Synthetic) | Not Applicable | Acetylcholinesterase Inhibition | 0.17 - 8.53 µM | [13] |
Experimental Protocols
Extraction and Quantification of Indole Alkaloids
Protocol 1: Acid-Base Extraction of Indole Alkaloids from Catharanthus roseus
-
Extraction: Dried and powdered leaves of C. roseus (1.0 g) are extracted with 100 mL of 0.1 M hydrochloric acid in an ultrasonic bath for 30 minutes. The mixture is centrifuged, and the pellet is re-extracted with another 100 mL of 0.1 M HCl.[15]
-
Purification: The combined acidic supernatants are filtered and washed with petroleum ether to remove chlorophyll and other lipophilic compounds.[15]
-
Precipitation: An alkaline solution (pH 10.5) of 10% embonic acid is slowly added to the acidic fraction to precipitate the alkaloids as their water-insoluble embonate complexes.[15]
-
Quantification (HPLC): The alkaloid content is quantified using a reversed-phase HPLC method. A typical mobile phase consists of acetonitrile and a phosphate buffer (e.g., 0.1 M, pH 3.5) in a gradient elution.[16] Detection is commonly performed at 254 nm.[17]
Anticancer Activity Assay
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Plating: Adherent cancer cells are seeded into 96-well plates at an appropriate density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test alkaloid and incubated for a specified period (e.g., 48 hours).[18]
-
Fixation: The cell monolayers are fixed with 10% (w/v) trichloroacetic acid for 1 hour at 4°C.[19]
-
Staining: The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B solution for 30 minutes at room temperature.[20]
-
Washing: Excess dye is removed by washing five times with 1% (v/v) acetic acid.[19]
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the optical density is measured at 510 nm using a microplate reader.[19] The IC50 value is then calculated.
Antimicrobial Activity Assay
Protocol 3: Agar Well Diffusion Method
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in a suitable broth.
-
Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum.[21]
-
Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.[22]
-
Sample Application: A defined volume (e.g., 50-100 µL) of the plant extract or isolated alkaloid solution is added to each well.[22][23] A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.[1]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.[21]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of indole alkaloids from Apocynaceae are a consequence of their interaction with various molecular targets and modulation of key signaling pathways.
Anticancer Mechanism: Microtubule Disruption
Caption: Mechanism of anticancer action of Vinca alkaloids.
Neuroprotective Mechanism: Keap1-Nrf2 Pathway Activation
Caption: Neuroprotective action via Keap1-Nrf2 pathway.
Conclusion
The indole alkaloids from the Apocynaceae family are a testament to the immense chemical diversity and therapeutic potential of natural products. Their significant biological activities, particularly in the realms of cancer, infectious diseases, and neurodegeneration, continue to drive research and development efforts. A thorough understanding of their biosynthesis, mechanisms of action, and the application of robust experimental methodologies is paramount for the successful translation of these fascinating molecules into novel therapeutic agents. This guide provides a foundational framework for researchers and professionals engaged in this exciting field of study.
References
- 1. hereditybio.in [hereditybio.in]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic indole alkaloids from the fruits of Melodinus cochinchinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial, Antineoplastic and Cytotoxic Activities of Indole Alkaloids from Tabernaemontana divaricata (L.) R.Br [hero.epa.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and identification of neuroprotective compounds relevant to Alzheimer׳s disease from medicinal plants of S. Tomé e Príncipe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Voacangine mitigates oxidative stress and neuroinflammation in middle cerebral artery occlusion-induced cerebral ischemia/reperfusion injury by averting the NF-κBp65/MAPK signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 19. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. chemistnotes.com [chemistnotes.com]
- 22. In Vitro Antimicrobial Activity of Some Medicinal Plants against Human Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
Tabersonine hydrochloride CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
Tabersonine and its hydrochloride salt are monoterpenoid indole alkaloids with significant pharmacological potential. Precise identification is critical for research and development.
| Identifier | Tabersonine | Tabersonine Hydrochloride |
| CAS Number | 4429-63-4[1][2] | 29479-00-3[1] |
| Molecular Formula | C₂₁H₂₄N₂O₂[2] | C₂₁H₂₅ClN₂O₂ |
| Molecular Weight | 336.4 g/mol [2] | 372.89 g/mol |
Mechanism of Action: A Multi-faceted Approach
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. These effects are mediated through the modulation of several key signaling pathways.
Inhibition of the NLRP3 Inflammasome
Tabersonine is a direct and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.
Signaling Pathway:
Tabersonine directly binds to the NACHT domain of the NLRP3 protein. This interaction inhibits the ATPase activity of NLRP3, preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade effectively halts the formation of the inflammasome complex, thereby preventing the activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4]
Induction of Apoptosis in Cancer Cells
In hepatocellular carcinoma (liver cancer) cells, tabersonine has been demonstrated to induce programmed cell death (apoptosis) through two distinct but interconnected pathways.[5][6]
Signaling Pathways:
-
Mitochondrial (Intrinsic) Pathway: Tabersonine inhibits the phosphorylation of Akt, a key cell survival protein. This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[5][6] The dominance of Bax results in a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, an initiator caspase, which in turn activates the executioner caspase-3, leading to apoptosis.[5][6]
-
Death Receptor (Extrinsic) Pathway: Tabersonine upregulates the expression of Fas ligand (FasL) and its receptor (Fas) on the cancer cell surface.[6] The binding of FasL to Fas triggers the activation of the initiator caspase-8. Caspase-8 can then directly activate the executioner caspase-3, converging with the mitochondrial pathway to dismantle the cell.[6]
Modulation of Other Key Pathways
-
NF-κB Pathway: Tabersonine can inhibit the pro-inflammatory NF-κB signaling pathway. It has been shown to suppress the ubiquitination of TRAF6 and, in lipopolysaccharide (LPS)-stimulated microglial cells, it inhibits the phosphorylation of IKK and p65, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[4][7]
-
JAK1/STAT3 Pathway: Research indicates that tabersonine can inhibit the JAK1/STAT3 signaling pathway, contributing to its therapeutic effects in LPS-induced acute lung injury.[8]
-
Cell Cycle Arrest: Tabersonine has been observed to arrest the cell cycle in SMMC-7721 liver cancer cells at the G0/G1 phase, an effect associated with the downregulation of CDK4 and Cyclin D1 proteins.
Experimental Protocols: A Methodological Overview
The biological activities of this compound are typically investigated using a suite of standard cell and molecular biology techniques.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9]
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[9][11]
-
Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.[12]
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[9][11]
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is often calculated from the dose-response curve.
Apoptosis Detection Assays
-
Objective: To confirm that cell death occurs via apoptosis and to visualize the characteristic morphological changes.
-
Methodology (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells are treated with this compound as described above.
-
Staining: Both floating and adherent cells are collected and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) allows for the quantification of apoptosis.
-
Western Blot Analysis
-
Objective: To quantify the expression levels of specific proteins involved in the signaling pathways modulated by this compound.
-
Methodology:
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, NLRP3, p-p65) followed by incubation with HRP-conjugated secondary antibodies.[13]
-
Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
-
Experimental Workflow Visualization
References
- 1. Tabersonine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Tabersonine Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxic effects of Tabersonine, a natural indole alkaloid, against various cancer cell lines. The document summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the molecular pathways implicated in its mechanism of action.
Data Presentation: Summary of In Vitro Efficacy
Tabersonine has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, have been determined in several studies.
Table 1: IC50 Values of Tabersonine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Assay Used |
| Triple-Negative Breast Cancer | BT549 | 18.1 | 48 hours | CCK-8 |
| Triple-Negative Breast Cancer | MDA-MB-231 | 27.0 | 48 hours | CCK-8 |
| Hepatocellular Carcinoma | SMMC7721 | 7.89 ± 1.2 | Not Specified | MTT |
| Hepatocellular Carcinoma | Bel7402 | 5.07 ± 1.4 | Not Specified | MTT |
| Hepatocellular Carcinoma | HepG2 | 12.39 ± 0.7 | Not Specified | MTT |
Data compiled from studies on triple-negative breast cancer and hepatocellular carcinoma.[1][2]
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Tabersonine's in vitro cytotoxicity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Tabersonine (e.g., 6, 12, 18, 24, 30 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Tabersonine for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and is crucial for studying the signaling pathways affected by Tabersonine.
Protocol for PI3K/Akt and Apoptotic Proteins (Bax, Bcl-2, Cytochrome c):
-
Protein Extraction: After treatment with Tabersonine, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, Cytochrome c, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used to quantify the protein expression levels.
Anti-Proliferative Assessment: Colony Formation Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term proliferative potential after compound treatment.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treatment: Allow the cells to adhere overnight, then treat with various concentrations of Tabersonine.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. Replace the medium with fresh, compound-containing medium every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of 0.5% crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This method is used to study collective cell migration in vitro.
Protocol:
-
Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.
-
Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing the desired concentration of Tabersonine.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assessment: Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through an extracellular matrix barrier.
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treatment: Add Tabersonine at various concentrations to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Tabersonine and a standard experimental workflow for its cytotoxic evaluation.
Concluding Remarks
Tabersonine exhibits potent in vitro cytotoxic activity against various cancer cell lines, particularly in triple-negative breast cancer and hepatocellular carcinoma.[1][2] Its mechanism of action is multifaceted, involving the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is evidenced by an increased Bax/Bcl-2 ratio, decreased mitochondrial membrane potential, and release of cytochrome c.[1] Furthermore, Tabersonine has been shown to inhibit the pro-survival PI3K/Akt signaling pathway and down-regulate Aurora Kinase A, a key regulator of mitosis.[1][2] In triple-negative breast cancer models, it also suppresses epithelial-mesenchymal transition, thereby enhancing sensitivity to conventional chemotherapeutic agents like cisplatin.[2] These findings underscore the potential of Tabersonine as a promising candidate for further investigation in cancer drug development.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Tabersonine: A Technical Guide for Researchers
An In-depth Review of Preliminary Studies on the Neuroprotective Properties of Tabersonine, Focusing on its Mechanisms of Action and Therapeutic Potential in Neurodegenerative Diseases.
Introduction
Tabersonine, an indole alkaloid predominantly isolated from the medicinal plant Catharanthus roseus, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Emerging preliminary research has brought to light its neuroprotective properties, suggesting its potential as a therapeutic candidate for a range of neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of Tabersonine's neuroprotective effects, with a focus on quantitative data from key preclinical studies, detailed experimental protocols, and the elucidated signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuropharmacology and neurodegenerative disease research.
Anti-Neuroinflammatory Properties of Tabersonine
Neuroinflammation, primarily mediated by the activation of microglia, is a key pathological feature in the onset and progression of many neurodegenerative diseases.[3][4] Tabersonine has demonstrated significant anti-neuroinflammatory effects in preclinical models, primarily by modulating key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators in Microglia
In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that Tabersonine effectively suppresses the production of key pro-inflammatory mediators.[3][4]
Table 1: Effect of Tabersonine on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia
| Mediator | Model | Tabersonine Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | LPS-stimulated BV2 cells | 3, 6, 10 µM | Concentration-dependent reduction | [5] |
| Interleukin-1β (IL-1β) | LPS-stimulated BV2 cells | 3, 6, 10 µM | Significant inhibition | [3][4] |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated BV2 cells | 3, 6, 10 µM | Significant inhibition | [3][4] |
| Interleukin-6 (IL-6) | LPS-stimulated BV2 cells | 3, 6, 10 µM | Significant inhibition | [3][4] |
| Reactive Oxygen Species (ROS) | LPS-stimulated BV2 cells | 3, 6, 10 µM | Significant inhibition | [3] |
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated BV2 cells | 3, 6, 10 µM | Significant inhibition of expression | [5] |
Experimental Protocol: Assessment of Anti-Neuroinflammatory Effects in BV2 Microglia
Cell Culture and Treatment:
-
BV2 microglial cells are cultured in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[3]
-
To assess cytotoxicity, BV2 cells are treated with various concentrations of Tabersonine (e.g., 1, 3, 6, 8, 10, 20 µM) for 24 hours. Cell viability is determined using the CCK-8 assay. Non-toxic concentrations (≤10 µM) are used for subsequent experiments.[3]
-
For inflammatory stimulation, cells are pre-treated with Tabersonine (e.g., 3, 6, 10 µM) for 4 hours, followed by co-treatment with 1 µg/mL of LPS for a specified duration (e.g., 1 hour for signaling pathway analysis, 24 hours for mediator production).[3][5]
Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.
-
Cytokines (IL-1β, TNF-α, IL-6): The levels of these cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blot Analysis: The expression levels of iNOS and key proteins in signaling pathways are determined by Western blot analysis of cell lysates.[5]
Modulation of Inflammatory Signaling Pathways
Tabersonine exerts its anti-inflammatory effects by targeting critical signaling cascades, including the NF-κB and NLRP3 inflammasome pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression.[5] In LPS-stimulated BV2 cells, Tabersonine has been shown to inhibit NF-κB activation.[3][4]
Mechanism of Action:
-
Tabersonine inhibits the phosphorylation of IKK (IκB kinase).[5]
-
This, in turn, prevents the degradation of IκBα (inhibitor of NF-κB).[5]
-
Consequently, the nuclear translocation of the p65 subunit of NF-κB is reduced, leading to a decrease in the transcription of pro-inflammatory genes.[5]
Caption: Tabersonine inhibits the NF-κB signaling pathway.
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and secretion of IL-1β.[6] Tabersonine has been identified as a potent inhibitor of the NLRP3 inflammasome.[6][7]
Mechanism of Action:
-
Tabersonine directly binds to the NACHT domain of NLRP3.[7]
-
This binding inhibits the self-oligomerization of NLRP3 and the subsequent assembly of the inflammasome complex.[6][7]
-
As a result, the interaction between NLRP3 and ASC (apoptosis-associated speck-like protein containing a CARD) is suppressed, leading to reduced caspase-1 activation and IL-1β production.[7]
Caption: Tabersonine inhibits NLRP3 inflammasome activation.
Table 2: Quantitative Data on NLRP3 Inflammasome Inhibition by Tabersonine
| Parameter | Model | Tabersonine Concentration | Effect | Reference |
| IL-1β Production | LPS and ATP/Nigericin-stimulated Bone Marrow-Derived Macrophages (BMDMs) | 0.71 µM (IC50) | Potent inhibition | [6] |
| Caspase-1 Cleavage | LPS and ATP-stimulated BMDMs | 1, 5, 10 µM | Dose-dependent suppression | [7] |
Potential in Alzheimer's Disease
Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[8][9] Preliminary studies suggest that Tabersonine may offer therapeutic benefits in AD by directly targeting Aβ aggregation and improving related behavioral deficits.
Inhibition of Amyloid-β Aggregation
In vitro studies have demonstrated that Tabersonine can effectively inhibit the formation of Aβ(1-42) fibrils and disaggregate pre-formed fibrils.[1][9][10]
Table 3: Effect of Tabersonine on Aβ(1-42) Aggregation
| Parameter | Method | Tabersonine:Aβ(1-42) Ratio | Observation | Reference |
| Fibril Formation | Thioflavin-T (ThT) fluorescence assay | 1:8 (10 µM Tabersonine: 80 µM Aβ) | Effective inhibition | [1][9] |
| Fibril Disaggregation | Atomic Force Microscopy (AFM) | 1:8 (10 µM Tabersonine: 80 µM Aβ) | Conversion of mature fibrils to amorphous aggregates | [1] |
| Binding to Aβ Oligomers | Surface Plasmon Resonance (SPR) | Dose-dependent | Binds to Aβ(1-42) oligomers | [1][9] |
Experimental Protocol: Thioflavin-T (ThT) Aggregation Inhibition Assay
-
Preparation of Aβ(1-42): Lyophilized Aβ(1-42) peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) to ensure a monomeric state and then lyophilized again. The resulting peptide film is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Aggregation Assay: The Aβ(1-42) stock solution is diluted in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired final concentration (e.g., 80 µM).
-
Tabersonine, dissolved in DMSO, is added to the Aβ(1-42) solution at various concentrations. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
The mixture is incubated at 37°C with continuous agitation.
-
At specified time points, aliquots of the mixture are taken and added to a solution of Thioflavin-T.
-
The fluorescence intensity is measured at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. A decrease in fluorescence intensity in the presence of Tabersonine indicates inhibition of Aβ fibril formation.[1][10]
In Vivo Efficacy in a Drosophila Model of Alzheimer's Disease
A study utilizing a transgenic Drosophila melanogaster model of AD, which expresses human Aβ(1-42), has shown that Tabersonine can ameliorate some of the pathological phenotypes.[8]
Key Findings:
-
Improved Motor Function: Tabersonine treatment showed some ability to improve motor defects in the AD model flies.[8]
-
Derivative Efficacy: A derivative of Tabersonine, referred to as "Shelley," exhibited a more potent rescue effect on motor function and also significantly reduced the number of detectable Aβ(1-42) fragments in the fly brain.[8]
Experimental Protocol: Drosophila Model of Alzheimer's Disease
-
Fly Stocks and Genetics: Transgenic flies expressing human Aβ(1-42) in the nervous system are used. The expression is typically driven by a pan-neuronal driver like elav-GAL4.
-
Drug Administration: Tabersonine or its derivatives are incorporated into the fly food at specified concentrations. Flies are raised on this drug-containing food from the larval stage.
-
Behavioral Assays: Motor function is commonly assessed using a negative geotaxis (climbing) assay. The ability of the flies to climb a certain distance up the wall of a vial within a given time is measured.
-
Biochemical Analysis: The levels of Aβ(1-42) in the fly heads are quantified using techniques such as ELISA or Western blotting.[8]
Modulation of Other Neuroprotective Signaling Pathways
Beyond its anti-inflammatory and anti-amyloidogenic properties, Tabersonine has been implicated in the modulation of other signaling pathways crucial for neuronal survival and function.
JAK1/STAT3 Signaling Pathway
While primarily investigated in the context of acute lung injury, a study has shown that Tabersonine can inhibit the JAK1/STAT3 signaling pathway.[11] This pathway is also known to play a role in neuroinflammation and neuronal apoptosis, suggesting a potential neuroprotective mechanism.[12][13]
Mechanism of Action:
-
Tabersonine is predicted to bind to Janus kinase 1 (JAK1).[11]
-
This binding is proposed to inhibit the phosphorylation of both JAK1 and its downstream target, Signal Transducer and Activator of Transcription 3 (STAT3).[11]
-
Inhibition of this pathway can reduce the expression of pro-inflammatory genes and potentially modulate apoptosis.
Caption: Proposed inhibition of the JAK1/STAT3 pathway by Tabersonine.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and apoptosis.[14][15] A study on the anti-cancer effects of Tabersonine in hepatocellular carcinoma cells demonstrated its ability to inhibit this pathway, leading to apoptosis.[16][17][18] While this appears counterintuitive for neuroprotection, the context-dependent role of this pathway is crucial. In some neurodegenerative contexts, inhibition of overactive Akt signaling could be beneficial. However, most neuroprotective strategies involving this pathway aim for its activation. Further research is needed to clarify the specific effects of Tabersonine on the PI3K/Akt pathway in neuronal cells under neurotoxic conditions.
Observed Effects in Non-Neuronal Cancer Cells:
-
Tabersonine downregulates the expression of phosphorylated Akt (p-Akt) without affecting total Akt levels.[16]
-
This inhibition contributes to the induction of apoptosis through the mitochondrial pathway by increasing the Bax/Bcl-2 ratio and promoting cytochrome c release.[16]
Summary of Experimental Workflows
References
- 1. Tabersonine inhibits amyloid fibril formation and cytotoxicity of Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Collection - Tabersonine Inhibits Amyloid Fibril Formation and Cytotoxicity of Aβ(1â42) - ACS Chemical Neuroscience - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 15. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - Li - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
The Alkaloid Tabersonine: A Bridge Between Traditional Medicine and Modern Pharmacology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Tabersonine, a prominent monoterpenoid indole alkaloid, has long been a constituent of traditional herbal remedies, primarily through the use of plants such as Catharanthus roseus and Voacanga africana. Historically valued for a range of therapeutic properties, this natural compound is now the subject of intense scientific scrutiny, revealing a complex pharmacological profile with significant potential for modern drug development. This technical guide provides an in-depth exploration of tabersonine's role, bridging its ethnobotanical origins with contemporary scientific understanding. It details the traditional applications, elucidates the molecular mechanisms of action, presents quantitative data on its biological activities, and provides standardized experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery and development.
Traditional and Ethnomedicinal Significance
Tabersonine is naturally present in several plant species, most notably Catharanthus roseus (Madagascar periwinkle), a plant with a rich history in traditional medicine across various cultures.[1][2][3][4][5][6][7][8]
Traditional Preparations and Uses of Catharanthus roseus
| Region/Culture | Traditional Use | Method of Preparation |
| India (Ayurveda) | Diabetes, Cancer, Menorrhagia | Decoction of dried leaves; Powder of the whole plant with cow's milk.[1] |
| Africa | Diabetes, Malaria, Urogenital infections, Gonorrhea, Stomach ache, Inflammation, Joint pain | Decoction of leaves; Poultice of powdered leaves.[1][3][6] |
| China | Menstrual regulation | Hot water extract of aerial parts.[4] |
| Vietnam | Dysmenorrhea, Gastrointestinal disorders, High blood pressure | Teas from the whole plant; Dried aerial parts listed in the Vietnamese pharmacopoeia.[2][3] |
| Philippines | Skin sores, Infections | Fresh leaf juice applied directly.[3] |
| Australia | Menorrhagia, Rheumatism, Diabetes | Hot water extract of dried leaves.[2] |
| West Indies | Diabetes | "Periwinkle tea" from leaf decoction.[5] |
These traditional applications, particularly for conditions related to inflammation and cell proliferation, have provided the foundational knowledge guiding the modern scientific investigation of tabersonine and other alkaloids from these plants.
Pharmacological Activities and Mechanisms of Action
Modern pharmacological research has begun to unravel the molecular mechanisms underlying the therapeutic effects observed in traditional medicine. Tabersonine exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
Tabersonine has demonstrated significant cytotoxic effects against various cancer cell lines.[9][10][11][12] Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through two distinct but interconnected signaling pathways.
-
Mitochondrial (Intrinsic) Apoptosis Pathway : Tabersonine treatment leads to a decrease in the mitochondrial membrane potential.[9][11][12] This is associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which facilitates the release of cytochrome c from the mitochondria into the cytoplasm.[9][11][12]
-
Death Receptor (Extrinsic) Apoptosis Pathway : The compound has also been shown to activate the death receptor pathway, a key component of the extrinsic apoptosis cascade.[9][11][12]
Both pathways converge on the activation of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cancer cell.
Anti-Inflammatory Activity
Tabersonine exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[13][14]
-
Inhibition of the NF-κB Pathway : Tabersonine has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[14][15]
-
Inhibition of the NLRP3 Inflammasome : It also acts as an inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.
-
Modulation of the PI3K/Akt Pathway : In the context of rheumatoid arthritis, tabersonine has been observed to inhibit the PI3K-Akt signaling pathway, which is involved in the proliferation and inflammatory responses of fibroblast-like synoviocytes.[13]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro cytotoxic activity of tabersonine against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Tabersonine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| SMMC7721 | Hepatocellular Carcinoma | 7.89 ± 1.2 | Not Specified |
| Bel7402 | Hepatocellular Carcinoma | 5.07 ± 1.4 | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 12.39 ± 0.7 | Not Specified |
| BT549 | Triple-Negative Breast Cancer | 18.1 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.0 | 48 |
Data compiled from multiple sources.[9][10]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the biological activities of tabersonine.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of tabersonine and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[16][17][18]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[16][18]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.[16]
JC-1 Staining for Mitochondrial Membrane Potential
This assay utilizes the cationic dye JC-1 to determine the mitochondrial membrane potential, a key indicator of mitochondrial health and early-stage apoptosis.
Materials:
-
JC-1 dye
-
Assay buffer
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with tabersonine as desired. Include a positive control (e.g., treatment with CCCP, a mitochondrial uncoupler) and a negative (vehicle) control.[19][20]
-
For adherent cells, wash twice with PBS. For suspension cells, pellet by centrifugation and wash.[19]
-
Prepare the JC-1 staining solution according to the manufacturer's instructions, typically by diluting the stock in the assay buffer or culture medium.[19][20]
-
Resuspend the cells in the JC-1 staining solution and incubate for 15-30 minutes at 37°C in the dark.[19][20][21][22][23]
-
Wash the cells with assay buffer to remove excess dye.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[20] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Western Blot for Apoptosis Markers
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with tabersonine, harvest the cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to cleaved caspases and other apoptotic markers can be quantified.[24][25][26]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by tabersonine and a general experimental workflow for its investigation.
Figure 1: Tabersonine-induced apoptosis signaling pathways.
Figure 2: Anti-inflammatory signaling pathways modulated by Tabersonine.
Figure 3: General experimental workflow for investigating Tabersonine.
Conclusion
Tabersonine stands as a compelling example of a natural product with a rich history in traditional medicine that is now being validated and understood through modern scientific investigation. Its multifaceted pharmacological activities, particularly its ability to induce apoptosis in cancer cells and suppress key inflammatory pathways, underscore its potential as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the current knowledge on tabersonine, offering a valuable resource to guide future research and development efforts in this promising area. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. interesjournals.org [interesjournals.org]
- 2. ijfas.com [ijfas.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 61.8.75.226 [61.8.75.226]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. southworld.net [southworld.net]
- 7. researchgate.net [researchgate.net]
- 8. Catharanthus roseus (L.) G. Don: A review of its ethnobotany, phytochemistry, ethnopharmacology and toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Effects of Tabersonine in Rheumatoid Arthritis [xiahepublishing.com]
- 14. mdpi.com [mdpi.com]
- 15. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. biopioneer.com.tw [biopioneer.com.tw]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. researchgate.net [researchgate.net]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. biotech.illinois.edu [biotech.illinois.edu]
- 26. blog.cellsignal.com [blog.cellsignal.com]
Initial Investigations into Tabersonine's Effect on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial scientific investigations into the effects of Tabersonine on neuroinflammation. Tabersonine, a naturally occurring indole alkaloid, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for further research and development in the context of neurodegenerative diseases. This document synthesizes key findings on its mechanisms of action, presents quantitative data from foundational studies, details experimental methodologies, and visualizes the involved signaling pathways and experimental workflows.
Core Findings: Tabersonine's Anti-Neuroinflammatory Efficacy
Initial research indicates that Tabersonine mitigates neuroinflammation primarily by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[1][2] Over-activated microglia contribute to the pathology of neurodegenerative diseases by releasing a cascade of pro-inflammatory mediators.[1][2] Studies have shown that Tabersonine effectively curtails the production of these neurotoxic substances.[1][2]
The primary mechanisms of action identified to date involve the modulation of two key inflammatory signaling pathways: the NF-κB signaling pathway and the NLRP3 inflammasome pathway.[1][3][4] By targeting these pathways, Tabersonine reduces the expression and release of pro-inflammatory cytokines and other inflammatory markers.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the dose-dependent effects of Tabersonine on markers of neuroinflammation in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Table 1: Effect of Tabersonine on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Cells
| Treatment | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + Tab (3 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LPS + Tab (6 µM) | Further Significant Decrease | Further Significant Decrease | Further Significant Decrease |
| LPS + Tab (10 µM) | Strongest Significant Decrease | Strongest Significant Decrease | Strongest Significant Decrease |
Data synthesized from studies demonstrating a significant (p < 0.001) dose-dependent inhibition of IL-1β, TNF-α, and IL-6 production by Tabersonine in LPS-stimulated BV2 cells.[1]
Table 2: Effect of Tabersonine on Other Inflammatory Mediators in LPS-Stimulated BV2 Cells
| Treatment | Nitric Oxide (NO) Production | iNOS Protein Expression | Reactive Oxygen Species (ROS) |
| Control | Baseline | Low | Baseline |
| LPS (1 µg/mL) | Significantly Increased | Significantly Increased | Significantly Increased |
| LPS + Tab (3, 6, 10 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Tabersonine significantly inhibited the production of NO, the expression of iNOS, and the generation of ROS in a dose-dependent manner in LPS-stimulated BV2 microglia.[1][2]
Key Signaling Pathways Modulated by Tabersonine
Tabersonine exerts its anti-neuroinflammatory effects by intervening in critical signaling cascades. The following diagrams illustrate the pathways identified in the initial investigations.
Caption: Tabersonine inhibits the NF-κB signaling pathway.
The diagram above illustrates how Tabersonine inhibits the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit.[1] This action blocks the transcription of genes encoding pro-inflammatory mediators.[1]
Caption: Tabersonine inhibits the NLRP3 inflammasome pathway.
Tabersonine has been identified as a natural inhibitor of the NLRP3 inflammasome.[3][4] It effectively suppresses the activation and assembly of the NLRP3 inflammasome complex, leading to reduced Caspase-1 cleavage and subsequent secretion of mature IL-1β.[3]
Experimental Protocols
The following section details the methodologies employed in the initial in vitro investigations of Tabersonine's effects on neuroinflammation.
In Vitro Model of Neuroinflammation
-
Cell Line: BV2 murine microglial cells are a commonly used and accepted model for studying neuroinflammation in vitro.[1][5][6]
-
Culture Conditions: Cells are typically cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained in a humidified atmosphere of 5% CO2 at 37°C.[1][5]
-
Induction of Neuroinflammation: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to stimulate the BV2 cells and induce an inflammatory response, typically at a concentration of 1 µg/mL.[1][2]
Experimental Workflow
The general workflow for assessing the anti-neuroinflammatory effects of Tabersonine is depicted below.
Caption: General experimental workflow for in vitro studies.
Key Assays and Methodologies
-
Cell Viability Assay: The CCK-8 assay is utilized to determine the non-toxic concentrations of Tabersonine on BV2 cells.[1]
-
Measurement of Pro-inflammatory Cytokines: Enzyme-Linked Immunosorbent Assays (ELISAs) are performed on the cell culture supernatants to quantify the levels of secreted IL-1β, TNF-α, and IL-6.[1]
-
Nitric Oxide (NO) Assay: The Griess reagent assay is used to measure the accumulation of nitrite, a stable product of NO, in the culture medium.[1]
-
Western Blot Analysis: This technique is employed to determine the protein expression levels of key signaling molecules. Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins such as iNOS, phosphorylated IKK (p-IKK), IκBα, and the p65 subunit of NF-κB.[1]
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes, such as DCFH-DA.[1]
Conclusion and Future Directions
The initial investigations into Tabersonine's effects on neuroinflammation have provided compelling evidence for its therapeutic potential. Its ability to potently inhibit the NF-κB and NLRP3 inflammasome signaling pathways in microglia underscores its promise as a lead compound for the development of novel treatments for neurodegenerative diseases characterized by a significant inflammatory component.
Future research should focus on:
-
In vivo studies: Validating the anti-neuroinflammatory effects of Tabersonine in animal models of neurodegenerative diseases.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the bioavailability, distribution, and metabolism of Tabersonine in the central nervous system.
-
Target identification and validation: Further elucidating the direct molecular targets of Tabersonine within the inflammatory signaling cascades.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating Tabersonine analogs to optimize potency and drug-like properties.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of Tabersonine as a potential therapeutic agent for neuroinflammatory disorders. The detailed methodologies and summarized data provide a solid starting point for further investigation and development in this promising area of research.
References
- 1. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway [mdpi.com]
- 2. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tabersonine ameliorates depressive-like behavior by inhibiting NLRP3 inflammasome activation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing neuroinflammation in vitro in a... | F1000Research [f1000research.com]
Methodological & Application
Application Notes & Protocols: Extraction of Tabersonine from Voacanga Seeds
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a prominent indole alkaloid found in the seeds of Voacanga africana, is a valuable precursor for the semi-synthesis of various therapeutic agents, including the anti-cancer drug vincamine. The efficient extraction of tabersonine from its natural source is a critical first step in the pharmaceutical supply chain. This document provides detailed protocols for established extraction methods, a comparative analysis of their efficiencies, and a visual representation of the general extraction workflow. The methodologies described herein are based on published patents and research literature, offering a comprehensive guide for laboratory and potential scale-up operations.
Quantitative Data Summary
The selection of an appropriate extraction method for tabersonine from Voacanga seeds depends on several factors, including desired yield, purity, solvent usage, and environmental impact. The following table summarizes quantitative data from various reported extraction methodologies.
| Extraction Method | Key Solvents/Reagents | Reported Yield | Reported Purity | Reference |
| Mixed Solvent Reflux Extraction | Petroleum Ether, Ethyl Acetate | 93.32% | 99.24% | [1] |
| Acid-Water Extraction | 0.5% Sulfuric Acid, Ammonia | ~2.4% | 95.8% | [2] |
| Acid-Water Extraction | 2% Acetic Acid, Sodium Bicarbonate | ~2.7% | 96.6% | [2] |
| Multi-Step Solvent Extraction | Petroleum Ether, Ethyl Ether, Hydrochloric Acid | ~1.4-1.55% (of total bases) | 75-85% (crude) | [3] |
| Enzymatic Hydrolysis followed by Extraction | Petroleum Ether, Lower Alcohols | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Mixed Solvent Reflux Extraction
This method utilizes a combination of a lipophilic and a medium-polarity organic solvent to efficiently extract tabersonine, followed by purification using silica gel chromatography. This approach is reported to achieve high yield and purity.[1]
Materials:
-
Dried Voacanga africana seeds
-
Petroleum Ether
-
Ethyl Acetate
-
Silica Gel (for column chromatography)
-
Rotary Evaporator
-
Reflux Apparatus
-
Grinder/Mill
Procedure:
-
Preparation of Plant Material: Grind the dried Voacanga africana seeds to a coarse powder.
-
Reflux Extraction:
-
Place the powdered seeds into a flask suitable for reflux.
-
Prepare a mixed solvent of petroleum ether and ethyl acetate, with a recommended volume ratio of approximately 12:1 to 20:1. The total solvent volume should be 15-20 times the weight of the seed material (L/kg).[1]
-
Add the mixed solvent to the flask with the powdered seeds.
-
Heat the mixture to reflux and maintain for a specified period. The extraction can be performed in multiple stages, with decreasing solvent volume and extraction time in subsequent stages.[1]
-
After reflux, allow the mixture to cool and filter to separate the extract from the solid plant material.
-
-
Purification by Silica Gel Chromatography:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to obtain an oily residue.
-
Prepare a silica gel chromatography column.
-
Load the concentrated extract onto the column.
-
Elute the column with an appropriate solvent system. The non-polar components, such as volatile oils, will pass through first.
-
Collect the effluent containing the separated compounds.
-
-
Crystallization and Isolation:
-
Elute the tabersonine from the silica gel column using a suitable eluent.
-
Concentrate the collected eluent containing tabersonine under reduced pressure.
-
Cool the concentrated solution to induce crystallization. Stirring at a low speed (30-90 rpm) at a temperature of 5-10°C for 12-24 hours can facilitate this process.[1]
-
Collect the crystals by filtration and dry them to obtain the final tabersonine product.
-
Protocol 2: Acid-Base Extraction
This classic alkaloid extraction method leverages the basic nature of tabersonine to separate it from other non-alkaloidal components in the seeds.
Materials:
-
Dried Voacanga africana seeds
-
Acidic Solution (e.g., 0.5% Sulfuric Acid, 2% Acetic Acid, or 3% Hydrochloric Acid)[2]
-
Basic Solution (e.g., Ammonia, Sodium Carbonate, or Sodium Hydroxide solution)[2]
-
Organic Solvent (e.g., Chloroform, Benzene)
-
Grinder/Mill
-
Filtration apparatus
-
Separatory Funnel
Procedure:
-
Preparation of Plant Material: Pulverize the dried Voacanga africana seeds to a fine powder (e.g., 30 mesh).[2]
-
Acidic Extraction:
-
Suspend the powdered seeds in an acidic aqueous solution (e.g., 0.5% sulfuric acid).
-
Stir the mixture at an elevated temperature (e.g., 60-90°C) for a set duration. This process is typically repeated three times to ensure complete extraction.[2]
-
Combine the acidic extracts from all extraction steps.
-
-
Basification and Precipitation:
-
Adjust the pH of the combined acidic extract to an alkaline value (pH 8-11) using a basic solution (e.g., ammonia or sodium carbonate solution).[2] This will cause the protonated tabersonine to deprotonate and precipitate out of the aqueous solution.
-
Allow the mixture to stand, often overnight, for complete precipitation.[2]
-
-
Solvent Extraction and Isolation:
-
Separate the precipitate from the supernatant by centrifugation or filtration.
-
Dissolve the precipitate in an organic solvent.
-
Wash the organic layer with water to remove any remaining impurities.
-
Concentrate the organic extract using a rotary evaporator until no solvent remains, yielding an oily residue.
-
-
Crystallization:
Visualizations
Experimental Workflow: Tabersonine Extraction and Purification
The following diagram illustrates a generalized workflow for the extraction and purification of tabersonine from Voacanga seeds, integrating steps from both the mixed solvent and acid-base extraction methodologies.
Caption: Generalized workflow for tabersonine extraction.
Logical Relationships in Acid-Base Extraction
This diagram outlines the logical steps and phase separations involved in the acid-base extraction protocol.
Caption: Logic of the acid-base extraction process.
References
- 1. CN111808103A - Clean production method for extracting tabersonine from African voacanga - Google Patents [patents.google.com]
- 2. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]
- 3. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
Application Note: Quantification of Tabersonine Hydrochloride Using a Validated HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Tabersonine Hydrochloride in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
Tabersonine is a monoterpenoid indole alkaloid with demonstrated biological activities, including anti-tumor and hypotensive properties.[1] It is a key precursor in the biosynthesis of important anticancer drugs, vinblastine and vincristine, found in Catharanthus roseus.[2][3][4] Accurate and precise quantification of Tabersonine, often in its hydrochloride salt form for improved solubility and stability, is crucial for phytochemical analysis, pharmacological studies, and quality control in drug development. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Chemical Information
| Parameter | Value | Reference |
| Chemical Name | (-)-Tabersonine Hydrochloride | [5] |
| Molecular Formula | C₂₁H₂₅ClN₂O₂ | [2][6] |
| Molecular Weight | 372.9 g/mol | [5][6] |
| CAS Number | 29479-00-3 | [2][5][6] |
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity Series or equivalent |
| Column | ODS Intersil-C8 (150 x 4.6 mm, 5.0 µm) or equivalent C18 column[7] |
| Mobile Phase | Acetonitrile and 0.05% Orthophosphoric Acid Buffer (pH 3.5) (70:30 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 25°C[7] |
| Detection Wavelength | Isosbestic point, determined by UV scan (typically around 210-340 nm) |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.
-
Sample Preparation:
-
For Bulk Drug: Prepare a solution of the bulk drug in the mobile phase to obtain a theoretical concentration within the calibration range.
-
For Plant Material: A multi-step extraction process may be required.[8] The final extract should be dissolved in the mobile phase.
-
For Formulations: Crush tablets to a fine powder.[7] Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in the mobile phase, sonicate, and dilute to a suitable concentration.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10]
| Validation Parameter | Specification |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
| Robustness | Insensitive to minor changes in method parameters |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | (Value) |
| 5 | (Value) |
| 10 | (Value) |
| 25 | (Value) |
| 50 | (Value) |
| Correlation Coefficient (R²) | ≥ 0.999 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 8 | (Value) | (Value) |
| 10 | (Value) | (Value) |
| 12 | (Value) | (Value) |
| Mean % Recovery | 98.0 - 102.0% |
Table 4: Precision Data
| Parameter | % RSD |
| Intra-day Precision (n=6) | ≤ 2.0% |
| Inter-day Precision (n=6) | ≤ 2.0% |
Visualizations
Caption: Experimental workflow for HPLC quantification.
Caption: HPLC method validation pathway.
References
- 1. Tabersonine = 95 HPLC 4429-63-4 [sigmaaldrich.com]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Tabersonine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. This compound | C21H25ClN2O2 | CID 12443187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Vincamine from Tabersonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the semi-synthesis of the nootropic agent vincamine from the natural precursor tabersonine. The synthesis involves a three-step process: catalytic hydrogenation of tabersonine to vincadifformine, followed by oxidative rearrangement of vincadifformine, and subsequent purification of vincamine. This guide is intended for researchers in medicinal chemistry, process development, and pharmacology, offering a comprehensive resource for the laboratory-scale production of vincamine. The protocols are compiled from established literature, including patented methods and peer-reviewed publications, to ensure reproducibility and high yield.
Introduction
Vincamine is a monoterpenoid indole alkaloid originally isolated from Vinca minor L. It is a well-known cerebral vasodilator and nootropic agent used in the treatment of cerebrovascular disorders and for the improvement of cognitive functions. Due to its therapeutic importance, efficient and scalable synthetic routes are of significant interest. The semi-synthesis of vincamine starting from tabersonine, an abundant alkaloid extracted from the seeds of Voacanga africana, presents a cost-effective and practical approach compared to total synthesis.[1][2] This document outlines the key chemical transformations and provides detailed experimental procedures for this semi-synthetic route.
Overall Synthetic Pathway
The conversion of tabersonine to vincamine is a multi-step process that can be summarized as follows:
Caption: Overall synthetic scheme for the conversion of Tabersonine to Vincamine.
Experimental Protocols
This section provides detailed step-by-step protocols for the synthesis of vincamine from tabersonine.
Step 1: Catalytic Hydrogenation of Tabersonine to Vincadifformine
This initial step involves the selective reduction of the double bond in the tabersonine backbone to yield vincadifformine.
Workflow:
Caption: Workflow for the catalytic hydrogenation of Tabersonine.
Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve tabersonine hydrochloride (e.g., 5.0 kg) in an appropriate volume of 75% ethanol (e.g., 50 L).[3]
-
Catalyst Addition: Add the hydrogenation catalyst. Options include Raney nickel (e.g., 250 g), platinum oxide (PtO₂), palladium on carbon (Pd/C), or platinum on carbon (Pt/C).[2][3]
-
Hydrogenation: Immediately introduce hydrogen gas and maintain a pressure of approximately 1.1 atm. Stir the reaction mixture vigorously for about 8 hours, or until the theoretical volume of hydrogen has been absorbed.[2][3]
-
Catalyst Removal: Once the reaction is complete, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Isolation: Evaporate the filtrate in vacuo to obtain the crude vincadifformine.
-
Purification: Crystallize the residue from a suitable solvent system, such as a mixture of methanol and ether, to yield pure vincadifformine.[2]
Step 2: Oxidation and Rearrangement of Vincadifformine to Vincamine
This crucial step involves the oxidation of vincadifformine followed by an acid-catalyzed rearrangement to form a mixture of vincamine and its isomers.
Workflow:
Caption: Workflow for the oxidation and rearrangement of Vincadifformine.
Protocol:
-
Oxidation:
-
Dissolve vincadifformine in a water-immiscible solvent such as benzene, toluene, or a chlorinated hydrocarbon (e.g., methylene chloride).[2]
-
Treat the solution with an equimolecular quantity of a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) at room temperature for approximately five hours under a nitrogen atmosphere and in the dark.[2]
-
The reaction can be monitored by TLC to confirm the formation of the N-oxide intermediate.[2]
-
-
Rearrangement:
-
To the reaction mixture containing the oxidized intermediate, add an acidic medium. This can be an aqueous solution of hydrochloric acid or acetic acid.[2]
-
Add an equimolecular quantity of an agent to reduce the N-oxide group, such as triphenylphosphine.[2]
-
Heat the mixture, for example, at the boiling point of the solvent, for 1 to 2 hours.[2] Alternatively, the reaction can be performed in the cold (e.g., 10°C) for about ten hours in an aqueous acetic acid medium to favor the formation of vincamine and epi-vincamine over apo-vincamine.[2]
-
-
Work-up:
-
After cooling, wash the reaction mixture with an aqueous alkali solution (e.g., sodium bicarbonate) to remove excess peroxy acid and its byproducts.[2]
-
Separate the organic phase, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate).
-
Evaporate the solvent in vacuo to yield a crude residue containing a mixture of vincamine, epi-vincamine, and apo-vincamine.[2] The overall yield for this conversion is reported to be approximately 85%.[2]
-
Step 3: Purification of Vincamine
The final step involves the separation of vincamine from its isomers, primarily through crystallization.
Workflow:
Caption: Workflow for the purification of Vincamine.
Protocol:
-
Initial Crystallization: Dissolve the crude mixture obtained from the rearrangement step in a minimal amount of a suitable solvent such as acetone, methanol, ethanol, or propanol.[2]
-
Isolation: Allow the solution to cool, inducing the crystallization of vincamine. The less soluble vincamine will precipitate out, while the more soluble isomers remain in the mother liquor.
-
Filtration: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallization: For higher purity, perform a second crystallization from one of the aforementioned solvents.[2] A Chinese patent suggests recrystallization from a mixture of ethylene dichloride and methanol to achieve a purity of over 99.0%.[3]
-
Drying: Dry the purified vincamine crystals under vacuum.
Data Presentation
The following tables summarize the quantitative data reported for the semi-synthesis of vincamine from tabersonine.
Table 1: Summary of Reaction Yields
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Step 1: Hydrogenation | Tabersonine | Vincadifformine | Almost Quantitative | [2] |
| Step 2: Oxidation & Rearrangement | Vincadifformine | Crude Vincamine Mixture | ~85% | [2] |
| Overall Synthesis | Tabersonine | Pure Vincamine | ~50% | [1] |
| Overall Synthesis | Tabersonine | Pure Vincamine | 55.3% | [3] |
Table 2: Product Distribution from Rearrangement Reaction
| Product | Proportion (when heated) | Proportion (in the cold) | Reference |
| Vincamine | ~50% | Major Product (in a 3:1 ratio with epi-vincamine) | [2] |
| epi-Vincamine | ~7% | Minor Product | [2] |
| apo-Vincamine | ~25% | Very Little | [2] |
Table 3: Purity and Impurity Profile of Synthesized Vincamine
| Parameter | Value | Method | Reference |
| Purity of Final Product | > 99.0% | Recrystallization | [3] |
| Purity before final purification | ~90% (with 6 impurities) | HPLC | [1] |
| Major Impurities | Four major impurities (1-3% each) | HPLC, NMR, MS | [1] |
Analytical Methods: HPLC for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized vincamine and for quantifying any impurities.
HPLC Conditions (Example from Literature):
-
Column: Polaris C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with 65% water, 18% acetonitrile (ACN), 17% tetrahydrofuran (THF), with 1% ammonium acetate.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
These conditions were used to identify and quantify vincamine and six impurities in a crude reaction mixture.[1]
Conclusion
The semi-synthesis of vincamine from tabersonine is a well-established and efficient method for producing this valuable pharmaceutical agent. The protocols outlined in this document, based on a compilation of reliable sources, provide a solid foundation for researchers to undertake this synthesis. Careful control of reaction conditions, particularly during the rearrangement step, is crucial for maximizing the yield of the desired vincamine isomer. The use of crystallization as a purification method is effective in achieving high purity of the final product. For quality control and process optimization, HPLC is an indispensable analytical tool.
References
Application Notes and Protocols for Tabersonine Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine hydrochloride, an indole alkaloid isolated from various plants of the Apocynaceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in cell culture experiments, including its mechanism of action, detailed experimental protocols, and quantitative data on its effects.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis via two key signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1][3][4]
Intrinsic Pathway (Mitochondrial Pathway): this compound treatment leads to a disruption of the mitochondrial membrane potential.[1] This is associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which promotes the release of cytochrome c from the mitochondria into the cytoplasm.[1][3] Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP) and ultimately, apoptosis.[1]
Extrinsic Pathway (Death Receptor Pathway): The compound has been shown to upregulate the expression of Fas and Fas ligand (FasL) on the surface of cancer cells.[1] The binding of FasL to its receptor, Fas, initiates a signaling cascade that leads to the activation of caspase-8.[1] Activated caspase-8 can then directly cleave and activate caspase-3. Additionally, it can cleave Bid into its truncated form (tBid), which translocates to the mitochondria and amplifies the apoptotic signal.[1]
PI3K/Akt Signaling Pathway: this compound has also been demonstrated to inhibit the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway which is crucial for cell survival and proliferation.[1][3] By inhibiting Akt phosphorylation, this compound further promotes apoptosis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Hepatocellular Carcinoma Cell Lines
| Cell Line | IC50 Value (µM) |
| SMMC7721 | 7.89 ± 1.2 |
| Bel7402 | 5.07 ± 1.4 |
| HepG2 | 12.39 ± 0.7 |
| [Data sourced from a study on the effects of Tabersonine on hepatocellular carcinoma cells.][1] |
Table 2: Apoptotic Effects of this compound on HepG2 Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells |
| 30 | 27% |
| [Quantitative analysis of apoptosis was performed using Annexin V/PI staining and flow cytometry.][1] |
Table 3: Effect of this compound on Key Apoptotic Proteins in HepG2 Cells
| Protein | Effect |
| Bax/Bcl-2 Ratio | Significantly increased |
| Cleaved Caspase-3 | Increased |
| Cleaved PARP | Increased |
| Fas Expression | Significantly increased |
| FasL Expression | Significantly increased |
| Caspase-8 Expression | Significantly decreased (cleaved) |
| Bid Expression | Significantly decreased (cleaved) |
| p-Akt Expression | Downregulated |
| [Effects were observed in a dose-dependent manner.][1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721, Bel7402)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 6, 12, 18, 24, 30 µM).
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control group treated with DMSO at the same concentration as the highest drug concentration.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 6, 12, 18, 24, 30 µM) for 18 hours.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) can be determined.
Western Blot Analysis
This protocol is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cancer cell line (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Fas, FasL, Caspase-8, Bid, Akt, p-Akt, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
The intensity of the bands can be quantified using densitometry software and normalized to the loading control.
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for Solubilizing Tabersonine Hydrochloride for In Vivo Studies
Introduction
Tabersonine hydrochloride (CAS No. 29479-00-3) is the salt form of Tabersonine, an indole alkaloid isolated from plants such as Catharanthus roseus.[1][2] It is investigated for various pharmacological activities, including anti-inflammatory and anti-tumor effects.[3][4] Proper solubilization is critical for ensuring accurate dosing and bioavailability in preclinical in vivo research. Due to its poor solubility in water, specific co-solvent systems or suspension vehicles are required for administration.[5]
These application notes provide detailed protocols for the preparation of this compound for both injectable and oral administration routes in animal models.
Quantitative Data Summary
The solubility of this compound varies significantly across different solvents and vehicle systems. The following table summarizes key solubility and formulation data for researchers.
| Compound | Solvent / Vehicle System | Solubility / Concentration | Formulation Type | Source |
| Tabersonine HCl | Dimethyl sulfoxide (DMSO) | 75 mg/mL (201.13 mM) | Stock Solution | [5] |
| Tabersonine HCl | Ethanol | 12 mg/mL (32.18 mM) | Stock Solution | [5] |
| Tabersonine HCl | Water | Insoluble | - | [5] |
| Tabersonine HCl | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Validated for injection | Clear Solution | [5] |
| Tabersonine HCl | Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 mg/mL | Homogeneous Suspension | [5] |
Experimental Protocols
Two primary methods are presented for preparing this compound, tailored to the intended route of administration.
Protocol 1: Preparation of an Injectable Clear Solution
This protocol is designed for administration routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection, where a clear, homogenous solution is required. The formulation uses a standard co-solvent system validated for in vivo use.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Deionized distilled water (ddH₂O) or Saline, sterile
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
Sterile syringe filter (0.22 µm)
Methodology:
-
Calculate Required Amounts: Determine the total volume and final concentration of the dosing solution needed for the experiment. For example, to prepare 1 mL of solution, calculate the mass of this compound and the volume of each solvent (5% DMSO = 50 µL, 40% PEG300 = 400 µL, 5% Tween 80 = 50 µL, 50% ddH₂O = 500 µL).
-
Initial Dissolution: Weigh the required amount of this compound and place it in a sterile conical tube. Add the calculated volume of DMSO (5% of total volume).
-
Ensure Complete Solubilization: Vortex or sonicate the mixture until the powder is completely dissolved in the DMSO. This step is crucial to prevent precipitation later.
-
Add Co-solvents Sequentially: Add the PEG300 (40% of total volume) to the solution and mix thoroughly.
-
Add Surfactant: Add the Tween 80 (5% of total volume) and mix again until the solution is homogeneous.
-
Final Dilution: Slowly add the ddH₂O or saline (50% of total volume) to the mixture while vortexing to reach the final desired volume.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination or micro-precipitates.
-
Storage: Use the solution immediately or store at 4°C for short-term use. For longer-term storage, consult stability data or store at -20°C. Always bring the solution to room temperature and check for precipitation before administration.
Protocol 2: Preparation of an Oral Suspension
This protocol is suitable for oral gavage, where the compound can be administered as a uniform suspension.[5]
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Deionized water or saline
-
Sterile tubes
-
Vortex mixer or homogenizer
Methodology:
-
Prepare Vehicle: Prepare the desired concentration of CMC-Na solution (e.g., 0.5% or 1% w/v) by slowly adding CMC-Na powder to water or saline while stirring vigorously. Allow it to fully hydrate to form a viscous, clear solution.
-
Weigh Compound: Weigh the required amount of this compound to achieve the target concentration (e.g., 5 mg/mL).[5]
-
Create Suspension: Add the weighed powder to the pre-made CMC-Na vehicle.
-
Homogenize: Mix thoroughly using a vortex mixer or a homogenizer until a uniform, homogeneous suspension is achieved. Ensure there are no visible clumps of powder.
-
Administration: Keep the suspension well-mixed (e.g., by vortexing briefly) before drawing each dose to ensure consistent concentration.
Preparation Workflow Diagram
The following diagram illustrates the logical workflow for preparing an injectable solution of this compound.
Caption: Workflow for preparing a clear, injectable solution of Tabersonine HCl.
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. Tabersonine - Wikipedia [en.wikipedia.org]
- 3. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Application Note: Utilizing Western Blot Analysis to Elucidate the Pro-Apoptotic Effects of Tabersonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a naturally occurring indole alkaloid found in plants of the Apocynaceae family, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2][3] Emerging evidence highlights its potential to induce apoptosis in various cancer cell lines, making it a compelling candidate for further investigation in oncology drug development.[2][4] This application note provides a detailed protocol for employing Western blot analysis to investigate the molecular mechanisms underlying tabersonine-induced apoptosis.
Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5][6] By probing for key proteins involved in the apoptotic cascade, researchers can elucidate the specific signaling pathways targeted by tabersonine. Studies have shown that tabersonine can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4][7] This involves the modulation of various key proteins, including the Bcl-2 family, caspases, and components of the death receptor signaling complex.[1][4]
This document will guide users through the essential steps of cell culture and treatment, protein extraction, Western blot analysis, and data interpretation to effectively study the pro-apoptotic effects of tabersonine.
Key Signaling Pathways in Tabersonine-Induced Apoptosis
Tabersonine has been shown to induce apoptosis by modulating key signaling pathways. The diagram below illustrates the putative molecular mechanism of tabersonine's action on the intrinsic and extrinsic apoptotic pathways.
Caption: Tabersonine-induced apoptosis signaling pathways.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps for investigating the effect of tabersonine on apoptotic proteins using Western blot analysis.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells or other suitable cancer cell line.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Tabersonine: High purity (>98%).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-cleaved Caspase-3
-
Rabbit anti-Bax
-
Mouse anti-Bcl-2
-
Rabbit anti-Cytochrome c
-
Rabbit anti-cleaved PARP
-
Rabbit anti-p-Akt
-
Rabbit anti-Akt
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents.
Protocol 1: Cell Culture and Tabersonine Treatment
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Treat the cells with varying concentrations of tabersonine (e.g., 0, 10, 20, 40 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) should be included.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Data Presentation and Interpretation
The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison.
| Protein Target | Control | Tabersonine (10 µM) | Tabersonine (20 µM) | Tabersonine (40 µM) | Expected Change |
| p-Akt/Akt Ratio | 1.00 | ↓ | ↓↓ | ↓↓↓ | Decrease[1][2] |
| Bax/Bcl-2 Ratio | 1.00 | ↑ | ↑↑ | ↑↑↑ | Increase[1][2] |
| Cytochrome c (Cytosolic) | 1.00 | ↑ | ↑↑ | ↑↑↑ | Increase[1][2] |
| Cleaved Caspase-3 | 1.00 | ↑ | ↑↑ | ↑↑↑ | Increase[8] |
| Cleaved PARP | 1.00 | ↑ | ↑↑ | ↑↑↑ | Increase[6] |
| FasL | 1.00 | ↑ | ↑↑ | ↑↑↑ | Increase[4] |
| Pro-Caspase-8 | 1.00 | ↓ | ↓↓ | ↓↓↓ | Decrease[4] |
Interpretation of Results:
-
An increase in the Bax/Bcl-2 ratio, cytosolic Cytochrome c, cleaved Caspase-3, and cleaved PARP levels indicates the activation of the intrinsic apoptotic pathway.[1][2]
-
A decrease in the p-Akt/Akt ratio suggests the inhibition of a pro-survival signaling pathway.[1][2]
-
An increase in FasL and a decrease in pro-Caspase-8 levels are indicative of the activation of the extrinsic apoptotic pathway.[4]
By analyzing the changes in the expression levels of these key apoptotic proteins, researchers can confirm the pro-apoptotic activity of tabersonine and delineate the specific molecular pathways involved. This information is crucial for the preclinical evaluation of tabersonine as a potential anti-cancer therapeutic agent.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cytotoxic Indole Alkaloid 3α-Acetonyltabersonine Induces Glioblastoma Apoptosis via Inhibition of DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Tabersonine in Alzheimer's Disease Research
Introduction
Tabersonine, an indole alkaloid naturally found in the seeds of plants like Voacanga africana, has emerged as a promising compound in the field of Alzheimer's disease (AD) research.[1][2][3] Its potential stems from its ability to interfere with the core pathological hallmarks of AD, namely the aggregation of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. Furthermore, recent studies have highlighted its anti-neuroinflammatory properties, suggesting a multi-target approach to tackling this complex neurodegenerative disorder.[4][5] As a natural product with good biocompatibility and the potential to cross the blood-brain barrier, tabersonine and its derivatives are being actively investigated as therapeutic candidates.[1][2][3]
Mechanism of Action
Tabersonine's therapeutic potential in Alzheimer's disease is attributed to its multifaceted mechanism of action that targets key aspects of AD pathology:
-
Inhibition of Amyloid-β Aggregation: Tabersonine has been demonstrated to effectively inhibit the formation of Aβ(1-42) fibrils, which are the primary components of senile plaques in the AD brain. It can also convert mature fibrils into less harmful amorphous aggregates.[1][2][3] This action is achieved through direct binding to Aβ(1-42) oligomers in a dose-dependent manner, preferentially interacting with the β-sheet grooves of the peptide.[1][2][3][6]
-
Reduction of Tau Hyperphosphorylation: Derivatives of tabersonine have been shown to decrease the phosphorylation of tau protein. Specifically, they can inhibit the activity of key kinases involved in tau phosphorylation, such as cyclin-dependent kinase 5 (CDK5), and reduce the protein levels of glycogen synthase kinase 3β (GSK3β).[4] This interference with tau pathology could prevent the formation of neurofibrillary tangles (NFTs), another hallmark of AD.
-
Anti-Neuroinflammatory Effects: Neuroinflammation is a critical component in the progression of AD. Tabersonine exhibits significant anti-neuroinflammatory activity by inhibiting the activation of microglia, the resident immune cells of the brain.[5] It achieves this by suppressing the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This effect is mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on tabersonine and its derivatives in the context of Alzheimer's disease.
Table 1: In Vitro Efficacy of Tabersonine on Aβ(1-42) Aggregation
| Parameter | Concentration of Tabersonine | Concentration of Aβ(1-42) | Effect | Reference |
| Fibril Formation Inhibition | 10 µM | 80 µM | Effectively inhibits the formation of fibrils. | [1][2][3][6] |
| Fibril Disaggregation | 10 µM | 80 µM | Converts mature fibrils into amorphous aggregates. | [1][2][3][6] |
Table 2: Binding Affinity of Tabersonine to Aβ(1-42) Monomers
| Method | Ligand | Analyte | Dissociation Constant (KD) | Reference |
| Surface Plasmon Resonance (SPR) | Tabersonine | Aβ(1-42) Monomers | 535 ± 66 µM | [7] |
Table 3: In Vitro Anti-Neuroinflammatory Effects of Tabersonine
| Cell Line | Inducer | Key Findings | Signaling Pathway | Reference |
| BV2 Microglia | Lipopolysaccharide (LPS) | Significantly inhibited the production of NO, IL-1β, TNF-α, IL-6, and ROS. | Inhibition of NF-κB activation. | [5] |
Table 4: Effects of Tabersonine Derivatives on Tau Phosphorylation
| Compound | Cell Line | Key Findings | Mechanism | Reference |
| Tabercrassines A-C | U251-APP | Significantly decreased the level of pTau217. | Decreased protein levels of GSK3β and activity of CDK5. | [4] |
Visualizations: Pathways and Workflows
Caption: Tabersonine's multi-target mechanism in AD.
Caption: Workflow for Aβ Aggregation Inhibition Assay.
Caption: Workflow for Anti-Neuroinflammatory Assay.
Experimental Protocols
Here are detailed protocols for key experiments used to evaluate the efficacy of tabersonine in Alzheimer's disease models.
1. Thioflavin T (ThT) Amyloid Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in real-time. ThT dye intercalates with β-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
-
Materials:
-
Lyophilized Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tabersonine
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
-
-
Protocol:
-
Aβ(1-42) Preparation: a. Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL. b. Aliquot and evaporate the HFIP under a gentle stream of nitrogen or in a speed vacuum to form a peptide film. Store aliquots at -80°C. c. Immediately before use, dissolve the peptide film in DMSO to make a 2 mM stock solution. d. Dilute the stock solution into ice-cold PBS to the final working concentration (e.g., 80 µM).
-
Tabersonine Preparation: Dissolve tabersonine in DMSO to create a high-concentration stock (e.g., 10 mM). Further dilute in PBS to desired working concentrations. Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
Assay Setup: a. In a 96-well plate, add Aβ(1-42) solution. b. Add tabersonine solution to the treatment wells (e.g., final concentration of 10 µM) and an equivalent volume of vehicle (PBS with DMSO) to the control wells. c. Add ThT solution to all wells (final concentration of ~10 µM). d. Set up control wells containing only buffer and ThT (blank), and Aβ(1-42) with vehicle.
-
Measurement: a. Place the plate in a fluorometer set to 37°C with intermittent shaking. b. Measure fluorescence intensity every 10-15 minutes for 24-48 hours. Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
Data Analysis: Subtract the blank fluorescence from all readings. Plot the fluorescence intensity against time. A sigmoidal curve represents fibril formation. Compare the curves from tabersonine-treated samples to the control to determine the extent of inhibition.
-
2. Cell Viability (MTT) Assay for Cytotoxicity Assessment
This assay measures the metabolic activity of cells to assess viability and the protective effects of a compound against Aβ-induced toxicity.
-
Materials:
-
PC12 or SH-SY5Y cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Aggregated Aβ(1-42) oligomers/fibrils
-
Tabersonine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: a. Prepare Aβ(1-42) aggregates by incubating the peptide solution at 37°C for 24 hours. b. Treat the cells with:
- Vehicle control (medium only)
- Aβ(1-42) aggregates alone (to induce toxicity)
- Tabersonine alone (to check for inherent toxicity)
- Aβ(1-42) aggregates co-treated with various concentrations of tabersonine. c. Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: a. Add 10 µL of MTT stock solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: a. Carefully remove the medium. b. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. This will show the extent of Aβ toxicity and the protective effect of tabersonine.
-
3. Anti-Neuroinflammatory Assay in BV2 Microglia
This protocol assesses the ability of tabersonine to suppress the inflammatory response in microglial cells.
-
Materials:
-
BV2 microglial cell line
-
Cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Tabersonine
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
-
Protocol:
-
Cell Culture: Culture BV2 cells in a 24-well plate until they reach ~80% confluency.
-
Treatment: a. Pre-treat the cells with various non-toxic concentrations of tabersonine for 1-2 hours. b. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no tabersonine) and an LPS-only control.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis.
-
Nitric Oxide (NO) Measurement: a. Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate. b. Incubate for 10 minutes at room temperature. c. Measure the absorbance at 540 nm. Calculate NO concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): a. Use the collected supernatant to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in the tabersonine-treated groups to the LPS-only group to determine the inhibitory effect.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tabersonine inhibits amyloid fibril formation and cytotoxicity of Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biosensingusa.com [biosensingusa.com]
Application Notes & Protocols: Semi-Synthesis of Tabersonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the semi-synthesis of various derivatives from tabersonine, a prominent monoterpenoid indole alkaloid. Tabersonine serves as a crucial biosynthetic precursor to valuable anticancer agents like vinblastine and vincristine and is an abundant starting material for generating novel bioactive compounds.[1] The methodologies outlined below encompass both biocatalytic and chemical approaches, offering a versatile toolkit for modifying the tabersonine scaffold.
Application Notes
Tabersonine, primarily extracted from the seeds of Voacanga africana, is a versatile starting material for generating a diverse library of Aspidosperma alkaloids.[1][2] Its chemical structure allows for targeted modifications at several positions, including the indole ring, the ethyl side chain, and the core cage-like structure. These modifications are instrumental in structure-activity relationship (SAR) studies aimed at discovering novel therapeutics.[1]
Key semi-synthetic strategies include:
-
Enzymatic Synthesis: Leveraging the biosynthetic machinery of plants like Catharanthus roseus or engineered microorganisms provides a highly specific and efficient route to derivatives such as vindoline, a direct precursor to vinblastine.[2][3][4] This approach is particularly useful for complex multi-step conversions that are challenging to achieve through traditional chemical synthesis.
-
Chemical Derivatization: Standard organic chemistry reactions can be applied to the tabersonine backbone to introduce a variety of functional groups. Halogenation, oxidation, and reduction are common first steps to creating reactive handles for further modification.[1] These methods are valuable for creating analogues not found in nature.
-
Chemoenzymatic Synthesis: This hybrid approach combines the specificity of enzymes with the versatility of chemical reactions. For instance, an enzyme can be used to introduce a hydroxyl group at a specific position, which is then further modified using chemical methods.[1]
The derivatives of tabersonine have shown a wide range of pharmacological activities, most notably anticancer properties.[5] By systematically modifying the tabersonine structure, researchers can probe the pharmacophore and develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.
Experimental Workflows and Biosynthetic Pathways
The following diagrams illustrate the key pathways and workflows for the semi-synthesis of tabersonine derivatives.
Caption: Enzymatic conversion of tabersonine to vindoline.
Caption: A general workflow for chemical derivatization of tabersonine.
Quantitative Data Summary
The following tables summarize key quantitative data from semi-synthetic protocols for tabersonine derivatives.
| Reaction Step | Reagents/Enzyme | Starting Material | Product | Yield (%) | Reference |
| Biotransformation | T16H (in yeast) | Tabersonine | 16-Hydroxytabersonine | ~70 | [1] |
| Methylation | Dimethyl sulfate, NaOH | 16-Hydroxytabersonine | 16-Methoxytabersonine | ~84 | [1] |
| Hydrogenation | PtO₂, H₂ | (-)-Tabersonine | (-)-Decahydrotabersonine | 60 | [6] |
| Photoredox Catalysis | Details in protocol | (+)-Catharanthine | (-)-Pseudotabersonine | 86 | [7] |
| Engineered Organism | Bioconversion Product | Titer (mg/L) | Feed Rate | Reference |
| Saccharomyces cerevisiae | Vindoline | 266 | Fed-batch bioreactor | [4] |
| Saccharomyces cerevisiae | Vindoline | 1.1 (per 12h) | 17 mg/L/12h tabersonine conversion | [3] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of 16-Hydroxytabersonine
This protocol is based on the enzymatic hydroxylation of tabersonine using a cytochrome P450 monooxygenase (T16H) expressed in yeast.[1]
Materials:
-
Yeast strain expressing Tabersonine 16-hydroxylase (T16H).
-
Yeast growth medium (e.g., YPD).
-
Tabersonine.
-
Appropriate buffers and solvents for extraction (e.g., ethyl acetate).
-
Analytical equipment (HPLC, LC-MS).
Methodology:
-
Culture the T16H-expressing yeast strain in a suitable growth medium until the desired cell density is reached.
-
Induce the expression of the T16H enzyme if required by the expression system.
-
Add tabersonine to the yeast culture. The final concentration should be optimized but can start in the range of 250 µM.[8]
-
Incubate the culture with shaking for 24-48 hours. Monitor the conversion of tabersonine to 16-hydroxytabersonine periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by HPLC or LC-MS.
-
After the reaction is complete, harvest the culture and extract the product from the supernatant and/or cell pellet using an appropriate organic solvent.
-
Purify the 16-hydroxytabersonine using chromatographic techniques such as flash chromatography or preparative HPLC.
Protocol 2: Chemical Methylation of 16-Hydroxytabersonine
This protocol describes the chemical methylation of the hydroxyl group introduced in Protocol 1.[1]
Materials:
-
16-Hydroxytabersonine.
-
Tetrahydrofuran (THF) and water.
-
10% aqueous Sodium Hydroxide (NaOH).
-
Dimethyl sulfate.
-
Solvents for workup and purification (e.g., dichloromethane, ethyl acetate).
Methodology:
-
Dissolve 16-hydroxytabersonine (1.0 g, 2.8 mmol) in a 1:1 (v/v) mixture of THF and water (10 mL).[1]
-
Add 10% aqueous NaOH (5.6 mL) to the solution.[1]
-
Add dimethyl sulfate (0.3 mL, 3.1 mmol) at room temperature.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, perform a standard aqueous workup. Quench the reaction carefully with an appropriate reagent if necessary.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 16-methoxytabersonine by column chromatography.
Protocol 3: Catalytic Hydrogenation of Tabersonine
This protocol details the perhydrogenation of the tabersonine scaffold.[6]
Materials:
-
(-)-Tabersonine.
-
1 N Methanolic Perchloric Acid (HClO₄).
-
Platinum(IV) oxide (PtO₂).
-
Hydrogen gas (H₂).
-
Methanol.
Methodology:
-
Dissolve (-)-tabersonine in 1 N methanolic HClO₄.
-
Add PtO₂ as the catalyst.
-
Hydrogenate the mixture at room temperature and atmospheric pressure for 40 hours.[6]
-
Monitor the reaction for the disappearance of the UV absorption above 210 nm, which indicates the saturation of the aromatic and other double bonds.[6]
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting decahydrotabersonine can be isolated as its dihydrochloride salt.[6]
Protocol 4: Selective Bromination of the Indole Ring
This protocol is for the regioselective bromination of tabersonine at the C15 position of the indole ring.[1]
Materials:
-
Tabersonine.
-
N-Bromosuccinimide (NBS).
-
Trifluoroacetic acid (TFA).
-
Anhydrous solvent (e.g., dichloromethane).
Methodology:
-
Dissolve tabersonine in an anhydrous solvent like dichloromethane under an inert atmosphere.
-
Cool the solution to a suitable temperature (e.g., 0 °C).
-
Add trifluoroacetic acid to the solution.
-
Add a solution of N-Bromosuccinimide (1.1 equivalents) in the same solvent dropwise.
-
Stir the reaction at a low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate).
-
Perform an aqueous workup, and extract the product with an organic solvent.
-
Dry, concentrate, and purify the brominated tabersonine derivative by column chromatography.
References
- 1. Semi-Syntheses and Interrogation of Indole-Substituted Aspidosperma Terpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Tabersonine Hydrochloride to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, an indole alkaloid primarily isolated from the seeds of Voacanga africana and other Apocynaceae family plants, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. These application notes provide a comprehensive guide for the administration of Tabersonine hydrochloride to animal models, summarizing available data and offering detailed experimental protocols to aid in the design and execution of in vivo research.
Data Presentation
Efficacy of Tabersonine in Animal Models
The following tables summarize the quantitative data from key studies investigating the efficacy of Tabersonine in various disease models.
| Cancer Model | Animal Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Hepatocellular Carcinoma | Male BALB/c nude mice with HepG2 xenografts | Oral Gavage | 25 mg/kg/day and 50 mg/kg/day | 3 consecutive weeks | Significant inhibition of tumor growth and weight compared to the control group. No significant effect on the overall growth of the mice.[2] | [2] |
| Inflammation Model | Animal Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Acute Lung Injury (LPS-induced) | Male C57BL/6 mice | Intraperitoneal Injection | 10, 20, and 40 mg/kg | Daily for 30 days | Significantly alleviated pathological injury in lung tissues, inhibited neutrophil infiltration, and reduced myeloperoxidase (MPO) activity. Decreased levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β.[1] | [1] |
Experimental Protocols
Preparation of Dosing Solutions
Note on Vehicle Selection: The specific vehicle for in vivo administration of this compound is not consistently reported in the literature. Tabersonine is soluble in DMSO and DMF and slightly soluble in ethanol. For in vivo use, it is crucial to use a vehicle that is non-toxic and appropriate for the route of administration. A common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a vehicle suitable for injection or gavage, such as saline, corn oil, or a solution containing solubilizing agents like Tween 80 or carboxymethylcellulose (CMC). It is imperative to conduct a vehicle tolerability study in the chosen animal model prior to the main experiment.
Example Vehicle Preparation (for illustrative purposes):
-
Dissolve the required amount of this compound in a minimal volume of sterile DMSO (e.g., 5-10% of the final volume).
-
Vortex until the compound is completely dissolved.
-
Add the remaining volume of a sterile vehicle such as saline or 0.5% CMC in a dropwise manner while continuously vortexing to prevent precipitation.
-
The final concentration of DMSO should be kept to a minimum (ideally below 5%) to avoid solvent-related toxicity.
Oral Gavage Administration in Mice
This protocol is a standard procedure for the oral administration of substances to mice.
Materials:
-
This compound dosing solution
-
Appropriate-sized oral gavage needle (typically 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)
-
Syringe (1 ml or 3 ml)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 ml/kg.
-
Restraint: Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head.
-
Needle Insertion:
-
With the mouse in an upright position, gently insert the gavage needle into the mouth, to one side of the incisors.
-
Advance the needle along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the tip of the needle, which facilitates its entry into the esophagus.
-
Gently advance the needle into the esophagus. There should be no resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause perforation of the esophagus or trachea.
-
-
Administration: Once the needle is correctly positioned, slowly administer the dosing solution.
-
Post-Administration: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.
Intraperitoneal (IP) Injection in Mice and Rats
This protocol describes the standard procedure for intraperitoneal injection.
Materials:
-
This compound dosing solution
-
Appropriate-sized needle (typically 25-27 gauge for mice, 23-25 gauge for rats)
-
Syringe (1 ml or 3 ml)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to calculate the correct injection volume. The maximum recommended IP injection volume is 10 ml/kg for both mice and rats.
-
Restraint:
-
Mice: Restrain the mouse by scruffing the neck and securing the tail.
-
Rats: Firmly hold the rat around the shoulders, using your thumb and forefinger to prevent the head from turning. Secure the hindquarters.
-
-
Injection Site: Turn the animal onto its back, tilting the head downwards. The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate slightly by pulling back the plunger to ensure that a blood vessel or organ has not been punctured. If blood or a yellowish fluid (urine) appears in the syringe, withdraw the needle and inject at a new site with a fresh needle.
-
If no fluid is aspirated, slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo cancer model study.
Tabersonine's Inhibitory Effect on the PI3K/Akt Signaling Pathway
Caption: Tabersonine inhibits Akt phosphorylation.
Tabersonine's Inhibitory Effect on the NF-κB Signaling Pathway
Caption: Tabersonine inhibits NF-κB activation.
References
Application Notes and Protocols for the Analytical Detection of Tabersonine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection and quantification of tabersonine in plant extracts. Tabersonine, a monoterpenoid indole alkaloid, is a significant precursor in the biosynthesis of valuable anticancer drugs such as vinblastine and vincristine, which are naturally found in plants like Catharanthus roseus and are also present in species such as Voacanga africana. Accurate and validated analytical methods are crucial for research, quality control of herbal materials, and drug development processes.
Overview of Analytical Methods
Several chromatographic techniques are widely employed for the analysis of tabersonine in plant extracts. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of alkaloids. When coupled with a Diode Array Detector (DAD) or UV detector, it provides reliable quantitative data.[1][2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting trace amounts of tabersonine and for complex matrices. It provides structural information, aiding in compound identification.[5][6]
-
High-Performance Thin-Layer Chromatography (HPTLC): A planar chromatographic technique suitable for high-throughput screening and quantification of phytochemicals in plant extracts.[7][8]
Quantitative Data Summary
The following tables summarize the validation parameters for the different analytical methods used for the quantification of tabersonine. These parameters are essential for assessing the performance and reliability of each method.
Table 1: HPLC Method Validation Data for Tabersonine Quantification
| Parameter | Value | Source |
| Linearity Range | 1.38 - 13800 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.01 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.03 µg/kg | [9] |
| Recovery | 98.5 - 100.6% | [7] |
| Precision (RSD) | < 2% | [8] |
Table 2: LC-MS/MS Method Validation Data for Tabersonine Quantification
| Parameter | Value | Source |
| Linearity Range | 0.0138 - 138 ng/mL | [5] |
| Correlation Coefficient (r²) | > 0.999 | [5] |
| Limit of Detection (LOD) | 0.039 - 0.583 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.118 - 1.767 ng/mL | [6] |
| Recovery | 99.63 - 104.30% | [6] |
| Precision (RSD) | Intra-day: 0.23-2.71%, Inter-day: 0.40-2.90% | [6] |
Table 3: HPTLC Method Validation Data for Tabersonine Quantification
| Parameter | Value | Source |
| Linearity Range | 10 - 100 ng/band | [7] |
| Correlation Coefficient (r²) | 0.9996 | [7] |
| Limit of Detection (LOD) | 2.8 ng/band | [7] |
| Limit of Quantification (LOQ) | 9.3 ng/band | [7] |
| Recovery | 98.5 - 100.6% | [7] |
| Precision (RSD) | < 2% | [8] |
Experimental Protocols
Detailed step-by-step protocols for sample preparation and analysis are provided below.
Sample Preparation: Extraction of Tabersonine from Plant Material
This protocol describes a general method for the extraction of alkaloids, including tabersonine, from dried plant material.[10][11][12]
Materials:
-
Dried and powdered plant material (e.g., leaves of Catharanthus roseus or seeds of Voacanga africana)
-
Methanol
-
3% Hydrochloric acid (HCl)
-
Hexane
-
Chloroform
-
Sodium carbonate solution (or other base to adjust pH)
-
Syringe filter (0.22 µm)
Protocol:
-
Weigh 5 g of the dried plant powder and place it in a flask.
-
Add 30 mL of methanol and extract for 12 hours with agitation. Repeat the extraction three times.
-
Combine the methanolic extracts and concentrate to approximately 10 mL using a rotary evaporator.
-
Acidify the extract with 10 mL of 3% HCl.
-
Wash the acidified extract three times with 30 mL of hexane to remove non-polar compounds. Discard the hexane phase.
-
Adjust the pH of the aqueous phase to 8.5 with a sodium carbonate solution.
-
Extract the alkaloids from the basified aqueous phase three times with 30 mL of chloroform.
-
Combine the chloroform extracts and wash with distilled water.
-
Evaporate the chloroform extract to dryness under vacuum.
-
Dissolve the dried residue in a known volume of methanol (e.g., 10 mL) for analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS system.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical HPLC method for the separation and quantification of tabersonine.[3][4]
Instrumentation and Conditions:
-
HPLC System: With a quaternary pump, autosampler, column oven, and DAD or UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often used. For example:
-
Solvent A: 5 mM Sodium Phosphate buffer (pH adjusted to 7.3 with phosphoric acid).
-
Solvent B: Acetonitrile/Methanol mixture.
-
A common gradient could be starting with a higher proportion of Solvent A and increasing the proportion of Solvent B over time.[10]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm or 254 nm.
-
Injection Volume: 10 µL.
Protocol:
-
Prepare the mobile phases and degas them.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a series of standard solutions of tabersonine in methanol at known concentrations to create a calibration curve.
-
Inject the standard solutions, followed by the prepared plant extracts.
-
Identify the tabersonine peak in the chromatograms of the extracts by comparing the retention time with that of the standard.
-
Quantify the amount of tabersonine in the samples by using the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general framework for the highly sensitive and selective quantification of tabersonine using LC-MS/MS.[5][6]
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system.
-
Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for LC-MS analysis.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A gradient elution program is typically used.
-
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion for tabersonine is [M+H]⁺ at m/z 337.5, and a characteristic product ion is monitored (e.g., m/z 168.3).[5]
Protocol:
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) for tabersonine by infusing a standard solution directly into the mass spectrometer.
-
Develop an LC method that provides good separation of tabersonine from other matrix components.
-
Prepare a calibration curve using standard solutions of tabersonine.
-
Inject the prepared plant extracts into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify tabersonine in the samples using the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol describes an HPTLC method for the quantification of tabersonine.[7][8]
Instrumentation and Conditions:
-
HPTLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Sample Application: Automated TLC sampler.
-
Developing Chamber: Twin-trough glass chamber.
-
Mobile Phase: A mixture of solvents such as toluene:ethyl acetate:formic acid:methanol (e.g., 9:9:3:1 v/v/v/v).[7]
-
Densitometer: TLC scanner for quantification.
-
Detection: Densitometric scanning in absorbance or fluorescence mode at a specific wavelength (e.g., 350 nm in fluorescence mode).[7]
Protocol:
-
Apply standard solutions of tabersonine and the sample extracts as bands of a specific width onto the HPTLC plate using an automated sampler.
-
Develop the plate in a chamber saturated with the mobile phase vapor until the solvent front has migrated a certain distance.
-
Dry the plate.
-
Scan the dried plate with a densitometer at the appropriate wavelength.
-
Identify the band corresponding to tabersonine by comparing its Rf value with that of the standard.
-
Quantify the amount of tabersonine by measuring the peak area of the bands and using a calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Catharanthus roseus alkaloids by HPLC | Semantic Scholar [semanticscholar.org]
- 3. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a method for densitometric analysis of berberine in herbal extract and polyherbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijzi.net [ijzi.net]
Application Notes and Protocols: Use of Tabersonine as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using tabersonine as a reference standard in phytochemical analysis. Detailed protocols for quantification by High-Performance Liquid Chromatography (HPLC), confirmation by Mass Spectrometry (MS), and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are provided, along with information on its role in key biosynthetic pathways.
Introduction to Tabersonine as a Reference Standard
Tabersonine is a monoterpenoid indole alkaloid found in various medicinal plants, most notably in the seeds of Voacanga africana and in Catharanthus roseus.[1] As a key precursor in the biosynthesis of the anticancer agent vindoline, tabersonine is of significant interest in pharmaceutical research and drug development.[2][3][4][5][6] The use of a well-characterized tabersonine reference standard is crucial for the accurate quantification of this analyte in plant extracts, herbal formulations, and in vitro biosynthetic systems, ensuring the reliability and reproducibility of experimental results.
Chemical and Physical Properties of Tabersonine:
| Property | Value |
| Chemical Formula | C₂₁H₂₄N₂O₂ |
| Molecular Weight | 336.43 g/mol |
| CAS Number | 4429-63-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, chloroform |
Storage and Stability:
For long-term storage, tabersonine standard should be stored at -20°C, protected from light and moisture. When stored under these conditions, it is stable for extended periods. Standard solutions, typically prepared in methanol, should be stored at 2-8°C and used within a short period to avoid degradation. Stability studies should be performed under the specific experimental conditions.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is a common and reliable technique for the quantification of tabersonine in various matrices.
Table 1: HPLC Method Parameters for Tabersonine Quantification
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or other modifiers) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 254 nm or Diode Array Detector (DAD) for spectral confirmation |
| Injection Volume | 10-20 µL |
Table 2: Representative HPLC Method Validation Data for Tabersonine
The following data is illustrative and should be determined for each specific method and laboratory.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD%) | < 2% |
1. Preparation of Standard Solutions: a. Prepare a stock solution of tabersonine (1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol. b. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation (from Voacanga africana seeds): a. Grind the seeds to a fine powder. b. Accurately weigh a portion of the powdered sample (e.g., 1 g) and extract with methanol (e.g., 3 x 20 mL) using ultrasonication or maceration. c. Combine the extracts and evaporate to dryness under reduced pressure. d. Reconstitute the residue in a known volume of mobile phase and filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards in triplicate, starting with the lowest concentration. c. Inject the prepared sample solutions in triplicate. d. After the analysis, construct a calibration curve by plotting the peak area against the concentration of the standards. e. Determine the concentration of tabersonine in the samples by interpolating their peak areas from the calibration curve.
Confirmatory Analysis by Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is a powerful tool for the unambiguous identification and sensitive quantification of tabersonine.
Table 3: Representative Mass Spectrometry Parameters for Tabersonine
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | m/z 337.2 |
| MS/MS Transitions (for quantification) | 337.2 → [Fragment Ion 1], 337.2 → [Fragment Ion 2] |
1. Sample Preparation: a. Prepare standard and sample solutions as described for the HPLC method. The use of an internal standard is recommended for accurate quantification.
2. LC-MS/MS Analysis: a. Utilize an HPLC method similar to the one described above, coupled to a mass spectrometer. b. Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of tabersonine. c. Set up the data acquisition method to monitor the specific precursor-to-product ion transitions for tabersonine. d. Analyze the samples and confirm the presence of tabersonine by comparing the retention time and the mass spectrum with that of the reference standard.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and purity assessment of the tabersonine reference standard.
Table 4: ¹H and ¹³C NMR Chemical Shift Data for Tabersonine
Chemical shifts (δ) are reported in ppm relative to a reference standard (e.g., TMS). Data may vary slightly depending on the solvent used.
| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |
| 2 | ... | ... |
| 3 | ... | ... |
| ... | ... | ... |
(A complete table of assigned chemical shifts would be included here based on literature data)
1. Sample Preparation: a. Accurately weigh a sufficient amount of the tabersonine reference standard (typically 5-10 mg). b. Dissolve the standard in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
2. NMR Data Acquisition: a. Acquire a ¹H NMR spectrum to assess the proton environment and identify characteristic signals. b. Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms. c. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals and confirm the structure. d. For purity assessment (qNMR), a certified internal standard is added, and the spectra are acquired under quantitative conditions (ensuring full relaxation of all nuclei).
Biosynthetic Pathway and Experimental Workflow Visualization
Tabersonine is a key intermediate in the biosynthesis of vindoline, a precursor to the anticancer drugs vinblastine and vincristine.[2][3][4][5][6] Understanding this pathway is crucial for metabolic engineering and drug discovery efforts.
Caption: Biosynthetic pathway of vindoline from tabersonine.
The following diagram illustrates a general workflow for the quantification of tabersonine in a plant matrix using a reference standard.
Caption: Workflow for tabersonine quantification in plant material.
References
- 1. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Tabersonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tabersonine, a naturally occurring indole alkaloid found in various medicinal plants, has demonstrated promising anti-tumor properties.[1] Emerging research indicates that tabersonine can induce apoptosis in cancer cells through multiple signaling pathways, making it a compound of interest for novel cancer therapeutics.[1][2][3][4] Flow cytometry is a powerful and essential tool for the quantitative analysis of tabersonine-induced apoptosis, enabling the precise measurement of cell death, cell cycle arrest, and changes in mitochondrial membrane potential.
These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to analyze the apoptotic effects of tabersonine on cancer cells.
Key Applications
-
Quantification of Apoptosis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Cycle Analysis: Determine the effect of tabersonine on cell cycle progression and identify potential cell cycle arrest.
-
Mitochondrial Membrane Potential (ΔΨm) Assessment: Investigate the involvement of the intrinsic apoptotic pathway by measuring changes in ΔΨm.
-
Mechanism of Action Studies: Elucidate the signaling pathways involved in tabersonine-induced apoptosis.
Data Presentation: Quantitative Analysis of Tabersonine-Induced Apoptosis in HepG2 Cells
The following tables summarize the dose-dependent effects of tabersonine on human hepatocellular carcinoma (HepG2) cells after 24 hours of treatment, as determined by flow cytometry.
Table 1: Apoptosis Rate of HepG2 Cells Treated with Tabersonine
| Tabersonine Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 10 | 8.7 ± 1.2 | 5.4 ± 0.9 | 14.1 ± 2.1 |
| 20 | 15.2 ± 2.1 | 10.1 ± 1.5 | 25.3 ± 3.6 |
| 40 | 28.6 ± 3.5 | 18.9 ± 2.8 | 47.5 ± 6.3 |
Table 2: Cell Cycle Distribution of HepG2 Cells Treated with Tabersonine
| Tabersonine Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| 0 (Control) | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 1.9 | 2.1 ± 0.4 |
| 10 | 58.2 ± 3.9 | 25.3 ± 2.8 | 16.5 ± 2.1 | 5.8 ± 0.9 |
| 20 | 45.7 ± 3.2 | 30.1 ± 3.1 | 24.2 ± 2.7 | 12.4 ± 1.8 |
| 40 | 30.9 ± 2.8 | 28.5 ± 2.9 | 40.6 ± 3.5 | 25.1 ± 2.9 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) of HepG2 Cells Treated with Tabersonine
| Tabersonine Concentration (µM) | High ΔΨm (Red Fluorescence) (%) | Low ΔΨm (Green Fluorescence) (%) |
| 0 (Control) | 95.2 ± 2.1 | 4.8 ± 0.7 |
| 10 | 82.1 ± 3.5 | 17.9 ± 2.1 |
| 20 | 65.4 ± 4.2 | 34.6 ± 3.8 |
| 40 | 40.8 ± 5.1 | 59.2 ± 4.7 |
Signaling Pathways Implicated in Tabersonine-Induced Apoptosis
Research suggests that tabersonine induces apoptosis through a dual mechanism, activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3][4] Additionally, the JAK1/STAT3 signaling pathway has been implicated in the anti-inflammatory and anti-apoptotic effects of tabersonine in other contexts.[5]
Caption: Tabersonine-induced apoptosis signaling pathways.
Experimental Workflow for Flow Cytometry Analysis
Caption: General experimental workflow for flow cytometry analysis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Treat cells with varying concentrations of tabersonine and a vehicle control for the desired time period.
-
Harvest both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.
-
-
Staining:
-
Adjust the cell density to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and gently vortex.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.[10][11][12][13]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Culture and treat cells with tabersonine as described in Protocol 1.
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Generate a histogram of DNA content (PI fluorescence).
-
Data Interpretation:
-
G0/G1 phase: Peak with 2n DNA content.
-
S phase: Region between the 2n and 4n peaks.
-
G2/M phase: Peak with 4n DNA content.
-
Sub-G1 peak: Region to the left of the G0/G1 peak, representing apoptotic cells with fragmented DNA.
-
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol measures changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. JC-1 is a common dye used for this purpose, but other dyes like DiOC6(3) or TMRE can also be utilized.[14][15][16][17][18]
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) or other suitable dye (e.g., DiOC6(3))
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
-
Micropipettes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining:
-
Culture and treat cells with tabersonine as described in Protocol 1.
-
Harvest the cells and resuspend them in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add JC-1 to a final concentration of 2.5 µg/mL.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with warm PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Detect the green fluorescence of JC-1 monomers (emission ~529 nm) and the red fluorescence of JC-1 aggregates (emission ~590 nm).
-
Data Interpretation:
-
Healthy cells: High mitochondrial membrane potential, JC-1 forms aggregates emitting red fluorescence.
-
Apoptotic cells: Low mitochondrial membrane potential, JC-1 remains as monomers emitting green fluorescence.
-
A shift from red to green fluorescence indicates mitochondrial depolarization.
-
-
Conclusion
The protocols and information provided herein offer a robust framework for investigating the apoptotic effects of tabersonine using flow cytometry. By employing these methods, researchers can obtain reliable and quantitative data on apoptosis induction, cell cycle alterations, and mitochondrial dysfunction, thereby contributing to a deeper understanding of the anti-cancer mechanisms of tabersonine and facilitating its potential development as a therapeutic agent.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - Li - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Tabersonine inhibits inflammation and apoptosis through the JAK1/STAT3 signaling pathway to alleviate LPS-induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. nanocellect.com [nanocellect.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 14. Flow Cytometric Detection of Mitochondrial Membrane Potential [bio-protocol.org]
- 15. Flow Cytometric Detection of Mitochondrial Membrane Potential [en.bio-protocol.org]
- 16. MitoProbe DiIC1(5) Mitochondrial Membrane Potential Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for the LC-MS Analysis of Tabersonine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tabersonine, a monoterpenoid indole alkaloid (MIA), is a significant natural product primarily found in plants of the Apocynaceae family, such as Catharanthus roseus. It serves as a crucial biosynthetic precursor to a variety of pharmacologically important alkaloids, including the anti-cancer agents vinblastine and vincristine. The analysis of tabersonine and its metabolic derivatives is essential for understanding its biosynthesis, optimizing its production in engineered systems, and for the development of novel therapeutics. This document provides detailed application notes and protocols for the Liquid Chromatography-Mass Spectrometry (LC-MS) based analysis of tabersonine and its key metabolites.
Metabolic Pathways of Tabersonine
Tabersonine undergoes a series of enzymatic conversions to produce a diverse array of alkaloids. A primary pathway in C. roseus leads to the formation of vindoline, a critical precursor for vinblastine and vincristine. Key metabolites in this pathway include 16-hydroxytabersonine and 16-methoxytabersonine.[1][2] Other metabolic branches lead to the formation of compounds like lochnericine and hörhammericine.[3][4][5] The biosynthesis of these alkaloids is a complex process involving multiple enzymes and cellular compartments.[1][4][6]
Caption: Metabolic pathway of tabersonine to vindoline and other alkaloids.
Quantitative Data Summary
The following table summarizes the mass spectrometric information for tabersonine and some of its key metabolites. This data is crucial for setting up targeted LC-MS analysis methods.
| Compound | Molecular Formula | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Reference |
| Tabersonine | C21H24N2O2 | 337.19 | 93.07 | [7] |
| 16-hydroxytabersonine | C21H24N2O3 | 353.18 | Not specified | [2] |
| 16-methoxytabersonine | C22H26N2O3 | 367.20 | Not specified | [1][2] |
| Lochnericine | C21H24N2O3 | 353.18 | Not specified | [5] |
| Hörhammericine | Not specified | Not specified | Not specified | [3] |
| Vindoline | C25H32N2O6 | 457.23 | Not specified | [1][7] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Below are protocols for extraction from yeast cultures and plant tissues.
A. Extraction from Yeast Culture Media [1][2]
-
Centrifuge the yeast culture at 8000 x g for 10 minutes to separate the cells from the extracellular medium.
-
Collect the supernatant. For quantitative analysis, an 18-fold dilution of the supernatant in 100% methanol can be performed.[2]
-
Alternatively, for extraction, basify the supernatant with a suitable base (e.g., sodium carbonate) and extract with an equal volume of ethyl acetate.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the organic (ethyl acetate) layer.
-
Dry the organic extract under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac).[8]
-
Reconstitute the dried residue in a solvent compatible with the LC mobile phase (e.g., methanol or a mixture of water and acetonitrile/methanol).[8][9]
B. Extraction from Plant Tissues (e.g., C. roseus leaves)
-
Homogenize fresh or frozen plant tissue in a suitable solvent. For general alkaloid extraction, methanol is commonly used.
-
Sonicate the homogenate for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 15 minutes to pellet cell debris.[10]
-
Collect the supernatant.
-
The supernatant can be directly analyzed or subjected to further purification using Solid Phase Extraction (SPE) if necessary to remove interfering compounds.[11]
-
If SPE is performed, condition a C18 cartridge, load the sample, wash away impurities, and elute the alkaloids with an appropriate solvent like methanol.[11]
-
Dry the eluate and reconstitute as described in step A7.
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the LC-MS/MS analysis of tabersonine and its metabolites. Optimization may be required based on the specific instrument and metabolites of interest.
A. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column is suitable for the separation of these alkaloids (e.g., Waters XBridge BEH Amide XP, Phenomenex Kinetex EVO C18).[10][12]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[13]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium formate.[13]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compounds, followed by a re-equilibration step. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Injection Volume: 2 - 10 µL.
B. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for the analysis of alkaloids.[12]
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode. For initial identification and qualitative analysis, a full scan or product ion scan can be used.[10]
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0-4.0 kV.[13]
-
Drying Gas Flow and Temperature: ~5-10 L/min at 300-350 °C.[13][14]
-
Collision Gas: Argon is commonly used.
-
MRM Transitions: These need to be determined for each analyte by infusing a standard and optimizing the precursor ion -> product ion fragmentation. For tabersonine, the precursor ion would be m/z 337.19.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS analysis of tabersonine and its metabolites.
Caption: General workflow for LC-MS analysis of tabersonine and its metabolites.
References
- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitor studies of tabersonine metabolism in C. roseus hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of tabersonine in cell suspension cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. organomation.com [organomation.com]
- 9. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. opentrons.com [opentrons.com]
- 12. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 14. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of Tabersonine extraction from plant material.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Tabersonine extraction from plant material.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Tabersonine extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low Tabersonine Yield | 1. Incomplete cell lysis: Plant cell walls were not sufficiently broken down, preventing solvent penetration. 2. Inappropriate solvent selection: The solvent used has low affinity for Tabersonine. 3. Suboptimal extraction conditions: Temperature, time, or pH are not ideal for Tabersonine solubility and stability. 4. Emulsion formation during liquid-liquid extraction: This can trap the analyte in the emulsion layer. | 1. Improve grinding: Ensure the plant material is ground to a fine powder (e.g., 60 mesh)[1]. Consider using ultrasonic waves to aid in breaking cell tissues[1]. 2. Solvent optimization: Test a range of solvents. A multi-step extraction using solvents of decreasing polarity (e.g., petroleum ether, then ethyl ether, then acidified ethanol) can be effective[2]. Acetone-based extraction has also been shown to be efficient[3]. 3. Parameter optimization: Experiment with varying the extraction temperature (e.g., refluxing at 80°C)[4], extraction time, and pH of the aqueous solution (an acidic solution, e.g., 1% aqueous sulfuric acid, is often used initially)[5]. 4. Break the emulsion: Add a saturated NaCl solution or filter the emulsion layer through a bed of Celite[5]. |
| High Levels of Impurities in Extract | 1. Co-extraction of other alkaloids and fatty materials: The initial solvent is not selective enough. 2. Insufficient purification steps: The protocol lacks adequate washing or separation stages. | 1. Implement a multi-solvent extraction: Start with a non-polar solvent like petroleum ether or carbon tetrachloride to remove fats and other non-alkaloid materials before extracting with a more polar solvent[2]. 2. Acid-base washing: After the initial extraction, wash the organic solvent with an aqueous acid solution (e.g., 2% HCl) to protonate the alkaloids and draw them into the aqueous phase, leaving non-basic impurities behind. The aqueous phase can then be basified and re-extracted with an organic solvent[2]. 3. Recrystallization: Purify the crude extract by recrystallization with a suitable solvent like acetone[5]. |
| Difficulty with Phase Separation | 1. Formation of a stable emulsion: Particularly common when using chlorinated solvents after acid washing[4]. | 1. Centrifugation: This can help to break the emulsion and separate the layers. 2. Addition of salt: Adding sodium chloride to the aqueous phase can increase its polarity and help force the separation[5]. 3. Filtration: Filtering the mixture through a filter aid like Celite can break up the emulsion[5]. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent or impurities: This can prevent crystallization. | 1. Thorough drying: Use a rotary evaporator to remove all traces of the extraction solvent[5]. Further drying under reduced pressure may be necessary[5]. 2. Solvent trituration: Add a small amount of a solvent in which Tabersonine is poorly soluble (but the impurities are soluble) to induce crystallization[5]. |
Frequently Asked Questions (FAQs)
What are the most common plant sources for Tabersonine extraction?
Tabersonine is an indole alkaloid primarily isolated from plants of the Apocynaceae family. The most common sources are the seeds of Voacanga africana and the plant parts of Catharanthus roseus (Madagascar periwinkle)[2][6]. Voacanga africana seeds are particularly rich in Tabersonine[2].
Which solvents are most effective for Tabersonine extraction?
The choice of solvent is critical for achieving a high yield. A range of solvents are used, often in a sequential manner to first remove impurities and then extract the target compound. Common solvents include:
-
Non-polar solvents (for defatting): Petroleum ether, carbon tetrachloride[2].
-
Medium-polarity solvents: Ethyl ether, chloroform, ethyl acetate[2][5][7].
-
Acetone: Has been used effectively in a direct extraction procedure[3].
What is the principle behind acid-base extraction for Tabersonine?
Acid-base extraction leverages the basic nature of alkaloids like Tabersonine. The process typically involves:
-
Extracting the ground plant material with an organic solvent.
-
Washing the organic extract with an acidic aqueous solution (e.g., sulfuric acid or hydrochloric acid). This protonates the basic Tabersonine, making it soluble in the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separating the aqueous layer and then making it basic (e.g., with ammonia or sodium carbonate). This deprotonates the Tabersonine, making it insoluble in water.
-
Extracting the now basic aqueous solution with an organic solvent (e.g., chloroform or ethyl ether) to recover the purified Tabersonine[2][5].
How can I quantify the amount of Tabersonine in my extract?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and accurate method for the quantitative determination of Tabersonine[9][10][11]. This technique separates Tabersonine from other compounds in the extract, and its concentration can be determined by comparing the peak area to that of a known standard. UV detection is typically used[10].
Quantitative Data Summary
The following tables summarize quantitative data from various extraction protocols.
Table 1: Extraction Yields from Voacanga africana
| Extraction Method | Plant Material | Reported Yield | Reference |
| Acid extraction followed by chloroform extraction | 100 g ground beans | 1.7 g pure Tabersonine hydrochloride | [5] |
| Multi-step solvent extraction | Seeds | 25 to 30 g per kg | [2] |
| Ultrasonic-assisted extraction | Fruit seed powder | Recovery rate of over 92% | [1] |
| Acetone-based extraction | 0.5 kg root bark powder | ~0.8% Voacangine (related alkaloid) | [3] |
Table 2: Key Parameters in Tabersonine Extraction Protocols
| Parameter | Value/Condition | Plant Source | Reference |
| Initial Acid Extraction | 1% aqueous sulfuric acid | Voacanga africana beans | [5] |
| Acid Wash | 2% aqueous hydrochloric acid | Voacanga africana seeds | [2] |
| Basification pH | pH 9-11 | Voacanga africana seeds/root bark | [1][3] |
| Reflux Extraction Temperature | 80°C | Voacanga seed | [4] |
| Particle Size | 20-40 mesh or 60 mesh | Voacanga seed | [1][4] |
Experimental Protocols
Protocol 1: Acid-Base Extraction from Voacanga africana Seeds
This protocol is adapted from a procedure for isolating this compound[5].
-
Grinding: Grind 100 g of Voacanga africana beans into a fine powder.
-
Acid Extraction: Place the ground material in a 1 L Erlenmeyer flask and add 1 L of 1% aqueous sulfuric acid. Stir the mixture overnight.
-
Separation: Cease stirring and allow the plant material to settle. Siphon off the acidic aqueous extract.
-
Salting Out: To the acid extract, add 100 g of sodium chloride and let it sit overnight.
-
Solvent Extraction: Add 750 ml of chloroform and stir the solution for 3-4 hours. Allow the layers to separate.
-
Purification: Siphon off the upper aqueous layer. Filter the bottom layer through Celite in a Buchner funnel to break any emulsion. Separate the resulting two layers using a separatory funnel.
-
Drying and Evaporation: Dry the chloroform layer with magnesium sulfate and remove the chloroform using a rotary evaporator.
-
Recrystallization: Recrystallize the resulting crude this compound with acetone to obtain the pure product.
Protocol 2: Multi-Step Solvent Extraction
This protocol is based on a patented method for obtaining Tabersonine[2].
-
Defatting: Crush the seeds of a Voacanga plant to a powder. Extract the powder with a non-polar solvent such as petroleum ether. Separate the solvent from the plant material.
-
Second Extraction: Extract the remaining plant material with ethyl ether and again separate the solvent.
-
Acidified Alcohol Extraction: Perform a final extraction on the powdered seeds with ethanol containing 1% to 5% acid.
-
Recovery: Combine the extracts from all steps. Wash the combined organic extracts with an aqueous acid (e.g., 2% HCl). Alkalize the acid phase with aqueous ammonia and exhaustively extract with ethyl ether.
-
Final Steps: Wash the combined ether extracts with water, dry them, and evaporate the solvent to recover the Tabersonine.
Visualizations
References
- 1. CN102532136A - Industrial production process for indole alkaloid tabersonine - Google Patents [patents.google.com]
- 2. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]
- 5. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 6. This compound | Beta Amyloid | TargetMol [targetmol.com]
- 7. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative determination of tabersonine and methoxytabersonine [chromaappdb.mn-net.com]
- 11. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Tabersonine hydrochloride stability and storage conditions.
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of tabersonine hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A: For long-term stability, solid this compound should be stored in a freezer at or below -20°C in an inert atmosphere.[1] The compound is light-sensitive and should be kept in a light-resistant container, such as an amber vial, or a clear vial wrapped in foil.[1]
Q2: I received my solid this compound at room temperature. Is it still viable?
A: Yes. Suppliers often ship the solid powder at ambient temperatures. Studies from suppliers indicate that the biological activity of the powder is not affected by storage at normal room temperature for up to a month.[2] However, upon receipt, you should immediately transfer it to the recommended long-term storage conditions (-20°C).[2]
Q3: How should I prepare and store solutions of this compound?
A: It is always best practice to prepare solutions fresh for each experiment. If storage is unavoidable, aliquot the solution into single-use volumes in tightly sealed, light-protected vials and store at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles. The choice of solvent is critical; tabersonine is slightly soluble in chloroform, ethanol (may require sonication), and ethyl acetate.[1] For cell-based assays, DMSO is often used, but always confirm solubility and compatibility with your experimental system.
Q4: My solid this compound appears dark yellow. Has it degraded?
A: The typical appearance of solid this compound is a light yellow to dark yellow solid.[1] A color within this range is normal. However, if you observe a significant color change, such as turning brown or black, or a change in physical form (e.g., clumping, melting), it may indicate degradation. In such cases, analytical verification (e.g., by HPLC) is recommended before use.
Q5: I am seeing multiple peaks in my HPLC chromatogram when analyzing a freshly prepared sample. What could be the cause?
A: If you are confident in your sample preparation and HPLC method, the presence of unexpected peaks could indicate the presence of impurities from synthesis or degradation products. This can happen if the compound was not stored correctly at any point. To investigate, you can perform a forced degradation study (see protocol below) to identify potential degradation peaks and confirm if your analytical method is stability-indicating.
Q6: Does the hydrochloride salt form affect stability?
A: Yes, converting alkaloids to their hydrochloride salt form is a common strategy to improve crystallinity and, often, stability and handling properties. The this compound salt is noted to be more readily crystallizable than its free base form.[1]
Stability and Storage Data Summary
| Parameter | Solid Form | In Solution |
| Storage Temperature | ≤ -20°C (Long-term)[1] | ≤ -20°C (Short-term) |
| Room Temperature (Short-term, up to 1 month)[2] | Avoid repeated freeze-thaw cycles | |
| Light Sensitivity | Highly sensitive; store in the dark.[1] | Protect from light (use amber vials or foil). |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] | N/A (prepare fresh) |
| Recommended Solvents | N/A | Chloroform (Slightly), Ethanol (Slightly, with sonication), Ethyl Acetate (Slightly).[1] DMSO is commonly used for biological assays. |
| Appearance | Light Yellow to Dark Yellow Solid[1] | Dependent on solvent and concentration. |
Experimental Protocols
Protocol: Forced Degradation Study by Reverse-Phase HPLC
This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation products of this compound and establish a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions and ensure the analytical method can separate the intact drug from its degradation products.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6mm x 250mm, 5µm)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[3] Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3] Dilute with mobile phase.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 80°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the solvent, and dilute for analysis.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil to exclude light.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated RP-HPLC method. The method should be capable of separating the main this compound peak from all new peaks generated during the degradation studies.[4][5]
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
- 1. TABERSONINE CAS#: 4429-63-4 [m.chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. questjournals.org [questjournals.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Overcoming solubility issues with Tabersonine hydrochloride in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tabersonine hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is an indole alkaloid that exhibits poor solubility in water. Experimental data for solubility in common laboratory solvents are summarized below.
| Solvent | Solubility (at 25°C) | Molar Equivalent |
| Dimethyl Sulfoxide (DMSO) | 75 mg/mL | 201.13 mM |
| Ethanol | 12 mg/mL | 32.18 mM |
| Water | Insoluble | - |
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: Tabersonine is a hydrophobic molecule. While the hydrochloride salt form is designed to improve aqueous solubility compared to the free base, its large organic structure can still limit its ability to dissolve in water. The effectiveness of the salt in enhancing solubility is dependent on factors like the pH of the solution and the presence of other ions.
Q3: Can I improve the solubility by adjusting the pH of my aqueous buffer?
A3: Yes, pH can significantly impact the solubility of this compound. As the hydrochloride salt of a weakly basic compound, it is expected to be more soluble in acidic conditions. In acidic solutions, the equilibrium will favor the protonated, more soluble form of the molecule. Conversely, in neutral or basic solutions, it may convert to the less soluble free base form and precipitate.
Q4: Are there other methods to enhance the aqueous solubility of this compound?
A4: Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can significantly increase solubility.
-
Surfactants: The addition of a small amount of a biocompatible surfactant can help to solubilize hydrophobic compounds.
-
Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic molecule, increasing its apparent solubility in water.
Q5: How should I prepare a stock solution of this compound?
A5: Due to its poor aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous experimental buffer. Care must be taken during dilution to avoid precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO/Ethanol stock solution into aqueous buffer. | The concentration of the organic solvent is too low in the final solution to maintain solubility. The pH of the aqueous buffer is not optimal. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your experimental system). 3. Lower the pH of your aqueous buffer (e.g., to pH 4-6). 4. Perform a stepwise dilution, adding the stock solution to the vigorously stirring buffer. |
| The compound will not dissolve in the aqueous buffer even at low concentrations. | This compound has very low intrinsic solubility in your chosen aqueous system. | 1. Prepare the solution in a buffer with a lower pH. 2. Consider using a co-solvent system as described in the detailed protocols below. 3. If the experimental design allows, sonication may aid in dissolving the compound. Gently warm the solution (e.g., to 37°C) while stirring. |
| Inconsistent results in bioassays. | The compound may be precipitating out of solution over the course of the experiment, leading to variations in the effective concentration. The compound may be unstable in the aqueous buffer. | 1. Visually inspect your solutions for any signs of precipitation before and during the experiment. 2. Prepare fresh solutions immediately before each experiment. 3. Conduct a stability study to determine how long this compound remains in solution under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the required amount of this compound. For a 10 mM stock solution, you will need 3.73 mg per 1 mL of DMSO.
-
Add the weighed this compound to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
This protocol provides a method for preparing a working solution of this compound in an aqueous buffer using ethanol as a co-solvent.
Materials:
-
10 mM this compound stock solution in ethanol
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable percentage of ethanol in your experiment.
-
To a sterile tube, add the required volume of your aqueous buffer.
-
While vigorously vortexing the buffer, slowly add the required volume of the 10 mM this compound stock solution in ethanol drop by drop.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of ethanol or decrease the final concentration of this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
Technical Support Center: Optimizing Tabersonine to Vindoline Conversion in Yeast
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conversion of tabersonine to vindoline in metabolically engineered Saccharomyces cerevisiae.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the biosynthetic pathway for converting tabersonine to vindoline in yeast?
A1: The conversion of tabersonine to vindoline is a seven-step enzymatic pathway reconstituted in yeast using genes from the plant Catharanthus roseus. The key enzymes are:
-
Tabersonine 16-hydroxylase (T16H2) : A cytochrome P450 enzyme that hydroxylates tabersonine.[1][2][3]
-
16-hydroxytabersonine O-methyltransferase (16OMT) : Methylates the hydroxylated intermediate.[1][2]
-
Tabersonine 3-oxygenase (T3O) : A cytochrome P450 enzyme that epoxidizes 16-methoxytabersonine.[1][4]
-
Tabersonine 3-reductase (T3R) : Reduces the epoxide to a hydroxyl group.[1][4]
-
3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) : Catalyzes the N-methylation of the intermediate.[1][5]
-
Desacetoxyvindoline-4-hydroxylase (D4H) : A dioxygenase that hydroxylates desacetoxyvindoline.[1][6]
-
Deacetylvindoline-4-O-acetyltransferase (DAT) : The final enzyme that acetylates deacetylvindoline to produce vindoline.[1]
Q2: Why is vindorosine, an unwanted byproduct, often produced alongside vindoline?
A2: Vindorosine is synthesized when the enzyme Tabersonine 3-oxygenase (T3O) acts directly on tabersonine before it is processed by T16H2 and 16OMT.[4][7][8] This occurs due to the substrate promiscuity of T3O.[4][9][10] The downstream enzymes of the vindoline pathway can then convert the resulting intermediates into vindorosine. Since vindorosine lacks the methoxy group necessary for condensation with catharanthine to form vinblastine, its production reduces the overall yield of the desired precursor.[4][7]
Q3: What are the typical vindoline titers and conversion yields reported in engineered yeast?
A3: Vindoline production in yeast has seen significant improvement through metabolic engineering. Titers have been reported to reach as high as ~16.5 mg/L, which represented a significant increase from initial near-undetectable levels.[8][11][12] More recent optimizations in fed-batch bioreactors have achieved vindoline titers of 266 mg/L with a conversion yield of 88% from tabersonine.[13][14]
Troubleshooting Guides
Issue 1: Low or No Vindoline Production
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Enzyme Expression or Activity | - Codon-optimize the genes for S. cerevisiae expression.- Verify protein expression using Western blotting or proteomics.- Assay enzyme activity in cell-free extracts if possible. |
| Suboptimal Cytochrome P450 (T16H2, T3O) Activity | - Co-express with a suitable Cytochrome P450 Reductase (CPR) . Pairing with CPRs from different organisms (e.g., C. roseus, Arabidopsis thaliana) can significantly impact activity.[8][11]- Engineer the endoplasmic reticulum (ER) microenvironment. Overexpression of genes like INO2 and deletion of OPI1 can expand the ER, where P450s are localized.[11] |
| Pathway Imbalance/Bottlenecks | - Increase the gene copy number of rate-limiting enzymes, often T16H2 and 16OMT, to channel the metabolic flux towards vindoline and away from vindorosine.[4][9][10]- Tune the expression levels of all pathway genes using promoters of varying strengths. |
| Insufficient Cofactor Supply | - Enhance NADPH supply by overexpressing genes like ZWF1 (glucose-6-phosphate dehydrogenase) and GAPN (non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase).[11]- Increase S-adenosylmethionine (SAM) availability , a crucial methyl donor for 16OMT and NMT, by overexpressing SAM2 (S-adenosylmethionine synthetase).[11] |
| Poor Tabersonine Uptake or Toxicity | - Optimize tabersonine feeding strategy . Intermittent feeding of low concentrations can be more effective than a single high-concentration pulse.[8][11]- Test different yeast strains as some may have better tolerance to tabersonine and its intermediates. |
Issue 2: High Vindorosine to Vindoline Ratio
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Competition for Tabersonine between T16H2 and T3O | - Increase the relative expression of T16H2 compared to T3O . This can be achieved by using a higher copy number of the T16H2 gene or a stronger promoter.[4][7]- This strategy aims to convert tabersonine to 16-hydroxytabersonine more efficiently, thus reducing its availability for the competing T3O enzyme.[4][7] |
| Suboptimal Activity of Early Pathway Enzymes (T16H2, 16OMT) | - Address bottlenecks in the initial steps . Accumulation of tabersonine due to inefficient hydroxylation and methylation can lead to its diversion to the vindorosine pathway.[8]- Ensure efficient localization of enzymes . For example, targeting 16OMT to the endoplasmic reticulum can promote metabolic channeling.[7] |
Issue 3: Accumulation of Pathway Intermediates
Possible Causes & Solutions
| Accumulated Intermediate | Possible Cause & Troubleshooting Steps |
| 16-hydroxytabersonine | - Bottleneck at the 16OMT step .[7] Increase the expression or copy number of the 16OMT gene.[7] Ensure sufficient SAM cofactor availability.[11] |
| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | - Inefficient N-methylation . Increase the expression of the NMT gene. Check for sufficient SAM supply. |
| Desacetoxyvindoline | - Bottleneck at the D4H step . Increase the expression of the D4H gene. D4H is a dioxygenase and may require specific cellular conditions for optimal activity. |
| Deacetylvindoline | - Inefficient final acetylation step . Increase the expression of the DAT gene. |
Quantitative Data Summary
Table 1: Vindoline Production in Engineered S. cerevisiae
| Strain/Condition | Vindoline Titer (mg/L) | Conversion Yield (%) | Key Engineering Strategies | Reference |
| VSY025 (Optimized Fermentation) | ~16.5 | Not specified | Gene copy number tuning, CPR pairing, ER engineering, cofactor enhancement, optimized feeding | [11][12] |
| T3110 (Initial Strain) | Low | Not specified | Integration of first five pathway genes | [13] |
| Optimized Fed-Batch Bioreactor | 266 | 88 | Gene copy number fine-tuning, medium optimization (pH, composition), sequential feeding | [13][14] |
| Assembled 7-gene pathway | 1.1 mg·L⁻¹ 12 h⁻¹ | Not specified | Co-expression of the full pathway | [4] |
Experimental Protocols
Yeast Transformation and Cultivation
A standard lithium acetate/single-stranded carrier DNA/polyethylene glycol (LiAc/ss-DNA/PEG) method is typically used for yeast transformation.[8]
-
Preparation of Competent Cells : Grow yeast cells in YPD medium to an OD600 of 0.8-1.0. Harvest cells by centrifugation, wash with sterile water, and resuspend in a lithium acetate solution.
-
Transformation : Mix competent cells with the transforming DNA (plasmids or linear DNA fragments for genomic integration) and single-stranded carrier DNA. Add PEG and lithium acetate solution, and heat-shock the mixture.
-
Selection : Plate the transformed cells on appropriate selective synthetic complete (SC) drop-out medium.
-
Cultivation for Vindoline Production :
-
Inoculate a single colony into SC or YPD medium and grow overnight.
-
Inoculate the seed culture into a larger volume of fresh medium. For inducible promoters (e.g., GAL), grow the cells in a medium with a non-inducing carbon source (like glucose) first.
-
Harvest the cells and resuspend them in a medium containing the inducing agent (e.g., galactose) and the substrate, tabersonine.[8][11]
-
Cultivate at 30°C with shaking.[8]
-
Metabolite Extraction and Analysis
-
Sample Preparation : Centrifuge the yeast culture to separate the supernatant (medium) from the cell pellet.
-
Extraction :
-
Analysis :
-
Dry the organic phase and resuspend the residue in methanol.
-
Filter the sample through a 0.22 µm filter.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification of vindoline and other intermediates.[8]
-
Visualizations
Caption: Biosynthetic pathway of vindoline from tabersonine in yeast.
Caption: Troubleshooting workflow for low vindoline production.
References
- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desacetoxyvindoline - Wikipedia [en.wikipedia.org]
- 6. Developmental and Light Regulation of Desacetoxyvindoline 4-Hydroxylase in Catharanthus roseus (L.) G. Don. : Evidence of a Multilevel Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bio-production of vindoline and catharanthine by recombinant yeast cell factories | LE STUDIUM [lestudium-ias.com]
Technical Support Center: Tabersonine Synthesis and Purification
Welcome to the technical support center for Tabersonine synthesis and purification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Synthesis
Question: What are the common synthetic strategies for Tabersonine, and what are their main challenges?
Answer: The total synthesis of Tabersonine, a complex indole alkaloid, is a significant challenge. Key strategies often involve constructing the core pentacyclic structure of the Aspidosperma alkaloid family. Common approaches include:
-
Diels-Alder Reaction: This strategy utilizes a [4+2] cycloaddition to form a key cyclohexene ring, which becomes part of the core structure. A major challenge is controlling the stereochemistry of the newly formed chiral centers. Side reactions can include the formation of regioisomers or undesired stereoisomers, leading to purification difficulties.
-
Claisen Rearrangement: The Claisen rearrangement, a[1][1]-sigmatropic rearrangement, is another powerful tool for forming crucial carbon-carbon bonds in the synthesis of indole alkaloids. A key challenge is that the reaction can be sensitive to substrate structure, and achieving high yields can be difficult. In some cases, the desired rearrangement may not proceed, or alternative, undesired rearrangements may occur.
-
Domino Reactions: These multi-step reaction sequences, where subsequent reactions occur without the need for isolating intermediates, offer an efficient route to complex molecules like Tabersonine. A common challenge is that a failure in any single step of the cascade can lead to a low overall yield or the formation of complex mixtures of side products, making troubleshooting and purification difficult.
Question: I am experiencing a low yield in my Tabersonine synthesis. What are the potential causes and solutions?
Answer: Low yields in Tabersonine synthesis can arise from various factors depending on the specific reaction step. Here are some common causes and troubleshooting tips:
-
Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider increasing the reaction time, temperature, or the amount of catalyst or reagent.
-
Side Reactions: The formation of side products is a common cause of low yields. Analyze the crude reaction mixture by LC-MS or NMR to identify major impurities. Understanding the structure of the side products can provide insights into the undesired reaction pathways. Adjusting reaction conditions such as temperature, solvent, or catalyst may help to minimize side reactions.
-
Degradation of Starting Material or Product: Tabersonine and its intermediates can be sensitive to acidic or basic conditions, as well as prolonged exposure to heat or light. Ensure that all solvents and reagents are pure and dry, and consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used.
-
Purification Losses: Significant amounts of product can be lost during purification steps. Optimize your chromatography and recrystallization procedures to minimize these losses.
Purification
Question: What are the recommended methods for purifying crude Tabersonine?
Answer: The purification of Tabersonine typically involves a combination of chromatographic techniques and recrystallization.
-
Flash Column Chromatography: This is a common method for the initial purification of crude Tabersonine. The choice of solvent system is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or ether. The polarity of the solvent system is gradually increased to elute the compounds from the silica gel column. For basic compounds like alkaloids, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing.
-
Recrystallization: This technique is used to obtain high-purity Tabersonine. The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of alkaloids include ethanol, acetone, or mixtures like hexane/ethyl acetate.
Question: I am having trouble with the crystallization of Tabersonine. It is "oiling out" instead of forming crystals. What can I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some tips to promote crystallization:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling can favor the formation of an oil.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
-
Seed Crystals: If you have a small amount of pure, crystalline Tabersonine, adding a tiny crystal to the supersaturated solution can initiate crystallization.
-
Solvent System Modification: If the compound is too soluble in the chosen solvent, you can try adding a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly cloudy, then heat until it is clear again before allowing it to cool slowly. Common anti-solvents include water or hexane.
Question: How can I assess the purity of my synthesized Tabersonine?
Answer: The purity of Tabersonine is typically assessed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the structure of the synthesized compound and detect the presence of impurities.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents or catalyst. | Use fresh, high-purity reagents and catalysts. Ensure proper storage conditions. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require precise temperature control. | |
| Presence of inhibitors in the reaction mixture. | Ensure all glassware is clean and dry. Use purified solvents. | |
| Formation of multiple products | Non-selective reaction conditions. | Adjust reaction parameters such as temperature, solvent, and catalyst to improve selectivity. |
| Isomerization of starting material or product. | Analyze the reaction mixture at different time points to monitor the formation of isomers. | |
| Product degradation | Harsh reaction conditions (e.g., strong acid or base, high temperature). | Use milder reaction conditions. Protect sensitive functional groups if necessary. |
| Exposure to air or light. | Conduct the reaction under an inert atmosphere and protect from light if the compound is known to be sensitive. |
Purification Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation in column chromatography | Inappropriate solvent system. | Optimize the eluent composition using TLC. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the target compound. |
| Column overloading. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Co-elution of impurities. | Try a different solvent system with different selectivity. For example, if using a hexane/ethyl acetate system, try a dichloromethane/methanol system. | |
| Difficulty in recrystallization | Compound is too soluble in the chosen solvent. | Try a solvent in which the compound has lower solubility, or use a mixed solvent system. |
| Presence of impurities that inhibit crystallization. | Purify the compound further by column chromatography before attempting recrystallization. | |
| Low recovery from purification | Product loss on the column. | Ensure complete elution of the product from the column by washing with a more polar solvent at the end of the chromatography. |
| Product is too soluble in the recrystallization solvent. | Use a smaller volume of solvent or a solvent in which the product is less soluble. Cool the solution to a lower temperature to maximize crystal formation. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Tabersonine
-
Slurry Preparation: A slurry of silica gel in the initial, least polar eluent is prepared.
-
Column Packing: The slurry is poured into the column and the silica gel is allowed to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: The crude Tabersonine is dissolved in a minimal amount of the chromatography solvent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then evaporated to give a dry powder, which is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Evaporation: The fractions containing the pure Tabersonine are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization of Tabersonine
-
Dissolution: The impure Tabersonine is dissolved in the minimum amount of a hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution is filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should begin as the solution cools. The flask can then be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation of Crystals: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: The pure crystals are dried under vacuum to remove any residual solvent.
Signaling Pathways and Experimental Workflows
Tabersonine Biosynthesis and Biological Activity
Tabersonine is a key intermediate in the biosynthesis of other important alkaloids, such as vindoline.[2][3] It also exhibits biological activities, including anti-inflammatory and anti-cancer effects.[1][4][5]
Caption: Biosynthesis of vindoline from Tabersonine and its biological activities.
Experimental Workflow for Tabersonine Synthesis and Purification
The following diagram illustrates a general workflow for the chemical synthesis and purification of Tabersonine.
Caption: General workflow for Tabersonine synthesis, purification, and analysis.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Tabersonine Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Tabersonine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Tabersonine, providing potential causes and actionable solutions in a straightforward question-and-answer format.
Q1: Why is my Tabersonine peak tailing?
Peak tailing is a common issue in the analysis of alkaloids like Tabersonine and can be caused by several factors.
-
Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the basic nitrogen atom in Tabersonine's indole ring structure, leading to tailing.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the partial ionization of Tabersonine, causing peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks.
Solutions:
-
Use of Mobile Phase Additives: Incorporate an amine modifier, such as triethylamine (TEA), into your mobile phase. TEA acts as a silanol group masking agent, reducing the secondary interactions between Tabersonine and the stationary phase, which sharpens the peak and reduces tailing.[1]
-
pH Adjustment: Control the mobile phase pH to suppress the ionization of Tabersonine. For basic compounds like Tabersonine, a mobile phase pH that is at least 2 units above its pKa is recommended.
-
Reduce Sample Concentration: Try diluting your sample to avoid column overload.
Q2: I am seeing poor resolution between Tabersonine and other co-eluting alkaloids from my plant extract. How can I improve this?
Achieving baseline separation in a complex matrix like a plant extract can be challenging due to the presence of structurally similar alkaloids.
-
Inadequate Mobile Phase Strength: The organic-to-aqueous ratio of your mobile phase may not be optimal for separating compounds with similar polarities.
-
Isocratic Elution Limitations: An isocratic elution (constant mobile phase composition) may not be sufficient to resolve all compounds in a complex mixture.
-
Suboptimal Stationary Phase: The chosen column chemistry might not provide the necessary selectivity.
Solutions:
-
Optimize the Mobile Phase:
-
Solvent Selection: Experiment with different organic solvents. While acetonitrile is common, methanol can offer different selectivity for alkaloids.
-
Gradient Elution: Implement a gradient elution program. Start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This will help to separate compounds with a wider range of polarities.
-
-
Adjusting the pH: The pH of the mobile phase is a powerful tool for changing the selectivity between ionizable compounds like alkaloids.[2]
-
Column Selection: Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl column, which can provide alternative selectivity for aromatic compounds like Tabersonine.
Q3: My Tabersonine peak is very broad, leading to low sensitivity. What can I do?
Broad peaks can be a sign of several issues, all of which can negatively impact the sensitivity and accuracy of your analysis.
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.
-
Slow Elution: If the mobile phase is too weak, the peak will elute late and be broad.
-
Column Degradation: An old or poorly maintained column can lose its efficiency.
Solutions:
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing where possible.
-
Increase Mobile Phase Strength: Gradually increase the percentage of the organic solvent in your mobile phase to achieve a faster elution and sharper peak.
-
Column Maintenance and Replacement: Flush your column regularly with a strong solvent. If performance does not improve, consider replacing the column.
Q4: I am experiencing retention time drift for my Tabersonine peak. What is causing this?
Inconsistent retention times can make peak identification and quantification unreliable.
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic component or temperature fluctuations can cause retention time shifts.
-
Poor Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections, especially in gradient elution, can lead to variability.
-
Pump Issues: Inconsistent flow rates from the HPLC pump will directly affect retention times.
Solutions:
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the solvent reservoirs capped to minimize evaporation.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before the first injection and between runs.
-
Pump Maintenance: Regularly check your pump for leaks and ensure it is delivering a consistent flow rate.
Data Presentation: Comparison of HPLC Parameters for Indole Alkaloid Separation
The following tables summarize different HPLC parameters that have been successfully used for the separation of Tabersonine and other indole alkaloids. This data can serve as a starting point for your method development.
Table 1: Isocratic HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Waters Spherisorb ODS2 | ACCHROM Unitary C18 |
| Dimensions | - | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (with 0.1% TEA) : Water (with 0.1% TFA) (35:65, v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | Not Specified |
| Temperature | 30°C | Not Specified |
| Detection | UV at 210 nm | Not Specified |
| Reference | [3] | [4] |
Table 2: Gradient HPLC/UPLC-MS Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Reversed-phase C18 | Zorbax SB-C18 | Acquity CSH™ Phenyl-Hexyl |
| Dimensions | - | 150 mm x 4.6 mm, 3.5 µm | 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water | Water with 0.1% TFA | 10 mM Ammonium Acetate, pH 10.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | Acetonitrile - 0.1% Formic Acid | 10% to 30% B over 30 min | 30% to 100% A over 14 min |
| Flow Rate | - | 1.0 mL/min | 0.3 mL/min |
| Detection | ESI-MS (Positive ion mode) | UV | ESI-MS/MS (Positive ion mode) |
| Reference | [5] | [6] | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Isocratic HPLC Method for Simultaneous Determination of Indole Alkaloids
This protocol is adapted from a method for the simultaneous determination of antipsychotic indole alkaloids.[3]
-
Instrumentation: Waters HPLC system with a UV detector.
-
Column: Waters Spherisorb ODS2.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of trifluoroacetic acid (TFA) to 999 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Add 1 mL of triethylamine (TEA) to 999 mL of HPLC-grade acetonitrile.
-
Mix Mobile Phase A and B in a ratio of 65:35 (v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.
Protocol 2: Gradient HPLC Method for the Separation of Catharanthus roseus Alkaloids
This protocol is based on a method for separating major indole alkaloids from Catharanthus roseus.[1]
-
Instrumentation: HPLC system with a photodiode array (PDA) or fluorescence detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Establish a gradient program to separate catharanthine, serpentine, tabersonine, vindoline, vinblastine, and vincristine within 20 minutes. The specific gradient was not detailed in the abstract, but a typical starting point would be a linear gradient from a low to a high percentage of acetonitrile.
-
-
Sample Preparation: A simplified alkaloid extraction method was mentioned but not detailed. A general approach would be to extract the plant material with an appropriate solvent like methanol or ethanol, followed by filtration.
-
Analysis: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run the gradient program. Identify peaks based on retention time and comparison of UV spectra with standards.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in your experimental design and troubleshooting.
Caption: A workflow for troubleshooting common HPLC separation issues for Tabersonine.
Caption: A decision tree for diagnosing and resolving common HPLC problems.
References
- 1. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Pair of Tabersonine 16-Hydroxylases Initiates the Synthesis of Vindoline in an Organ-Dependent Manner in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Strategies to increase the efficiency of Tabersonine metabolic engineering.
Welcome to the technical support center for Tabersonine metabolic engineering. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the heterologous production of Tabersonine derivatives, with a primary focus on the biosynthesis of vindoline in yeast (Saccharomyces cerevisiae). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency of your metabolic engineering experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Tabersonine metabolic engineering experiments.
| Problem | Potential Cause | Recommended Solution |
| Low final product titer (e.g., vindoline) | Inefficient precursor conversion. | 1. Optimize Gene Copy Number: Increase the copy numbers of rate-limiting enzymes in the pathway, such as Tabersonine 16-hydroxylase (T16H2) and 16-O-methyltransferase (16OMT).[1][2][3][4] 2. Enhance Enzyme Activity: Co-express cytochrome P450 enzymes (CYPs) with compatible cytochrome P450 reductases (CPRs).[5][6][7] 3. Improve Cofactor Supply: Overexpress genes involved in the synthesis of essential cofactors like NADPH (e.g., ZWF1, GAPN) and S-adenosylmethionine (SAM) (e.g., SAM2).[5] |
| Accumulation of undesired side-products (e.g., vindorosine) | Promiscuous enzyme activity. | 1. Channel Metabolic Flux: Increase the expression of enzymes in the desired pathway (e.g., T16H2 and 16OMT) to outcompete the enzymes of the side-pathway (e.g., T3O) for the common substrate, Tabersonine.[1][2][3][4] 2. Optimize Substrate Feeding: Implement an intermittent feeding strategy with low concentrations of Tabersonine to minimize the accumulation of vindorosine and its intermediates.[5][6] |
| Accumulation of pathway intermediates | Bottlenecks in the metabolic pathway. | 1. Identify the Bottleneck: Analyze the accumulation of specific intermediates. For example, accumulation of 16-OH-tabersonine suggests a limitation in methyltransferase (16OMT) activity.[5][6] 2. Debottleneck the Pathway: Increase the expression of the downstream enzyme(s) to pull the flux forward. For instance, increasing 16OMT copy number can reduce 16-hydroxytabersonine accumulation.[1] |
| Poor cell growth and viability | Toxicity of substrate or intermediates. | 1. Optimize Fermentation Medium: Use a rich medium (e.g., YP medium) which can lead to improved enzyme expression and cell growth.[6][8] 2. Control Substrate Concentration: High concentrations of Tabersonine can be detrimental. Test a range of concentrations or use a fed-batch strategy to maintain a low, non-toxic level.[5][6][8] |
| Low conversion yield despite high substrate consumption | Inefficient enzyme function or cellular environment. | 1. Engineer CYP Microenvironment: Enhance the functional expression of CYPs by expanding the endoplasmic reticulum (ER) through genetic modifications like deleting OPI1 and overexpressing INO2.[5] 2. Optimize Fermentation Conditions: Adjust pH and medium composition. A rational medium optimization and sequential feeding can significantly improve conversion.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary bottleneck in the conversion of Tabersonine to vindoline in yeast?
A1: A significant bottleneck is the competition for the substrate Tabersonine between the desired vindoline pathway and the formation of the undesired side-product, vindorosine.[4][6] This is due to the promiscuity of the enzyme Tabersonine 3-oxygenase (T3O), which can act on Tabersonine directly.[1][2][3][4] Another identified bottleneck is the activity of methyltransferases (16OMT and NMT) and other enzymes like T16H and D4H, which can limit the metabolic flux.[5][6][10][11]
Q2: How can I increase the supply of essential cofactors for the Tabersonine metabolic pathway?
A2: To enhance the supply of NADPH, you can overexpress genes such as zwischenferment 1 (ZWF1) and NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPN). For increasing the availability of S-adenosylmethionine (SAM), overexpression of S-adenosylmethionine synthetase 2 (SAM2) is an effective strategy.[5]
Q3: What is the impact of Tabersonine concentration on vindoline production?
A3: Generally, a higher initial concentration of Tabersonine can lead to a higher titer of vindoline. However, at very high concentrations, the conversion yield may decrease, and the accumulation of undesired intermediates and byproducts can increase.[5][6][8] An intermittent feeding strategy with lower concentrations of Tabersonine has been shown to improve both the final titer and the conversion yield.[5][6]
Q4: Which cultivation medium is recommended for vindoline production from Tabersonine in yeast?
A4: A rich medium, such as YP medium, has been shown to result in a pronounced increase in vindoline titers compared to a synthetic complete (SC) medium, especially at lower Tabersonine concentrations.[5][6][8] This is likely due to improved enzyme expression and better cell growth in the rich medium.[6]
Q5: How can CRISPR/Cas9 technology be utilized to improve Tabersonine metabolic engineering?
A5: CRISPR/Cas9 is a powerful tool for multiplex genome engineering in yeast. It can be used to:
-
Integrate multiple pathway genes into the yeast genome.[5][6]
-
Precisely tune the copy numbers of specific genes to balance the metabolic pathway.[5][6]
-
Knock out competing pathways or regulatory genes (e.g., OPI1) to enhance product formation.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the production of vindoline from Tabersonine in engineered S. cerevisiae.
Table 1: Effect of Gene Copy Number and Pathway Engineering on Vindoline Production
| Strain/Condition | Key Genetic Modifications | Vindoline Titer (mg/L) | Reference |
| Parent Strain | Low copy number of pathway genes | < 0.0000043 | [5][6] |
| VSY024 | Increased copy numbers of pathway genes, CYPs-CPRs pairing, ER expansion, NADPH supply enhancement | ~5.8 (in YP medium) | [5][6] |
| VSY025 | Further optimization of VSY024 with SAM supply enhancement | ~16.5 (with intermittent feeding) | [5][6] |
| Engineered Yeast | Assembly of the complete seven-gene pathway | Modest yield of 1.1 mg·L⁻¹ 12 h⁻¹ reported in an earlier study | [4] |
Table 2: Impact of Fermentation Conditions on Vindoline Production
| Strain | Medium | Tabersonine Feeding Strategy | Vindoline Titer (mg/L) | Conversion Yield (%) | Reference |
| VSY024 | SC | 100 mg/L initial concentration | < 2 | ~1.5 | [5][8] |
| VSY024 | YP | 100 mg/L initial concentration | ~5.8 | ~5 | [5][8] |
| VSY024 | YP | Intermittent feeding (~100 mg/L total) | 11.7 | Not specified | [5][6] |
| VSY025 | YP | Intermittent feeding (~100 mg/L total) | 16.5 | Not specified | [5][6] |
| Engineered Yeast | Optimized fed-batch bioreactor | Sequential feeding | 266 | 88 | [9] |
Experimental Protocols
Protocol 1: Yeast Transformation and Cultivation for Vindoline Production
-
Yeast Strain: Saccharomyces cerevisiae strain engineered with the vindoline biosynthetic pathway genes from Catharanthus roseus.
-
Transformation:
-
Prepare competent yeast cells using the standard lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
Transform the yeast cells with plasmids carrying the genes of interest or with DNA cassettes for genomic integration using CRISPR/Cas9.
-
Select for successful transformants on appropriate selective media.
-
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of synthetic complete (SC) medium with the appropriate selection antibiotics or nutrient drop-outs.
-
Incubate at 30°C with shaking at 250 rpm for 24-48 hours.
-
-
Production Culture:
-
Inoculate the seed culture into 50 mL of YP medium (1% yeast extract, 2% peptone) supplemented with 2% galactose (to induce gene expression from galactose-inducible promoters).
-
Add Tabersonine to the desired final concentration (e.g., 50 mg/L for initial screening, or use an intermittent feeding strategy as described in Protocol 2).
-
Incubate at 30°C with shaking at 250 rpm for 72-96 hours.
-
-
Sampling and Analysis:
-
Collect samples at regular intervals (e.g., every 24 hours).
-
Separate the cells from the supernatant by centrifugation.
-
Extract the alkaloids from the supernatant with an equal volume of ethyl acetate.
-
Dry the organic phase and resuspend the residue in methanol.
-
Analyze the samples by LC-MS to quantify vindoline and other intermediates.
-
Protocol 2: Intermittent Feeding of Tabersonine
-
Initial Culture Setup: Start the production culture as described in Protocol 1, but with an initial low concentration of Tabersonine (e.g., 15 mg/L).[5][6]
-
Feeding Schedule: After 24 hours of cultivation post-galactose induction, begin the intermittent feeding.
-
Feed Preparation: Prepare a sterile stock solution of Tabersonine in a suitable solvent (e.g., DMSO or ethanol).
-
Feeding: Add a small volume of the Tabersonine stock solution to the culture every 24 hours to achieve a concentration increase of approximately 15 mg/L at each feeding point. Continue this for a total of 4-5 feeding cycles.[5][6]
-
Monitoring: Monitor cell growth and product formation throughout the fermentation process.
Visualizations
Caption: Biosynthetic pathway from Tabersonine to vindoline and the competing vindorosine side-pathway.
Caption: A logical workflow for troubleshooting low vindoline production in yeast.
Caption: Strategies for enhancing the supply of essential cofactors for the vindoline pathway.
References
- 1. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Tabersonine Methoxylation to Increase Vindoline Precursor Synthesis in Yeast Cell Factories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient production of vindoline from tabersonine by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced bioproduction of anticancer precursor vindoline by yeast cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Tabersonine Hydrochloride Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the purity of synthesized or extracted Tabersonine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in a Tabersonine preparation?
Impurities in a Tabersonine sample typically originate from two main sources:
-
Co-extracted Natural Products: When isolating Tabersonine from natural sources like the seeds of Voacanga africana, other structurally similar alkaloids are often co-extracted.[1][2] These can be difficult to separate due to similar chemical properties.
-
Reaction Byproducts and Degradants: During the synthesis or the conversion of Tabersonine to its hydrochloride salt, side reactions can occur, leading to byproducts. Additionally, Tabersonine can degrade under certain conditions, such as exposure to light or extreme pH, forming related impurities.[3]
Q2: My initial purity after synthesis/extraction is very low. What is the first purification step I should take?
For a crude extract, an acid-base extraction is a highly effective first step to separate the basic alkaloids (like Tabersonine) from neutral and acidic compounds.[1][4] This involves dissolving the crude product in an organic solvent, extracting the alkaloids into an acidic aqueous solution, washing the aqueous phase to remove residual neutral impurities, and then liberating the free alkaloid bases by making the aqueous phase alkaline before extracting them back into an organic solvent.[5]
Q3: I performed a single recrystallization, but the purity is still below 98%. What should I do next?
If a single recrystallization is insufficient, you have several options:
-
Perform a Second Recrystallization: Repeating the crystallization process can significantly improve purity. A documented method involves converting the base back to the hydrochloride salt and recrystallizing it.[6]
-
Optimize Recrystallization Solvent: The choice of solvent is critical. For this compound, recrystallization from acetone or methanol has been reported.[7][8] Experimenting with solvent systems (e.g., methanol-ether mixtures) can improve impurity rejection.[6][9]
-
Employ Chromatographic Purification: If recrystallization fails to remove persistent impurities, column chromatography is the next logical step.[10][11]
Q4: How do I choose between recrystallization and chromatography for final purification?
The choice depends on the nature and quantity of impurities.
-
Recrystallization is ideal when the desired compound is the major component and the impurities have different solubility profiles. It is often faster and more scalable for removing bulk impurities.
-
Chromatography (like flash column chromatography or preparative HPLC) is more powerful for separating compounds with very similar properties or when multiple impurities are present.[1][12] It is often used as a final polishing step to achieve very high purity (>99.5%).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, preventing saturation. 2. The solution was not cooled sufficiently or long enough. 3. The product is highly soluble in the chosen wash solvent. | 1. Use a minimal amount of hot solvent to dissolve the compound completely. 2. Cool the solution slowly to room temperature, then chill in an ice bath or refrigerator. 3. Wash the filtered crystals with a small amount of ice-cold solvent. |
| Product Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated with impurities. | 1. Switch to a lower-boiling point solvent. 2. Add slightly more solvent or attempt a pre-purification step like a charcoal treatment or a quick filtration through a silica plug to remove some impurities first. |
| Multiple Spots on TLC After Column Chromatography | 1. Poor separation due to an incorrect mobile phase. 2. Column was overloaded with crude material. 3. Co-elution of impurities with similar Rf values. | 1. Optimize the solvent system using TLC to achieve better spot separation (ΔRf > 0.2). 2. Reduce the amount of material loaded onto the column (typically 1-5% of the stationary phase weight). 3. Use a shallower solvent gradient or switch to a different stationary phase (e.g., alumina instead of silica gel).[12] |
| Final Product is Colored (Yellow/Brown) | 1. Presence of colored, polar impurities. 2. Degradation of the product. | 1. Treat the solution with activated charcoal before the final filtration during recrystallization. 2. Ensure the product is protected from light and stored at a low temperature (-20°C is recommended for long-term stability).[13] |
Quantitative Purity Data Comparison
The following table summarizes purity and yield data from various purification methods reported in the literature.
| Purification Method | Starting Material | Purity/Yield Achieved | Reference |
| Double Recrystallization | Crude Tabersonine Base | Yield: ~75% of total bases | [6] |
| Recrystallization from Acetone | Crude Tabersonine HCl | Yield: 1.7g from 2.2g crude (77%) | [7] |
| Recrystallization from Methanol | Tabersonine Salt Bullion | Purity: > 99.0% | [8] |
| HPLC Analysis | Final Product | Purity: > 99.5% | [8] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Alkaloid Purification
This protocol is designed to isolate total alkaloids from a crude organic extract.
-
Dissolution: Dissolve the crude synthesized material or plant extract in a suitable organic solvent like ethyl acetate or chloroform.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract three times with an acidic solution (e.g., 2% aqueous HCl).[6] Combine the aqueous layers.
-
Wash: Wash the combined acidic aqueous layers with fresh organic solvent (ethyl acetate or ether) to remove any remaining neutral impurities. Discard the organic layer.
-
Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., concentrated ammonium hydroxide or cold 10% sodium carbonate) until the pH is approximately 9-10.[4][7] This precipitates the free alkaloid bases.
-
Organic Extraction: Extract the alkaline aqueous solution three times with an organic solvent (chloroform or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified total alkaloid bases.[7]
Protocol 2: Recrystallization of this compound
This protocol describes the final purification of Tabersonine as its hydrochloride salt.
-
Salt Formation: Dissolve the purified Tabersonine base in a minimal amount of anhydrous methanol. With stirring, add a stoichiometric amount of concentrated HCl or a solution of HCl in methanol until the pH reaches ~3.0.[8]
-
Initial Crystallization: Reduce the volume of the methanol by about half using a rotary evaporator.[8] The this compound may begin to crystallize.
-
Induce Precipitation: Slowly add a non-polar solvent like diethyl ether or cool the solution to 0-4°C to induce further crystallization.[6]
-
Isolation: Collect the crystals by vacuum filtration through a Büchner funnel.
-
Wash: Wash the crystals with a small volume of cold diethyl ether or acetone to remove soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight. Store protected from light.[6]
Visualized Workflows and Logic
Caption: General Purification Workflow for Tabersonine HCl.
References
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. Tabersonine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3758478A - Process of obtaining tabersonine - Google Patents [patents.google.com]
- 7. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 8. CN102532136A - Industrial production process for indole alkaloid tabersonine - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Alkaloid Purification - Lifeasible [lifeasible.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
Addressing batch-to-batch variability of commercial Tabersonine hydrochloride.
This technical support center provides guidance for researchers, scientists, and drug development professionals working with commercial Tabersonine hydrochloride. It addresses common issues related to batch-to-batch variability to help ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our bioassays between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability is a known challenge with naturally derived compounds like Tabersonine.[1][2] This variability can stem from several factors affecting the raw plant material, such as climate, harvest time, and storage conditions, as well as differences in the manufacturing and purification processes.[1][2][3] These variations can lead to differences in the purity profile, including the presence of related alkaloids or residual solvents, which may impact the biological activity of the compound.
Q2: What are the critical quality attributes of this compound that we should assess upon receiving a new batch?
A2: To ensure the quality and consistency of each new batch, we recommend assessing the following:
-
Identity: Confirm the chemical structure using techniques like NMR and Mass Spectrometry.
-
Purity: Determine the purity using High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for research-grade material.[4]
-
Solubility: Verify the solubility in your intended solvent (e.g., DMSO, DMF).[4] Inconsistent solubility can affect the effective concentration in your experiments.
-
Appearance: Note the physical appearance (e.g., color, solid form), as variations may indicate differences in composition or stability.
Q3: How should this compound be properly stored to maintain its stability?
A3: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light.[4][5] Some suppliers indicate stability for ≥ 4 years under these conditions.[4] For short-term use, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[6]
Q4: Can minor impurities in a this compound batch significantly affect experimental outcomes?
A4: Yes, even minor impurities can have a significant impact, especially in sensitive biological assays. Impurities may include structurally related alkaloids with their own biological activities, which could lead to off-target effects or interfere with the activity of Tabersonine. It is crucial to use highly purified material and to be aware of the impurity profile of each batch.
Troubleshooting Guide
Issue 1: Unexpected or No Biological Activity
-
Question: Our latest batch of this compound is showing significantly lower (or no) activity in our NLRP3 inhibition assay compared to previous batches. What should we do?
-
Answer:
-
Verify Compound Integrity: Re-characterize the new batch to confirm its identity and purity. We recommend running an HPLC analysis to compare its purity profile with a previous, well-performing batch.
-
Check Solubility: Ensure the compound is fully dissolved in your vehicle solvent. Poor solubility will lead to a lower effective concentration. You can visually inspect for particulates or use a spectrophotometer to check for light scattering.
-
Review Storage Conditions: Confirm that the compound has been stored correctly at -20°C and protected from light to prevent degradation.[4][5]
-
Prepare Fresh Stock Solutions: If using older stock solutions, degradation may have occurred. Prepare fresh solutions from the solid material and re-run the experiment.
-
Issue 2: Poor Solubility
-
Question: We are having difficulty dissolving a new batch of this compound in DMSO, even though previous batches dissolved readily. Why is this happening and how can we resolve it?
-
Answer:
-
Potential Causes: Differences in the crystalline form (polymorphism) or the presence of insoluble impurities between batches can affect solubility.
-
Troubleshooting Steps:
-
Try gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.
-
Test alternative solvents such as DMF.[4]
-
If the issue persists, contact the supplier to inquire about any known changes in the manufacturing process for that specific batch.
-
-
Issue 3: Inconsistent Chromatographic Profile (HPLC)
-
Question: The HPLC chromatogram of our new this compound batch shows extra peaks that were not present in our reference batch. How should we interpret this?
-
Answer:
-
Interpretation: The presence of additional peaks indicates impurities. These could be related alkaloids, degradation products, or residual synthetic intermediates.
-
Action Plan:
-
Quantify the area of the impurity peaks relative to the main Tabersonine peak to determine the overall purity.
-
If possible, use Mass Spectrometry (LC-MS) to identify the molecular weights of the impurities. This can help in assessing their potential impact on your experiments.
-
If the purity is significantly lower than specified by the supplier, or if major impurity peaks are present, contact the supplier with your data to request a replacement or further information.
-
-
Data Presentation
Table 1: Typical Specifications for Commercial this compound
| Parameter | Typical Specification | Analytical Method |
| Appearance | Light yellow to dark yellow solid | Visual Inspection |
| Purity (HPLC) | ≥95% - 99% | HPLC |
| Molecular Formula | C₂₁H₂₄N₂O₂ (Free Base) | MS |
| Molecular Weight | 336.4 g/mol (Free Base), 372.9 g/mol (HCl Salt) | MS |
| Solubility | DMF: ~2 mg/mL, DMSO: ~2 mg/mL, Ethanol: Slightly Soluble | Solubility Test |
| Storage | -20°C, protect from light | N/A |
Experimental Protocols
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The specific column and mobile phase may need optimization.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 296 nm.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase (initial conditions).
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. Identity Confirmation by Mass Spectrometry (MS)
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Method: Use the same LC method as described above. The eluent is directly introduced into the ESI-MS.
-
Ionization Mode: Positive ion mode is typically used for alkaloids.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the molecular weight of the Tabersonine free base (C₂₁H₂₄N₂O₂), which should be approximately m/z 337.4.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule. The resulting spectrum should be compared to a reference spectrum or literature data to confirm the structure.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC): Can be used for more detailed structural elucidation if necessary.
-
Visualizations
Caption: Quality control workflow for incoming this compound batches.
Caption: Simplified signaling pathway showing Tabersonine HCl inhibition of NLRP3.[6][7]
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. TABERSONINE CAS#: 4429-63-4 [m.chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Refinement of animal models for studying Tabersonine's therapeutic effects.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to investigate the therapeutic effects of Tabersonine.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic effects of Tabersonine demonstrated in animal models?
A1: Tabersonine, a natural indole alkaloid, has demonstrated several key therapeutic effects in preclinical animal models:
-
Anti-tumor Activity: It induces apoptosis in cancer cells, notably hepatocellular carcinoma, through both mitochondrial and death receptor pathways.[1] In mouse xenograft models, Tabersonine significantly inhibits tumor growth.[1]
-
Anti-inflammatory Effects: It ameliorates lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice by suppressing NF-κB and p38 MAPK signaling cascades.[2] It also inhibits the NLRP3 inflammasome, reducing the secretion of pro-inflammatory cytokines like IL-1β.[3][4]
-
Neuroprotective and Antidepressant-like Effects: In LPS-treated mouse models of depression, Tabersonine improves depressive-like behaviors by inhibiting NLRP3 inflammasome activation in the hippocampus.[4]
Q2: Which animal model is most appropriate for my study of Tabersonine's effects?
A2: The choice of model is critical and depends entirely on the therapeutic area you are investigating.
-
For Oncology (Hepatocellular Carcinoma): A xenograft model using immunodeficient mice (e.g., nude or NOD-scid mice) implanted with human hepatoma cells like HepG2 is a well-established approach to assess anti-tumor potency.[1][5]
-
For Inflammation (Acute Lung Injury): A murine model of LPS-induced ALI is effective for studying Tabersonine's anti-inflammatory properties, particularly its impact on cytokine production and neutrophil infiltration in the lungs.[2]
-
For Neuroinflammation/Depression: An LPS-induced neuroinflammation model in mice is suitable for evaluating antidepressant-like effects and the role of Tabersonine in modulating microglial activation and the NLRP3 inflammasome.[4]
Q3: What are some key principles for refining animal experiments involving Tabersonine?
A3: Adhering to the principles of the 3Rs (Reduction, Refinement, and Replacement) is crucial for ethical and scientifically sound research.[6]
-
Reduction: Use improved statistical design to minimize the number of animals required. Power calculations based on expected effect sizes from in vitro data or previous studies can help optimize group sizes.
-
Refinement: To minimize animal distress, which can impact data validity, especially in inflammation and neuroscience studies, focus on:
-
Establishing clear, humane endpoints (e.g., tumor size limits, body condition scoring).
-
Using the least invasive methods for drug administration and sample collection.
-
Providing appropriate analgesia and supportive care, especially in disease induction models like LPS administration or surgery.[6]
-
-
Replacement: While in vivo studies are often necessary, maximize the use of in vitro assays (e.g., cell viability, apoptosis, and Western blot analyses on cell lines like HepG2 or BV2 microglia) to elucidate mechanisms and determine optimal dosing ranges before moving to animal models.[1][4]
Troubleshooting Guide
Issue 1: High variability in tumor growth in our xenograft model.
-
Possible Cause: Inconsistent tumor cell implantation. The number of viable cells, injection volume, and anatomical location can all introduce variability.
-
Troubleshooting Step: Standardize the cell preparation and injection technique. Ensure cells are in a single-cell suspension and >95% viable before injection. Consider using a consistent subcutaneous location (e.g., the right flank) for all animals.
-
Possible Cause: Health status of the animals. Immunodeficient mice are susceptible to infections, which can affect study outcomes.
-
Troubleshooting Step: Ensure strict aseptic techniques and housing conditions. Monitor animals daily for any signs of illness unrelated to tumor burden and exclude any compromised animals from the study according to predefined criteria.
-
Possible Cause: Heterogeneity of the cancer cell line.[5]
-
Troubleshooting Step: Use cells from a consistent passage number and ensure the cell line's characteristics have not drifted over time.
Issue 2: Tabersonine treatment is not reducing inflammatory markers (e.g., IL-6, TNF-α) as expected in our LPS-induced ALI model.
-
Possible Cause: Inadequate dosage or bioavailability. The administered dose may be insufficient to reach therapeutic concentrations in the lung tissue.
-
Troubleshooting Step: Perform a dose-response study. Review literature for effective dose ranges in similar models.[2] Confirm the stability and solubility of your Tabersonine formulation prior to administration.
-
Possible Cause: Timing of treatment. The therapeutic window for anti-inflammatory intervention can be narrow.
-
Troubleshooting Step: Optimize the timing of Tabersonine administration relative to the LPS challenge. Test pre-treatment, co-treatment, and post-treatment regimens to identify the most effective schedule.
-
Possible Cause: Incorrect assessment window. Cytokine expression peaks at different times post-LPS challenge.
-
Troubleshooting Step: Conduct a time-course experiment to identify the peak expression of your target inflammatory markers in your specific model, and collect samples for analysis at that optimal time point.
Issue 3: Difficulty confirming the mechanism of action (e.g., NLRP3 inhibition) in vivo.
-
Possible Cause: Tissue-specific effects. The mechanism observed in vitro may not be the dominant mechanism in the target tissue in vivo.
-
Troubleshooting Step: Harvest the relevant tissue (e.g., hippocampus for neuroinflammation studies, liver for oncology studies) for downstream analysis.[4]
-
Possible Cause: Sub-optimal sample handling. Proteins and RNA can degrade quickly if samples are not processed and stored correctly.
-
Troubleshooting Step: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Use appropriate inhibitors (protease, phosphatase) during protein extraction. Analyze key downstream markers of the pathway, such as cleaved Caspase-1 and IL-1β for NLRP3 inflammasome activation, via Western blot or ELISA.[4]
Quantitative Data Summary
Table 1: Effective Dosages of Tabersonine in Murine Models
| Therapeutic Area | Animal Model | Dosage | Route of Administration | Outcome | Reference |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma | HepG2 Xenograft (Mouse) | 25 mg/kg/day | Intraperitoneal | Significant tumor growth suppression | [1] |
| Hepatocellular Carcinoma | HepG2 Xenograft (Mouse) | 50 mg/kg/day | Intraperitoneal | Significant tumor growth suppression | [1] |
| Acute Lung Injury | LPS-Induced (Mouse) | Not specified in abstracts | Not specified | Attenuated pathological lung injury | [2] |
| Depression/Neuroinflammation | LPS-Induced (Mouse) | Not specified in abstracts | Not specified | Improved depressive-like behaviors |[4] |
Table 2: Key Biomarkers for Assessing Tabersonine's Efficacy
| Therapeutic Area | Pathway | Key Upregulated Markers (by disease) | Key Downregulated Markers (by Tabersonine) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Hepatocellular Carcinoma | Apoptosis | Bcl-2, p-Akt | Bax/Bcl-2 ratio, Cytochrome c (cytosolic), Cleaved Caspase-9/8/3, Fas, FasL | Western Blot, IHC, TUNEL | [1] |
| Acute Lung Injury | Inflammation | TNF-α, IL-6, IL-1β, iNOS, MPO activity | TNF-α, IL-6, IL-1β, K63-linked polyubiquitination of TRAF6 | ELISA, Western Blot, MPO Assay | [2] |
| Depression/Neuroinflammation | NLRP3 Inflammasome | NLRP3, Cleaved Caspase-1, IL-1β | NLRP3, Cleaved Caspase-1, IL-1β | Western Blot, ELISA, IHC |[4] |
Experimental Protocols
Protocol: Murine Hepatocellular Carcinoma Xenograft Model [1]
-
Cell Culture: Culture human hepatocellular carcinoma HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use 4-6 week old male immunodeficient mice (e.g., BALB/c nude mice). Allow a one-week acclimatization period.
-
Tumor Implantation:
-
Resuspend harvested HepG2 cells in sterile, serum-free medium or PBS at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) into the right flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to treatment groups (e.g., Vehicle Control, Tabersonine 25 mg/kg, Tabersonine 50 mg/kg).
-
Prepare Tabersonine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer treatment daily via intraperitoneal (i.p.) injection. Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor body weight and overall animal health throughout the study.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach the predetermined size limit), euthanize the mice.
-
Excise, weigh, and photograph the tumors.
-
Process tumor tissue for downstream analysis (e.g., Western Blot, Immunohistochemistry, TUNEL staining).
-
Signaling Pathways and Workflows
Caption: Tabersonine induces apoptosis via Death Receptor and Mitochondrial pathways.[1]
Caption: Tabersonine's anti-inflammatory mechanisms of action.[2][3][4]
Caption: A typical experimental workflow for an in vivo xenograft study.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tabersonine attenuates lipopolysaccharide-induced acute lung injury via suppressing TRAF6 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tabersonine ameliorates depressive-like behavior by inhibiting NLRP3 inflammasome activation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refinements to Animal Models for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Autofluorescence in Tabersonine Microscopy Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence in microscopy studies involving the indole alkaloid, Tabersonine.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my microscopy experiment with Tabersonine?
Autofluorescence is the natural emission of light by biological structures or molecules when they are excited by the microscope's light source. This phenomenon can be a significant issue as it can obscure the specific fluorescent signal from your target, in this case, potentially Tabersonine's intrinsic fluorescence or the fluorescent probes used to study its effects. This can lead to poor signal-to-noise ratios and difficulty in interpreting your results. Common sources of autofluorescence in biological samples include chlorophyll, lignin, collagen, elastin, and flavins.[1][2]
Q2: Does Tabersonine itself fluoresce? What are its excitation and emission wavelengths?
Tabersonine is an indole alkaloid.[3] While specific, publicly available excitation and emission spectra for Tabersonine are not readily found, indole and its derivatives are known to be fluorescent. Generally, indole compounds are excited by ultraviolet (UV) light, typically around 270-290 nm, and emit in the blue to green part of the spectrum, roughly between 330-360 nm.[4][5][6] The exact wavelengths can be influenced by the molecular environment. It is crucial to experimentally determine the optimal excitation and emission settings for Tabersonine in your specific experimental conditions.
Q3: What are the most common sources of autofluorescence when working with plant tissues?
Plant tissues are known for their high degree of autofluorescence.[6][7] The primary sources are:
-
Chlorophyll: Found in photosynthetic tissues, it emits a strong red fluorescence.[8][9]
-
Lignin: A major component of secondary cell walls, it emits a broad fluorescence in the blue-green range.[1][9]
-
Phenolic compounds and Flavonoids: These are widespread in plant vacuoles and cell walls and typically fluoresce in the blue-green region.
Q4: I am studying the effect of Tabersonine on mammalian cells. What are the likely sources of autofluorescence?
In mammalian cells and tissues, common endogenous fluorophores include:
-
Collagen and Elastin: Extracellular matrix proteins that fluoresce in the blue-green region.[10][11]
-
NADH and FAD: Metabolic coenzymes that are highly abundant in mitochondria and fluoresce in the blue and green channels, respectively.[1][12]
-
Lipofuscin: Aggregates of oxidized proteins and lipids that accumulate with age, particularly in post-mitotic cells like neurons and cardiac muscle. It has a very broad emission spectrum, from green to red.[4][10]
Troubleshooting Guides
Problem 1: High background fluorescence obscuring the signal in plant tissue.
| Possible Cause | Suggested Solution |
| Chlorophyll autofluorescence in the red channel. | 1. Use a fluorescence filter set that specifically excludes the chlorophyll emission peak (around 680 nm).[8] 2. If possible, choose a fluorescent probe for your target that emits in a spectral range away from chlorophyll, such as the far-red. 3. For fixed tissues, consider a pre-treatment with a clearing agent that can also help reduce chlorophyll. |
| Lignin and phenolic compound autofluorescence in the blue-green channels, potentially overlapping with Tabersonine's expected emission. | 1. Spectral Imaging and Linear Unmixing: This is a powerful technique to computationally separate the spectral signature of your target from the broad autofluorescence of lignin.[6] 2. Chemical Quenching: Treat the sample with reagents like Sudan Black B or Eriochrome Black T, although their effectiveness on lignin can vary.[4] 3. Photobleaching: Intentionally expose the sample to high-intensity excitation light before imaging your target to "burn out" the autofluorescence. This should be done carefully to avoid damaging the target fluorophore. |
| Fixative-induced autofluorescence. | 1. Change Fixation Method: Aldehyde fixatives like glutaraldehyde and formaldehyde can induce autofluorescence.[1][4] Consider using a non-aldehyde fixative like chilled methanol or ethanol.[1][4] 2. Quenching: If aldehyde fixation is necessary, treat the sample with a quenching agent such as sodium borohydride or ammonium chloride after fixation.[4][10] |
Problem 2: Diffuse background haze in mammalian cell culture.
| Possible Cause | Suggested Solution |
| Autofluorescence from cell culture medium components (e.g., riboflavin, phenol red). | 1. Before imaging, wash the cells thoroughly with phosphate-buffered saline (PBS) or a medium lacking these fluorescent components. 2. Use a specialized imaging medium that is formulated to have low background fluorescence. |
| High levels of NADH and FAD fluorescence, particularly from mitochondria. | 1. As these signals are often diffuse, they can sometimes be reduced by increasing the stringency of your washing steps to remove any damaged or leaky cells. 2. Utilize image analysis software to apply a background subtraction algorithm. 3. If the signal from your target is sufficiently bright, you may be able to threshold out the lower-intensity background from NADH and FAD. |
| Lipofuscin granules creating bright, punctate artifacts. | 1. Chemical Quenching: Treat the samples with Sudan Black B, which is effective at quenching lipofuscin autofluorescence.[4][11] Note that Sudan Black B can have some fluorescence in the far-red, so select your other fluorophores accordingly.[4] 2. Commercial Quenching Reagents: Consider using commercially available reagents specifically designed to quench lipofuscin, such as TrueBlack®.[11] |
Quantitative Data Summary
The following tables summarize key spectral information for common autofluorescent molecules and the efficacy of various quenching agents.
Table 1: Common Autofluorescent Species and their Spectral Properties
| Autofluorescent Molecule | Typical Excitation Range (nm) | Typical Emission Range (nm) | Commonly Found In |
| Collagen & Elastin | 330 - 400 | 470 - 520 | Mammalian extracellular matrix |
| NADH / NADPH | 340 - 460 | 440 - 470 | Mammalian and plant cells (mitochondria) |
| Flavins (FAD) | 360 - 520 | 500 - 560 | Mammalian and plant cells |
| Lipofuscin | 345 - 360 | 450 - 650 | Aging mammalian cells (neurons, muscle) |
| Chlorophyll | 400 - 450 / 650 - 670 | ~680 | Plant photosynthetic tissues |
| Lignin | 350 - 500 | 350 - 550 | Plant secondary cell walls |
Data compiled from multiple sources.[1][4][8][9][10]
Table 2: Comparison of Autofluorescence Quenching Methods
| Quenching Agent/Method | Target Autofluorescence | Advantages | Disadvantages |
| Sodium Borohydride | Aldehyde-induced | Simple to prepare. | Can have variable effects and may damage some epitopes.[4] |
| Sudan Black B | Lipofuscin, Lipids | Highly effective for lipofuscin.[4][11] | Can introduce a dark precipitate and has some far-red fluorescence.[4] |
| Eriochrome Black T | General | Can reduce lipofuscin and formalin-induced autofluorescence.[4] | Less commonly cited than other methods. |
| Copper Sulfate | Heme groups (red blood cells) | Effective for reducing red blood cell autofluorescence. | Can reduce the intensity of some fluorescent dyes. |
| Photobleaching | Most fluorophores | No chemical additions needed. | Can be time-consuming and risks damaging the target fluorophore. |
| Spectral Unmixing | All sources | Can separate highly overlapping spectra.[6] | Requires a spectral confocal microscope and appropriate software.[6] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Fixed Samples
-
Fixation and Permeabilization: Perform your standard aldehyde-based fixation and permeabilization protocol.
-
Washing: Wash the samples thoroughly with PBS three times for 5 minutes each.
-
Quenching: Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Caution: Sodium borohydride is a hazardous substance. Handle with appropriate personal protective equipment.
-
-
Incubation: Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS (at least three times for 5 minutes each) to remove all traces of the quenching agent.
-
Staining: Proceed with your immunofluorescence or other staining protocol.
Protocol 2: Spectral Imaging and Linear Unmixing
-
Acquire Reference Spectra:
-
Prepare a control sample that is unstained but has undergone the same fixation and preparation steps. This will be your "autofluorescence" reference.
-
If you are using other fluorophores, prepare single-stained control samples for each one.
-
On the spectral confocal microscope, acquire a lambda stack (a series of images at different emission wavelengths) for each control sample. This will generate the reference spectrum for autofluorescence and each of your fluorophores.
-
-
Acquire Image of Experimental Sample:
-
Using the same settings, acquire a lambda stack of your fully stained experimental sample containing Tabersonine and any other labels.
-
-
Perform Linear Unmixing:
-
In the microscope's software, use the linear unmixing function.
-
Assign the previously acquired reference spectra to the corresponding components you expect in your sample (e.g., "autofluorescence," "GFP," "DAPI").
-
The software will then calculate the contribution of each spectrum to each pixel in your experimental image, generating separate images for each component with the autofluorescence signal isolated and removed from your channels of interest.[6]
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating autofluorescence.
Caption: Workflow for spectral imaging and linear unmixing.
References
- 1. Localizing Molecules in Plant Cell Walls Using Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red-edge-excitation fluorescence spectroscopy of indole and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 6. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tabersonine - Wikipedia [en.wikipedia.org]
- 11. Biotransformation of tabersonine in cell suspension cultures of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Second derivative fluorescence spectra of indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Tabersonine Hydrochloride and Other NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target in the development of therapeutics for a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as gout, type 2 diabetes, and neurodegenerative disorders. This guide provides a comparative overview of Tabersonine hydrochloride, a natural product inhibitor of NLRP3, and other well-characterized NLRP3 inhibitors. The comparison is based on available experimental data on their inhibitory potency and mechanisms of action.
Quantitative Comparison of NLRP3 Inhibitors
The inhibitory potency of various compounds against the NLRP3 inflammasome is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and other selected NLRP3 inhibitors. It is crucial to note that these values were determined in different studies under varying experimental conditions, which can influence the outcome. Therefore, direct comparison of these values should be approached with caution.
| Inhibitor | IC50 Value | Cell Type | Activator(s) | Reference |
| This compound | 0.71 µM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [1][2] |
| MCC950 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [3][4] |
| Oridonin | ~0.75 µM | Not specified | Not specified | [4][5] |
| Parthenolide | 2.6 µM | THP-1 cells | Not specified | [6] |
| Glyburide | 10-20 µM | Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP | [7] |
| Tranilast | IC50 not specified | Macrophages | Not specified | [8][9][10][11][12][13] |
| β-carotene | IC50 not specified | Not specified | Not specified | [14][15] |
Note: The variability in cell types (e.g., primary mouse BMDMs vs. human THP-1 cell line) and the specific activators used to trigger NLRP3 inflammasome activation (e.g., ATP, nigericin, MSU crystals) can significantly impact the measured IC50 values.
Mechanisms of Action: A Comparative Overview
The therapeutic potential of an NLRP3 inhibitor is not solely defined by its potency but also by its specific mechanism of action. Understanding how these molecules interfere with the NLRP3 inflammasome pathway is critical for drug development.
| Inhibitor | Mechanism of Action |
| This compound | Directly binds to the NACHT domain of NLRP3, which is thought to reduce the self-oligomerization of NLRP3.[1] |
| MCC950 | A potent and selective inhibitor that directly targets the NLRP3 NACHT domain, preventing its conformational change and subsequent oligomerization.[16] It interferes with the Walker B motif function.[16] |
| Oridonin | A natural diterpenoid that acts as a specific and covalent inhibitor of the NLRP3 inflammasome.[17][18][19] It forms a covalent bond with cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, thereby inhibiting inflammasome assembly and activation.[17][18][20] |
| Parthenolide | A sesquiterpene lactone that has been shown to inhibit multiple inflammasome pathways, including NLRP3.[21][22] It can directly inhibit the ATPase activity of NLRP3 and also inhibit caspase-1.[21][23] |
| Glyburide | An anti-diabetic drug that inhibits NLRP3 activation upstream of NLRP3 itself but downstream of the P2X7 receptor.[24][25][26][27][28] Its exact molecular target for inflammasome inhibition is still under investigation but is independent of its action on KATP channels.[24][26] |
| Tranilast | An anti-allergic drug that directly binds to the NACHT domain of NLRP3, suppressing the assembly of the inflammasome by blocking NLRP3 oligomerization.[8][9][11][12] It does not affect the ATPase activity of NLRP3.[9][12] |
| β-carotene | A precursor of vitamin A that has been suggested to block the NLRP3 inflammasome.[14] Its anti-inflammatory effects are thought to involve the regulation of various signaling pathways.[29] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the activity of NLRP3 inflammasome inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay is fundamental for determining the IC50 of a potential inhibitor.
1. Cell Culture and Priming:
-
Bone Marrow-Derived Macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Cells are seeded in 96-well plates and primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
-
After priming, the cells are treated with various concentrations of the test inhibitor (e.g., this compound) for a specified period (e.g., 30-60 minutes).
3. NLRP3 Activation:
-
The NLRP3 inflammasome is then activated by adding a stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
4. Measurement of IL-1β Secretion:
-
The cell culture supernatant is collected.
-
The concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
The percentage of inhibition of IL-1β secretion at each inhibitor concentration is calculated relative to the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Caspase-1 Cleavage
This method is used to visualize the activation of caspase-1, a key downstream event of NLRP3 inflammasome assembly.
1. Sample Preparation:
-
Following the in vitro inhibition assay, the cell culture supernatants are collected and the cells are lysed.
-
Proteins in the supernatant can be concentrated by methods such as trichloroacetic acid (TCA) precipitation.
-
Protein concentration in the cell lysates is determined using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from the cell lysates and concentrated supernatants are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for caspase-1, which can detect both the pro-caspase-1 (p45) and the cleaved active subunit (p20 or p10).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the cleaved caspase-1 band in the supernatant of inhibitor-treated samples indicates inhibition of inflammasome activation.
ELISA for IL-1β Secretion Measurement
This is a quantitative method to measure the primary cytokine product of NLRP3 inflammasome activation.
1. Plate Preparation:
-
A 96-well plate is coated with a capture antibody specific for IL-1β and incubated overnight.
-
The plate is then washed and blocked to prevent non-specific binding.
2. Sample and Standard Incubation:
-
Cell culture supernatants and a serial dilution of recombinant IL-1β standards are added to the wells and incubated.
3. Detection:
-
After washing, a biotinylated detection antibody for IL-1β is added, followed by an avidin-HRP conjugate.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
4. Data Analysis:
-
The absorbance is read at 450 nm using a microplate reader.
-
A standard curve is generated from the absorbance values of the standards, and the concentration of IL-1β in the samples is interpolated from this curve.
Visualizing the NLRP3 Inflammasome Pathway and Experimental Workflow
To aid in the understanding of the complex processes involved, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: Canonical NLRP3 inflammasome activation pathway, a two-signal process.
Caption: Workflow for evaluating NLRP3 inflammasome inhibitors in vitro.
References
- 1. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tabersonine, a natural NLRP3 inhibitor, suppresses inflammasome activation in macrophages and attenuate NLRP3-driven diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. embopress.org [embopress.org]
- 10. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 11. Tranilast directly targets NLRP3 to treat inflammasome-driven diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranilast Directly Targets NLRP3 to Protect Melanocytes From Keratinocyte-Derived IL-1β Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-carotene blocks the inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. invivogen.com [invivogen.com]
- 17. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 22. Parthenolide targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 24. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Glyburide Suppresses Inflammation-Related Colorectal Tumorigenesis Through Inhibition of NLRP3 Inflammasome [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Glyburide inhibits the Cryopyrin/Nalp3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Study of the Anti-Inflammatory Mechanism of β-Carotene Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Tabersonine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of Tabersonine, a key precursor in the biosynthesis of important anticancer alkaloids like vinblastine and vincristine. The objective evaluation of these methods, supported by experimental data from various studies, aims to assist researchers in selecting the most suitable approach for their specific research needs, whether in metabolic engineering, pharmacokinetic studies, or quality control of plant-derived pharmaceuticals.
Comparison of Analytical Methods
The quantification of Tabersonine is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). Below is a summary of their performance characteristics based on published literature.
Table 1: Performance Comparison of HPLC-UV and UPLC-MS/MS Methods for Tabersonine Quantification
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.25 - 25 µg/mL[1] | 1 - 2000 ng/mL[2][3] |
| Limit of Detection (LOD) | ~8 - 18 µg/mL (for related alkaloids)[1] | 0.1 - 0.7 ng/mL[4] |
| Limit of Quantification (LOQ) | ~25 - 56 µg/mL (for related alkaloids)[1] | 0.5 - 1 ng/mL[2][3][5] |
| Precision (RSD%) | < 2.68%[6] | 1.25 - 11.5%[2][3][4] |
| Accuracy (Recovery %) | 96 - 98%[1] | 86.0 - 111.8%[4][5] |
| Selectivity | Moderate | High |
| Analysis Time | ~20 - 30 min | < 6 min[4] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are synthesized from multiple sources to provide a comprehensive overview.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Tabersonine in plant extracts where concentrations are relatively high.
Sample Preparation:
-
Dried plant material (e.g., leaves of Catharanthus roseus) is powdered.
-
Extraction is performed with methanol or a mixture of methanol, acetonitrile, and an ammonium acetate buffer.[6]
-
The extract is filtered through a 0.2-μm membrane filter prior to injection.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 0.1M) with glacial acetic acid, often in an isocratic elution.[1] An alternative is a gradient of acetonitrile and 0.1% formic acid.[4] To improve peak shape, amine modifiers like diethylamine (DEA) and dibutylamine (DBA) can be added to the mobile phase to mask silanol groups on the stationary phase.[8][9]
-
Flow Rate: Typically around 1.0 - 1.2 mL/min.[1]
Validation Parameters:
-
Linearity: Established over a concentration range of 0.25 to 25 µg/mL for similar alkaloids.[1]
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations. Reported recovery rates are typically between 96% and 98%.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for pharmacokinetic studies and the analysis of samples with low Tabersonine concentrations.[2][3][5][10][11]
Sample Preparation (for plasma samples):
-
Plasma samples are deproteinized using acetonitrile.[11]
-
The supernatant is collected after centrifugation, evaporated to dryness, and reconstituted in a suitable solvent mixture (e.g., methanol-water).[4]
Chromatographic Conditions:
-
Column: A UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[2][3][11]
-
Mobile Phase: A gradient elution with a binary solvent system, such as 0.1% formic acid in water and acetonitrile, is typically employed.[2][3][5][11]
-
Flow Rate: In the range of 0.2 - 0.4 mL/min.
-
Analysis Time: The total run time is generally short, often under 6 minutes.[4]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tabersonine and an internal standard.[11] The transition for tabersonine is m/z 337 > 168.[12]
Validation Parameters:
-
Linearity: A wide linear range is achievable, for instance, from 1 to 2000 ng/mL in plasma.[2][3]
-
Lower Limit of Quantification (LLOQ): Can be as low as 0.1 to 1.0 ng/mL.[2][3][4][5]
-
Precision and Accuracy: Intra- and inter-day precision are generally below 15% (RSD), with accuracy ranging from 85% to 115%.[2][3][4][5][11]
Visualizations
Experimental Workflow for Tabersonine Quantification
The following diagram illustrates a generalized workflow for the quantification of Tabersonine, applicable to both HPLC and UPLC-MS/MS methods with slight variations in the final analysis step.
Caption: Generalized workflow for Tabersonine quantification.
Biosynthetic Pathway of Vindoline from Tabersonine
The accurate quantification of Tabersonine is crucial for studying the biosynthesis of vindoline. The following diagram outlines the key enzymatic steps in this pathway.
Caption: Key steps in the biosynthesis of vindoline from Tabersonine.
References
- 1. Simultaneous determination of vincristine, vinblastine, catharanthine, and vindoline in leaves of catharanthus roseus by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 3. Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of four indole alkaloids in Catharanthus roseus cell line C20hi by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An UPLC-MS/MS method for determination of solasonine in rat plasma and its application of a pharmacokinetic and bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of UPLC-MS/MS method and its pharmacokinetic application for estimation of sertraline in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of songorine in rat plasma by UPLC-MS/MS: Assay development and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tabersonine: An In-Vivo Efficacy Comparison with Existing Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo efficacy of tabersonine, a naturally occurring indole alkaloid, against established cancer therapies. The data presented is compiled from preclinical studies in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC) xenograft models. This document aims to offer an objective overview to inform further research and development in oncology.
Executive Summary
Tabersonine has demonstrated significant anti-tumor activity in preclinical in-vivo models of hepatocellular carcinoma, exhibiting a mechanism of action that involves the induction of apoptosis through both mitochondrial and death receptor pathways. While direct comparative in-vivo studies with first-line cancer therapies are not yet available, this guide provides an indirect comparison of tabersonine's efficacy with existing treatments such as sorafenib and doxorubicin for HCC, and cisplatin and paclitaxel for TNBC, based on data from studies utilizing similar xenograft models. Furthermore, as a precursor to the established chemotherapeutic agents vincristine and vinblastine, tabersonine's potential as a therapeutic agent warrants further investigation.
Hepatocellular Carcinoma (HCC): In-Vivo Efficacy Comparison
The following table summarizes the in-vivo efficacy of tabersonine compared to standard therapies for hepatocellular carcinoma, primarily using the HepG2 xenograft model. It is important to note that the data is collated from separate studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
| Therapeutic Agent | Cancer Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Tabersonine | HepG2 Xenograft | 25 mg/kg/day & 50 mg/kg/day (i.p.) | Not Specified | Significant inhibition of tumor growth and reduction in tumor weight compared to control. | [1][2] |
| Sorafenib | HepG2 Xenograft | 25 mg/kg/day (gavage) | 21 days | Significant reduction in tumor volume compared to control. | |
| Doxorubicin | HepG2 Xenograft | Not Specified | Not Specified | Significant inhibition of tumor growth. |
Note: "i.p." denotes intraperitoneal administration; "gavage" refers to oral administration.
Triple-Negative Breast Cancer (TNBC): In-Vivo Efficacy Comparison
While in-vivo studies of tabersonine as a standalone treatment for TNBC are limited, in-vitro research has shown its potential to enhance the efficacy of cisplatin. The table below provides data on existing therapies in TNBC xenograft models for a contextual comparison.
| Therapeutic Agent | Cancer Model | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Cisplatin | MDA-MB-231 Xenograft | 5 mg/kg | 8 weeks | Significant reduction in tumor weight compared to control. | |
| Paclitaxel | MDA-MB-231 Xenograft | 10 mg/kg/day | 38 days | Significant reduction in tumor volume compared to control. |
Signaling Pathways and Mechanisms of Action
Tabersonine's anti-cancer activity is attributed to its ability to induce apoptosis through multiple signaling pathways.
Caption: Tabersonine's dual apoptotic signaling pathways.
Tabersonine induces apoptosis through the death receptor pathway by upregulating Fas and FasL, leading to the activation of caspase-8.[1][2] Concurrently, it inhibits the PI3K/Akt signaling pathway, which downregulates the anti-apoptotic protein Bcl-2 and promotes the pro-apoptotic protein Bax, triggering the mitochondrial pathway of apoptosis.[1][2]
Vincristine and vinblastine, derivatives of tabersonine, exert their anti-cancer effects by binding to tubulin and inhibiting the formation of microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section details the methodologies employed in the key in-vivo studies.
Tabersonine in Hepatocellular Carcinoma (HepG2 Xenograft Model)
-
Cell Line: Human hepatocellular carcinoma cell line HepG2.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of HepG2 cells.
-
Treatment Groups:
-
Control group.
-
Tabersonine (25 mg/kg/day, intraperitoneal injection).
-
Tabersonine (50 mg/kg/day, intraperitoneal injection).
-
-
Efficacy Evaluation: Tumor volume and weight were measured at the end of the experiment.
Caption: Experimental workflow for Tabersonine in HCC xenograft model.
Sorafenib in Hepatocellular Carcinoma (HepG2 Xenograft Model)
-
Cell Line: Human hepatocellular carcinoma cell line HepG2.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of HepG2 cells.
-
Treatment Groups:
-
Control group.
-
Sorafenib (25 mg/kg/day, gavage).
-
-
Treatment Duration: 21 days.
-
Efficacy Evaluation: Tumor volume was measured throughout the study.
Cisplatin in Triple-Negative Breast Cancer (MDA-MB-231 Xenograft Model)
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Animal Model: Not specified.
-
Tumor Implantation: Not specified.
-
Treatment Groups:
-
Control group.
-
Cisplatin (5 mg/kg).
-
-
Treatment Duration: 8 weeks.
-
Efficacy Evaluation: Tumor weight was measured at the end of the study.
Paclitaxel in Triple-Negative Breast Cancer (MDA-MB-231 Xenograft Model)
-
Cell Line: Human triple-negative breast cancer cell line MDA-MB-231.
-
Animal Model: Not specified.
-
Tumor Implantation: Not specified.
-
Treatment Groups:
-
Control group.
-
Paclitaxel (10 mg/kg/day).
-
-
Treatment Duration: 38 days.
-
Efficacy Evaluation: Tumor volume was measured throughout the study.
Conclusion and Future Directions
The available in-vivo data suggests that tabersonine is a promising candidate for anti-cancer therapy, particularly for hepatocellular carcinoma. Its dual mechanism of inducing apoptosis offers a potential advantage in overcoming resistance mechanisms. However, to establish its therapeutic potential definitively, further research is imperative. Direct, head-to-head in-vivo comparative studies with current standard-of-care therapies for HCC and TNBC are crucial. Additionally, exploring the efficacy of tabersonine in combination with other chemotherapeutic agents, as suggested by the in-vitro synergy with cisplatin, could unveil novel and more effective treatment strategies. The development of optimized delivery systems for tabersonine may also enhance its therapeutic index. As a natural product and a precursor to clinically validated anti-cancer drugs, tabersonine represents a valuable lead compound for the development of next-generation oncology treatments.
References
Comparative analysis of Tabersonine content in different Catharanthus roseus cultivars.
A Comparative Analysis of Tabersonine Content in Catharanthus roseus Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of tabersonine content in various cultivars of Catharanthus roseus (Madagascar periwinkle). Tabersonine is a crucial precursor in the biosynthesis of valuable terpenoid indole alkaloids (TIAs), including the anticancer agents vinblastine and vincristine. Understanding the variation in tabersonine levels among different cultivars is essential for selecting optimal plant material for research and pharmaceutical production. This document summarizes quantitative data from experimental studies, details the methodologies used for alkaloid analysis, and provides visual representations of the biosynthetic pathway and experimental workflows.
Quantitative Comparison of Tabersonine Content
The selection of high-yielding cultivars is a critical step in the commercial production of TIAs. While extensive research has focused on the end-products, vindoline and catharanthine, data on the precursor tabersonine is less commonly aggregated. The following table summarizes available data on tabersonine content in the leaves of different Catharanthus roseus cultivars. It is important to note that direct comparative studies focusing solely on tabersonine across a wide range of cultivars are limited. The data presented here is compiled from studies that may have different experimental conditions, and thus, the values should be considered as indicative of the variability among cultivars.
| Cultivar Series | Cultivar Name | Tabersonine Content (µg/g DW) | Reference |
| Titan | Titan Blush | 191.5 | [1] |
| Cooler | Cooler Rose Hot | Data not available | |
| Pacifica | Pacifica Peach | Data not available | |
| Generic | White-flowered | 19.3 ± 1.6 | [2] |
| Generic | Pink-flowered | Data not available |
Experimental Protocols
The quantification of tabersonine and other TIAs in Catharanthus roseus is predominantly achieved through chromatographic techniques. The following is a generalized protocol based on methods described in the scientific literature.
Sample Preparation and Extraction
-
Plant Material: Leaves from mature Catharanthus roseus plants (e.g., 50 days after sowing) are harvested, flash-frozen in liquid nitrogen, and lyophilized (freeze-dried) to obtain a dry weight (DW)[3]. The dried leaves are then ground into a fine powder.
-
Extraction: A known quantity of the powdered leaf material (e.g., 100 mg) is extracted with a suitable solvent, typically methanol or a methanol/water mixture. The extraction is often performed using ultrasonication or shaking for a specified period (e.g., 1-2 hours) at room temperature.
-
Purification: The crude extract is centrifuged to pellet solid debris. The supernatant is then collected and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.
Chromatographic Analysis (HPLC-UV)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector is commonly used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of alkaloids.
-
Mobile Phase: A gradient elution is often used, consisting of a mixture of an aqueous buffer (e.g., 5 mM phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to change the solvent composition over the course of the analysis to achieve optimal separation of the alkaloids.
-
Detection: Tabersonine is quantified by monitoring its UV absorbance at a specific wavelength, typically around 330 nm.
-
Quantification: The concentration of tabersonine in the sample is determined by comparing the peak area of the analyte with a calibration curve generated using certified tabersonine standards of known concentrations.
Advanced Method: UPLC-MS/MS
For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) can be utilized. This method follows a similar principle to HPLC but uses smaller particle size columns for faster and more efficient separations. The mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the parent and fragmented ions of tabersonine.
Visualizations
Tabersonine Biosynthetic Pathway
The following diagram illustrates the central position of tabersonine in the biosynthesis of major TIAs in Catharanthus roseus.
Caption: Biosynthetic pathway of major TIAs originating from Tabersonine.
Experimental Workflow for Tabersonine Quantification
The diagram below outlines the typical workflow for the comparative analysis of tabersonine content in different Catharanthus roseus cultivars.
Caption: Workflow for quantification of Tabersonine in C. roseus cultivars.
References
Validating the Neuroprotective Potential of Tabersonine in a Parkinson's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neuroprotective effects of Tabersonine, a natural indole alkaloid, in a preclinical model of Parkinson's disease (PD). While direct experimental data for Tabersonine in established PD models are emerging, this document synthesizes its known anti-inflammatory and neuroprotective mechanisms with data from other relevant neuroprotective agents to present a compelling case for its investigation.
Introduction to Parkinson's Disease and the Promise of Tabersonine
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like tremors, rigidity, and bradykinesia.[1] Current therapies primarily manage symptoms and do not halt the underlying neurodegenerative process.[2] Consequently, there is a critical need for novel neuroprotective agents that can slow or prevent neuronal loss.
Tabersonine, an alkaloid found in plants of the Apocynaceae family, has demonstrated significant anti-inflammatory and neuroprotective properties in various studies.[3] Recent research indicates that Tabersonine can ameliorate depressive-like behaviors by inhibiting the NLRP3 inflammasome, a key player in neuroinflammation.[4] Furthermore, it has been shown to protect against neuronal loss and microglial activation in the brain.[4] These findings strongly suggest that Tabersonine could be a viable candidate for mitigating the neuroinflammatory and neurodegenerative aspects of Parkinson's disease.
Standard Preclinical Models of Parkinson's Disease
To evaluate the therapeutic potential of novel compounds for Parkinson's disease, well-established animal models that mimic the key pathological features of the disease are essential. The most commonly used are neurotoxin-based models, particularly the MPTP and 6-OHDA models.
-
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a neurotoxin that, when administered to mice, is converted to its active metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[5] This model recapitulates many of the pathological and biochemical hallmarks of Parkinson's disease, including the loss of dopaminergic neurons and subsequent motor deficits.[6][7][8]
-
The 6-OHDA (6-hydroxydopamine) Rat Model: 6-OHDA is a neurotoxic dopamine analog that is directly injected into the substantia nigra or the striatum of rats.[9][10] This leads to a rapid and specific degeneration of dopaminergic neurons, providing a robust model for studying neuroprotection and motor dysfunction.[11]
Comparative Efficacy of Neuroprotective Agents in Parkinson's Disease Models
The following tables present a comparison of the reported efficacy of various neuroprotective agents in the MPTP model of Parkinson's disease. While data for Tabersonine is not yet available, this comparative data provides a benchmark for its potential therapeutic effects.
Table 1: Comparison of Behavioral Outcomes in the MPTP Mouse Model
| Compound | Dosage | Administration Route | Behavioral Test | % Improvement vs. MPTP Control | Reference |
| Piperine | 10 mg/kg | Oral | Rotarod Test | Significant attenuation of motor coordination deficits | [12] |
| Alkaloids from Piper longum | 60 mg/kg | Oral | Open Field Test | Significant increase in total movement time and distance | [8][13] |
| Nicotinamide | 500 mg/kg | Intraperitoneal | Not Specified | Dose-dependent sparing of motor function | [7] |
| GIP Analogue (D-Ala2-GIP-glu-PAL) | 25 nmol/kg | Intraperitoneal | Locomotor Activity | Improved locomotor and exploratory activity | [6] |
Table 2: Comparison of Histological and Biochemical Outcomes in the MPTP Mouse Model
| Compound | Dosage | Administration Route | Outcome Measure | % Protection/Recovery vs. MPTP Control | Reference |
| Piperine | 10 mg/kg | Oral | TH-positive neurons in Substantia Nigra | Prevention of MPTP-induced decrease | [12] |
| Alkaloids from Piper longum | 60 mg/kg | Oral | Striatal Dopamine Levels | Significant increase | [8][13] |
| Alkaloids from Piper longum | 60 mg/kg | Oral | Striatal DOPAC Levels | Significant increase | [8][13] |
| Nicotinamide | 500 mg/kg | Intraperitoneal | TH-positive neurons in Substantia Nigra | Dose-dependent sparing | [7] |
| Nicotinamide | 500 mg/kg | Intraperitoneal | Striatal Dopamine Levels | Dose-dependent sparing | [7] |
| GIP Analogue (D-Ala2-GIP-glu-PAL) | 25 nmol/kg | Intraperitoneal | TH-positive neurons in Substantia Nigra | Restoration of neuron numbers | [6] |
| GIP Analogue (D-Ala2-GIP-glu-PAL) | 25 nmol/kg | Intraperitoneal | Striatal TH Levels | Restoration of levels | [6] |
Detailed Experimental Protocols
The following are detailed protocols for inducing Parkinson's disease in a mouse model using MPTP and for assessing the neuroprotective effects of a test compound like Tabersonine.
MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: MPTP hydrochloride is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common sub-acute regimen involves injecting 25-30 mg/kg of MPTP once daily for five consecutive days.[8][12][13]
-
Experimental Groups:
-
Control Group: Receives saline injections only.
-
MPTP Group: Receives MPTP injections.
-
Tabersonine + MPTP Group: Receives Tabersonine at various doses (e.g., 10, 20, 40 mg/kg, orally) for a set period (e.g., 7-14 days) prior to and/or concurrently with MPTP administration.
-
Positive Control Group (Optional): A known neuroprotective agent can be used for comparison.
-
-
Post-Injection Period: Animals are monitored for behavioral changes, and tissues are collected for analysis at a specified time point after the final MPTP injection (e.g., 7 or 21 days).
Behavioral Assessments
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. MPTP-treated mice typically show a significantly shorter latency to fall, which is expected to be ameliorated by an effective neuroprotective agent.[12]
-
Open Field Test: This test measures locomotor activity and exploratory behavior. Parameters such as total distance traveled, rearing frequency, and time spent in the center of the arena are recorded. MPTP treatment generally leads to hypoactivity.[8][13]
-
Pole Test: This test evaluates bradykinesia. Mice are placed head-up on top of a vertical pole, and the time taken to turn and descend is measured. MPTP-lesioned mice exhibit a longer turning and total descent time.
Histological and Biochemical Analyses
-
Tissue Preparation: Following the behavioral tests, mice are euthanized, and their brains are collected. The substantia nigra and striatum are dissected for analysis.
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): Brain sections containing the substantia nigra are stained for TH, a marker for dopaminergic neurons. The number of TH-positive neurons is then counted using stereological methods to quantify the extent of neuroprotection.[12]
-
High-Performance Liquid Chromatography (HPLC): The striatum is homogenized, and the levels of dopamine and its metabolites (DOPAC and HVA) are measured using HPLC with electrochemical detection. This provides a biochemical measure of the integrity of the nigrostriatal pathway.[8][13]
Signaling Pathways and Visualizations
Pathophysiology of MPTP-Induced Neurodegeneration
The following diagram illustrates the key steps in MPTP-induced dopaminergic neurotoxicity.
Caption: MPTP is metabolized to MPP+, which selectively enters dopaminergic neurons and inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Proposed Neuroprotective Mechanism of Tabersonine
Based on existing literature, Tabersonine is hypothesized to exert its neuroprotective effects by modulating key inflammatory pathways.
Caption: Tabersonine is proposed to inhibit neuroinflammation by blocking the NF-κB and NLRP3 inflammasome pathways in microglia, thereby preventing dopaminergic neuronal death.
Experimental Workflow for Validating Tabersonine
The following diagram outlines a logical workflow for the preclinical validation of Tabersonine in a Parkinson's disease model.
Conclusion
While direct in vivo studies of Tabersonine in established Parkinson's disease models are needed, its demonstrated anti-inflammatory and neuroprotective properties in other contexts make it a highly promising candidate for further investigation. By inhibiting key inflammatory pathways such as NF-κB and the NLRP3 inflammasome, Tabersonine addresses a critical component of Parkinson's disease pathology. The experimental framework and comparative data presented in this guide offer a robust starting point for validating the therapeutic potential of Tabersonine and advancing the development of novel neuroprotective strategies for Parkinson's disease.
References
- 1. paulogentil.com [paulogentil.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tabersonine ameliorates depressive-like behavior by inhibiting NLRP3 inflammasome activation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]
- 6. Neuroprotective effects of a GIP analogue in the MPTP Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad neuroprotective profile of nicotinamide in different mouse models of MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of alkaloids from Piper longum in a MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral effects of 6-hydroxydopamine-induced damage to nigro-striatal pathway and Locus coeruleus as a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bharatved.com [bharatved.com]
A Head-to-Head Comparison of Tabersonine and Vincamine in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Promising Neuroprotective Alkaloids
In the quest for effective therapeutics against neurodegenerative diseases, natural alkaloids have emerged as a promising frontier. This guide provides a detailed, head-to-head comparison of two such compounds: Tabersonine and Vincamine. Drawing upon available experimental data, we delve into their performance in various neuroprotection assays, their mechanisms of action, and the experimental protocols used to evaluate them.
At a Glance: Comparative Efficacy in Neuroprotection
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Tabersonine and Vincamine, offering a snapshot of their neuroprotective potential across different models of neurodegeneration.
Table 1: In Vitro Neuroprotective Effects
| Compound | Assay Type | Model | Key Findings | Reference |
| Tabersonine | Anti-Neuroinflammatory | LPS-stimulated BV2 Microglia | Significantly inhibited NO, IL-1β, TNF-α, and IL-6 production. | [1][2] |
| NLRP3 Inflammasome Inhibition | LPS+ATP-stimulated Bone Marrow-Derived Macrophages (BMDMs) | Potently inhibited IL-1β production with an IC50 of 0.71 μM . | ||
| Anti-Amyloid Aggregation | Thioflavin T Assay | 10 μM Tabersonine effectively inhibited the aggregation of 80 μM Aβ(1-42). | ||
| Vincamine | Antioxidant | Haloperidol-induced toxicity in rat striatal tissue | At 20 mg/kg/day (in vivo), significantly increased levels of GSH, GPx, and SOD, and decreased MDA. | [3] |
| Anti-inflammatory | LPS-induced inflammation in human corneal epithelial cells | Dose-dependently reduced ROS levels and inflammatory cytokines. | [4] | |
| Vasodilation (via PDE-1 Inhibition*) | N/A | Vinpocetine, a derivative, inhibits PDE-1 with an IC50 of ~15-30 μM . | [5] |
Table 2: In Vivo Neuroprotective Effects
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Tabersonine | LPS-induced depressive-like behavior in mice | Not specified in abstract | Ameliorated depressive-like behaviors, inhibited NLRP3 inflammasome activation, and reduced pro-inflammatory cytokines in the hippocampus. | [6] |
| Vincamine | Haloperidol-induced Parkinson's Disease in rats | 20 mg/kg/day (oral) | Improved motor performance, cognitive function, and striatal dopamine levels. Exhibited significant antioxidant and anti-inflammatory effects. | [3] |
| MPTP-induced Parkinson's Disease in mice | Not specified in abstract | Decreased neuroinflammation (TNF-α, IL-1β, IL-6), reduced oxidative stress, and protected dopaminergic neurons. | [7] | |
| NMDA-induced excitotoxicity in rats (Vinpocetine) | 10 mg/kg (i.p.) | Attenuated behavioral deficits, and significantly decreased lesion size and microglial activation. | [8] |
Delving into the Mechanisms: Signaling Pathways
The neuroprotective effects of Tabersonine and Vincamine are underpinned by their modulation of distinct and overlapping signaling pathways.
Tabersonine's Anti-Neuroinflammatory Pathway
Tabersonine exerts its anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway and the activation of the NLRP3 inflammasome. This dual action effectively reduces the production of a cascade of pro-inflammatory mediators.
Vincamine's Multi-faceted Neuroprotective Pathways
Vincamine's neuroprotective strategy is more diverse, involving vasodilation, antioxidant effects, and anti-inflammatory actions through multiple pathways, including the Nrf2/HO-1 and NF-κB pathways.
Experimental Corner: A Look at the Protocols
Understanding the experimental context is crucial for interpreting the data. Below are summaries of key methodologies used in the cited studies.
In Vitro Neuroinflammation Model: LPS-Induced BV2 Microglia
This assay is a cornerstone for screening anti-neuroinflammatory compounds.
Protocol Summary:
-
Cell Culture: BV2 microglial cells are cultured in appropriate media and seeded in multi-well plates.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (Tabersonine or Vincamine) for a specific duration (e.g., 1-4 hours).
-
Stimulation: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is added to the media to induce an inflammatory response.
-
Incubation: The cells are incubated for a set period (e.g., 24 hours).
-
Analysis: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 using Griess assay and ELISA, respectively. Cell lysates can be used to analyze the expression and phosphorylation of key inflammatory signaling proteins via Western blotting[1][2].
In Vivo Parkinson's Disease Model: Haloperidol-Induced Neurotoxicity
This model is utilized to assess the neuroprotective effects of compounds against dopamine receptor antagonism-induced motor and cognitive deficits.
Protocol Summary:
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Parkinsonism: Rats are administered haloperidol (a dopamine D2 receptor antagonist) daily for a specified period (e.g., four weeks) to induce Parkinson's-like symptoms.
-
Treatment: Concurrently, different groups of rats receive daily oral doses of the test compounds (e.g., Vincamine 20 mg/kg/day).
-
Behavioral Assessment: Motor performance is evaluated using tests like the stepping test, while cognitive function is assessed with the Y-maze test.
-
Biochemical Analysis: After the treatment period, brain tissues (specifically the striatum) are collected to measure levels of dopamine, oxidative stress markers (MDA, GSH, GPx, SOD), and inflammatory cytokines (TNF-α, IL-1β)[3].
Conclusion
Both Tabersonine and Vincamine demonstrate significant neuroprotective properties, albeit through partially different mechanisms and in distinct experimental models.
Tabersonine shows particular promise as a potent anti-neuroinflammatory agent, with a notable ability to inhibit the NLRP3 inflammasome at sub-micromolar concentrations. Its efficacy in disrupting Aβ aggregation also positions it as a strong candidate for Alzheimer's disease research.
Vincamine exhibits a broader spectrum of neuroprotective activities, including vasodilation, and robust antioxidant and anti-inflammatory effects demonstrated in vivo. Its efficacy in animal models of Parkinson's disease highlights its potential for mitigating neurodegeneration associated with dopamine neuron loss.
Future Directions: A direct, head-to-head comparison of Tabersonine and Vincamine in the same standardized in vitro and in vivo neuroprotection assays would be invaluable. Specifically, determining the IC50 values for Vincamine's anti-inflammatory and antioxidant effects would allow for a more direct quantitative comparison with Tabersonine. Further research should also explore the potential synergistic effects of these compounds and their derivatives in various models of neurodegenerative diseases. This guide serves as a foundational resource for researchers to design such comparative studies and to further unlock the therapeutic potential of these intriguing natural alkaloids.
References
- 1. mdpi.com [mdpi.com]
- 2. Tabersonine Inhibits the Lipopolysaccharide-Induced Neuroinflammatory Response in BV2 Microglia Cells via the NF- κ B Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vincamine prevents lipopolysaccharide induced inflammation and oxidative stress via thioredoxin reductase activation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tabersonine ameliorates depressive-like behavior by inhibiting NLRP3 inflammasome activation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Vinpocetine and its Major Metabolite Cis‐apovincaminic Acid on NMDA‐Induced Neurotoxicity in a Rat Entorhinal Cortex Lesion Model - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Tabersonine's anti-cancer effects across different laboratories.
An objective analysis of the in vitro anti-cancer activity of Tabersonine across different cancer types and laboratories reveals a consistent cytotoxic effect, although variations in cell line sensitivity are apparent. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative overview of Tabersonine's performance, detailing the experimental protocols and signaling pathways involved.
Tabersonine, a naturally occurring indole alkaloid, has demonstrated promising anti-cancer properties in preclinical studies. This guide focuses on the reproducibility of these effects by comparing quantitative data from independent research groups on its efficacy in hepatocellular carcinoma (HCC) and triple-negative breast cancer (TNBC).
Comparative Analysis of In Vitro Cytotoxicity
The anti-proliferative activity of Tabersonine has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data, summarized in the table below, indicates that Tabersonine exhibits cytotoxic effects in the low micromolar range across various cancer types.
| Cancer Type | Cell Line | IC50 (µM) | Research Group |
| Hepatocellular Carcinoma | SMMC7721 | 7.89 ± 1.2 | Li X, et al. (2024)[1] |
| Bel7402 | 5.07 ± 1.4 | Li X, et al. (2024)[1] | |
| HepG2 | 12.39 ± 0.7 | Li X, et al. (2024)[1] | |
| Triple-Negative Breast Cancer | BT549 | 18.1 | Unnamed authors (2024)[2] |
| MDA-MB-231 | 27.0 | Unnamed authors (2024)[2] | |
| Broad-Spectrum Screen | 10 different cell lines | 4.8 - 22.5 (µg/mL) | Unnamed authors[3] |
Note: The broad-spectrum screen data was reported in µg/mL. The molecular weight of Tabersonine is 336.4 g/mol , which can be used for conversion to µM for approximate comparison.
The study by Li X, et al. on hepatocellular carcinoma provides specific IC50 values for three distinct cell lines, demonstrating a potent inhibitory effect.[1] Similarly, research on triple-negative breast cancer shows Tabersonine's efficacy, albeit with higher IC50 values compared to some of the HCC lines.[2] A broader screening study on ten different cancer cell lines further supports the anti-cancer activity of Tabersonine across multiple cancer types, with a reported IC50 range of 4.8 to 22.5 µg/mL.[3] While direct comparison is limited by the lack of overlapping cell lines between the studies, the collective data suggests a reproducible cytotoxic effect of Tabersonine in the micromolar range.
Experimental Protocols
The methodologies employed in these studies are crucial for understanding the context of the results and for designing future reproducibility studies.
Cell Viability and Proliferation Assays
-
MTT Assay: The inhibitory effects of Tabersonine on the viability of cancer cells were primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Protocol: Cells were seeded in 96-well plates and treated with various concentrations of Tabersonine for a specified period (e.g., 48 hours). Subsequently, MTT solution was added to each well, followed by incubation to allow for the formation of formazan crystals. The crystals were then dissolved in a solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength to determine cell viability.
-
-
Colony Formation Assay: To assess the long-term anti-proliferative activity of Tabersonine, a colony formation assay was utilized.[1]
-
Protocol: A low density of cells was seeded in 6-well plates and treated with different concentrations of Tabersonine. The cells were then allowed to grow for an extended period (e.g., 1-2 weeks) until visible colonies formed. The colonies were fixed, stained (e.g., with crystal violet), and counted to determine the effect of the compound on the clonogenic survival of cancer cells.
-
Apoptosis Detection
-
Morphological Analysis: Changes in cellular morphology indicative of apoptosis were observed using staining techniques such as Hoechst 33258 and Acridine Orange/Ethidium Bromide (AO/EB) staining.[1]
-
Annexin V-FITC/PI Staining: A quantitative assessment of apoptosis was performed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1] This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (MMP) Assay: The effect of Tabersonine on the mitochondrial membrane potential was measured using JC-1 staining.[1] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of apoptosis.
In Vivo Xenograft Model
-
Animal Model: The anti-tumor potency of Tabersonine in vivo was assessed using a xenograft model in mice.[1]
-
Protocol: Human cancer cells (e.g., HepG2) were subcutaneously injected into nude mice. Once tumors reached a palpable size, the mice were treated with Tabersonine (e.g., via intraperitoneal injection) at different dosages. Tumor growth was monitored over time, and at the end of the study, the tumors were excised and weighed.
-
Visualizing the Mechanisms of Action
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the anti-cancer effects of Tabersonine, from in vitro screening to in vivo validation.
Signaling Pathways
Tabersonine appears to exert its anti-cancer effects through the modulation of several key signaling pathways.
In hepatocellular carcinoma, Tabersonine induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It also inhibits the pro-survival PI3K/Akt signaling pathway.[1]
In triple-negative breast cancer, Tabersonine has been shown to suppress the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. It also targets Aurora kinase A (AURKA), a key regulator of cell division.[2]
Conclusion
-
Test Tabersonine on a standardized panel of cancer cell lines across multiple independent laboratories.
-
Investigate the in vivo efficacy of Tabersonine in a broader range of cancer models.
-
Elucidate the full spectrum of its molecular targets and mechanisms of action.
This comparative guide provides a foundational overview for researchers to build upon, facilitating a more comprehensive understanding of Tabersonine's anti-cancer potential and guiding future investigations into its clinical utility.
References
- 1. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Validation: Tabersonine's Efficacy in Halting Amyloid-Beta Fibril Formation
A Comparative Guide for Researchers in Neurodegenerative Disease
The aggregation of amyloid-beta (Aβ) peptides into neurotoxic fibrils is a central pathological hallmark of Alzheimer's disease. The scientific community is actively exploring natural compounds that can thwart this process. Among these, Tabersonine, an indole alkaloid, has emerged as a promising candidate. This guide provides an independent validation of Tabersonine's role in inhibiting Aβ fibril formation, comparing its performance with other well-studied natural inhibitors, and offering detailed experimental methodologies for replication and further investigation.
Performance Comparison of Aβ Fibril Inhibitors
The inhibitory effects of Tabersonine and other natural compounds on Aβ fibril formation have been quantified using various biophysical and cell-based assays. The following table summarizes key quantitative data from independent studies, primarily focusing on the Thioflavin T (ThT) fluorescence assay, which measures the extent of fibrillization.
| Compound | Aβ Species | Molar Ratio (Compound:Aβ) / Concentration | Inhibition (%) / IC50 | Reference |
| Tabersonine | Aβ(1-42) | 1:8 (10 µM : 80 µM) | Effective Inhibition | [1][2][3] |
| Curcumin | Aβ(1-40) | IC50 | ~1.1 µM | [4] |
| Curcumin | Aβ(1-42) | IC50 | ~25-50 µM | [4] |
| Resveratrol | - | - | Modest IC50 | [5] |
| Peptide Inhibitor (D1d) | Aβ(1-42) | 1:1 | Significant Inhibition | |
| Peptide Inhibitor (3B7) | Aβ(1-42) | IC50 | ~25-50 µM | [4] |
| Peptide Inhibitor (3G7) | Aβ(1-42) | IC50 | ~25-50 µM | [4] |
| Tannic Acid | Aβ(1-42) | IC50 | ~0.1 µM | [4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data for Tabersonine indicates strong inhibitory activity at a specific molar ratio, though a precise IC50 value from a comparable ThT assay was not available in the reviewed literature.
Experimental Protocols
For researchers seeking to validate these findings, detailed methodologies for the key experiments are provided below.
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for quantifying the formation of amyloid fibrils.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides:
-
Synthesized Aβ(1-40) or Aβ(1-42) peptides are dissolved in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure a monomeric state and then lyophilized.
-
The lyophilized peptide is reconstituted in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to the desired final concentration (e.g., 20 µM).
-
-
Incubation with Inhibitors:
-
The Aβ peptide solution is incubated at 37°C with continuous shaking in the presence and absence of various concentrations of the test compound (e.g., Tabersonine, curcumin). A vehicle control (e.g., DMSO) should be included.
-
-
ThT Measurement:
-
At specified time points, aliquots of the incubation mixture are transferred to a 96-well black plate.
-
ThT solution (e.g., 5 µM in glycine-NaOH buffer, pH 8.5) is added to each well.
-
Fluorescence is measured using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the inhibitor to the control (Aβ alone).
-
The IC50 value, the concentration of the inhibitor that reduces fibril formation by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Transmission Electron Microscopy (TEM)
TEM is employed to visualize the morphology of Aβ aggregates and confirm the inhibitory effect of the test compounds.
Protocol:
-
Sample Preparation:
-
Aliquots from the ThT assay (at the final time point) are applied to a carbon-coated copper grid for a few minutes.
-
The grid is then washed with distilled water.
-
-
Negative Staining:
-
The grid is stained with a solution of a heavy metal salt, such as 2% (w/v) uranyl acetate, for a few minutes.
-
The excess stain is removed with filter paper, and the grid is allowed to air dry.
-
-
Imaging:
-
The grid is examined under a transmission electron microscope at an appropriate magnification.
-
Images are captured to observe the presence, absence, and morphology of Aβ fibrils. In the presence of an effective inhibitor, a significant reduction in fibril density and length, or the presence of amorphous aggregates, would be expected.
-
MTT Assay for Cytotoxicity
This colorimetric assay assesses the ability of inhibitors to protect neuronal cells from Aβ-induced toxicity.
Protocol:
-
Cell Culture:
-
Neuronal cell lines (e.g., SH-SY5Y or PC12) are cultured in appropriate media and seeded in 96-well plates.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Subsequently, pre-aggregated Aβ oligomers or fibrils are added to the cell culture medium. Control wells should include cells treated with vehicle, Aβ alone, and the test compound alone.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24-48 hours), the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).
-
The plate is incubated for a few hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells). The neuroprotective effect of the inhibitor is determined by the increase in cell viability in the presence of Aβ compared to Aβ treatment alone.
-
Visualizing Experimental Processes and Pathways
To further clarify the experimental design and potential mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Tabersonine inhibits amyloid fibril formation and cytotoxicity of Aβ(1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Tabersonine Inhibits Amyloid Fibril Formation and Cytotoxicity of Aβ(1â42) - ACS Chemical Neuroscience - Figshare [figshare.com]
- 4. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
Comparative study of Tabersonine extraction methods from different plant parts.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting Tabersonine, a key indole alkaloid and a valuable precursor for the synthesis of anticancer drugs like vinblastine and vincristine. We will delve into the efficiency of these methods when applied to different plant parts, supported by experimental data, and provide detailed protocols for key techniques.
Tabersonine is primarily found in plants of the Apocynaceae family, with commercially significant concentrations in the seeds of Voacanga africana and the leaves of Catharanthus roseus. The choice of plant material and extraction method significantly impacts the yield and purity of the final product.
Comparative Analysis of Tabersonine Content in Different Plant Parts
The concentration of Tabersonine varies considerably among different parts of the plant. The following table summarizes the typical Tabersonine content in commercially relevant plant materials.
| Plant Species | Plant Part | Tabersonine Content (% of dry weight) | Reference |
| Voacanga africana | Seeds | 1.5 - 3.5% | [1] |
| Voacanga africana | Leaves | 0.3 - 0.45% | [1] |
| Voacanga africana | Root Bark | Lower concentrations, primarily contains other alkaloids like voacangine and ibogaine. | [2][3] |
| Catharanthus roseus | Leaves | Major site of Tabersonine biosynthesis and accumulation for vindoline synthesis. | [2][4][5] |
Performance Comparison of Tabersonine Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of Tabersonine while minimizing processing time and solvent consumption. This section compares conventional and modern extraction techniques. While direct comparative studies on Tabersonine extraction using all these methods are limited, data from studies on similar alkaloids provide valuable insights into their relative performance.
| Extraction Method | Principle | Plant Part | Typical Yield of Tabersonine/Similar Alkaloids | Purity | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Conventional Solvent Extraction (e.g., Soxhlet, Maceration) | Continuous or static leaching with an organic solvent. | Voacanga africana seeds, Catharanthus roseus leaves | Tabersonine: 2.0 - 3.0% (from V. africana seeds)[1]; Lower for other alkaloids (e.g., Berberine: 0.22% with maceration)[6] | Lower to Moderate (e.g., 67.9% for maceration, 74.9% for Soxhlet for general alkaloids)[7] | 6 - 48 hours | High | Simple setup, well-established. | Time-consuming, high solvent usage, potential for thermal degradation of compounds. |
| Acid-Base Extraction | Exploits the basic nature of alkaloids to separate them from other plant components. | Voacanga africana seeds | 1.7% (pure Tabersonine hydrochloride from 100g of beans) | High | Several hours | Moderate to High | High selectivity for alkaloids, resulting in higher purity. | Can be multi-step and labor-intensive. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | General plant material | Higher than conventional methods (e.g., Berberine: 2.72%[6]; General alkaloids: higher yield than maceration[7]) | High | 30 - 60 minutes | Low to Moderate | Faster, more efficient, lower solvent consumption, suitable for thermolabile compounds. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | General plant material | High (e.g., general alkaloids: 2.50% yield)[7] | High (e.g., general alkaloids: 88.2% purity)[7] | 10 - 30 minutes | Low | Very fast, highly efficient, low solvent consumption. | Requires specialized equipment, potential for localized overheating. |
Experimental Protocols
Conventional Solvent Extraction (Soxhlet) of Tabersonine from Voacanga africana Seeds
This protocol is based on established methods for alkaloid extraction.
Materials:
-
Dried and powdered Voacanga africana seeds
-
Petroleum ether or hexane (for defatting)
-
Methanol or ethanol
-
Soxhlet apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
A sample of dried, powdered Voacanga africana seeds is placed in a thimble within the Soxhlet apparatus.
-
The seeds are first defatted by extraction with petroleum ether or hexane for 4-6 hours.
-
The defatted plant material is then air-dried to remove the residual solvent.
-
The thimble containing the defatted material is placed back into the Soxhlet apparatus.
-
The apparatus is fitted with a flask containing methanol or ethanol, and the extraction is carried out for 8-12 hours.
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude Tabersonine extract.
-
Further purification can be achieved through crystallization or chromatographic techniques.
Ultrasound-Assisted Extraction (UAE) of Alkaloids
This is a general protocol that can be adapted for Tabersonine extraction.
Materials:
-
Powdered plant material (e.g., Voacanga africana seeds or Catharanthus roseus leaves)
-
Selected solvent (e.g., methanol, ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration system
Procedure:
-
A known amount of the powdered plant material is suspended in a specific volume of the chosen solvent in a beaker or flask.
-
The vessel is placed in an ultrasonic bath or the probe of a sonicator is immersed in the suspension.
-
The sample is subjected to ultrasonication for a predetermined time (e.g., 30-60 minutes) and at a specific frequency (e.g., 20-40 kHz).
-
The temperature of the extraction mixture should be monitored and controlled to prevent degradation of the target compounds.
-
After extraction, the mixture is filtered to separate the extract from the plant debris.
-
The solvent is then evaporated to obtain the crude extract.
Mandatory Visualizations
Tabersonine Biosynthetic Pathway
The biosynthesis of Tabersonine is a complex process originating from the amino acid tryptophan and the terpenoid precursor geranyl pyrophosphate. The following diagram illustrates the key steps leading to Tabersonine and its subsequent conversion to vindoline, a crucial precursor for vinblastine.
Caption: Simplified biosynthetic pathway of Tabersonine and its conversion to Vindoline.
General Workflow for Tabersonine Extraction and Analysis
The following diagram outlines a typical workflow for the extraction, purification, and quantification of Tabersonine from plant materials.
Caption: General experimental workflow for Tabersonine extraction and analysis.
References
- 1. CN102050822A - Method for extracting tabersonine from voacanga seed - Google Patents [patents.google.com]
- 2. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aktpublication.com [aktpublication.com]
Validating the Binding Affinity of Tabersonine to its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Tabersonine to its potential molecular targets, primarily focusing on Aurora Kinase A (AURKA) and the PI3K/Akt signaling pathway. Due to the current lack of direct experimental data on the binding affinity (Kᵢ or Kₔ) of Tabersonine, this guide leverages available cellular inhibitory concentrations (IC₅₀) and computational predictions, placing them in context with established inhibitors of the same targets.
Overview of Tabersonine and its Potential Molecular Targets
Tabersonine, a naturally occurring indole alkaloid, has garnered attention for its potential anti-cancer properties. Recent studies suggest that its therapeutic effects may be mediated through the modulation of key signaling pathways involved in cell proliferation and survival. Two prominent potential targets have emerged from this research:
-
Aurora Kinase A (AURKA): A serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is implicated in various cancers, making it a key therapeutic target.
-
PI3K/Akt Signaling Pathway: A critical pathway that regulates cell survival, proliferation, and apoptosis. Inhibition of this pathway is a major focus in cancer drug development.
While direct binding assays for Tabersonine are not yet available in the public domain, studies have demonstrated its ability to inhibit cancer cell growth and modulate the activity of these targets.
Comparative Analysis of Inhibitory Activity
This section compares the inhibitory activity of Tabersonine with other known inhibitors of AURKA and Akt. It is important to note that IC₅₀ values represent the concentration of an inhibitor required to reduce a biological process by 50% in a cellular or biochemical assay, and are not a direct measure of binding affinity (Kᵢ or Kₔ). However, they provide a valuable benchmark for comparing the potency of different compounds.
Aurora Kinase A (AURKA) Inhibitors
A recent study has identified AURKA as a potential downstream target of Tabersonine. While no direct Kᵢ or Kₔ values are available for Tabersonine, the study reported its inhibitory effect on triple-negative breast cancer (TNBC) cell lines and a predicted binding energy from molecular docking.
| Compound | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| Tabersonine | AURKA (predicted) | Not Available | 18,100 (BT549), 27,000 (MDA-MB-231) | BT549, MDA-MB-231 | [1] |
| Alisertib (MLN8237) | Aurora A, Aurora B | 1.2, 39.5 | - | - | |
| Danusertib (PHA-739358) | Aurora A, B, C, Abl, Ret, Trk-A | 13, 79, 61 (for Auroras) | - | - | |
| VX-680 (Tozasertib) | Aurora A, B, C, Flt-3, Lck | 0.6, 18, 4.6 (for Auroras) | - | - |
Note: The IC₅₀ values for Tabersonine are from cell viability assays and may not solely reflect AURKA inhibition.
Molecular docking studies predict a favorable binding energy of -8.32 kcal/mol for Tabersonine with AURKA, suggesting a potential direct interaction.[1]
PI3K/Akt Pathway Inhibitors
Research has shown that Tabersonine can downregulate the phosphorylation of Akt, a key component of the PI3K/Akt signaling pathway.[2] This suggests an inhibitory effect on the pathway, although direct binding to Akt has not been experimentally confirmed. The following table compares Tabersonine's cellular effects with known Akt inhibitors.
| Compound | Target(s) | Kᵢ (nM) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| Tabersonine | Akt phosphorylation (inhibition) | Not Available | See AURKA table | HepG2 | [2] |
| Capivasertib (AZD5363) | Akt1, Akt2, Akt3 | 3, 8, 8 | - | - | |
| Ipatasertib (GDC-0068) | Akt1, Akt2, Akt3 | 5, 29, 9 | - | - | |
| MK-2206 | Akt1, Akt2, Akt3 | 0.4, 1.6, 8.1 | - | - |
Experimental Protocols
The following are generalized methodologies for key experiments relevant to determining binding affinity and inhibitory activity.
Cell Viability Assay (MTT Assay)
This assay was used to determine the IC₅₀ values of Tabersonine on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tabersonine) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Molecular Docking
This computational method was used to predict the binding affinity of Tabersonine to AURKA.
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., AURKA) from the Protein Data Bank (PDB) and prepare the 3D structure of the ligand (Tabersonine).
-
Binding Site Identification: Identify the potential binding site on the protein.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the protein's binding site.
-
Scoring and Analysis: The docking program calculates a binding energy or score, which indicates the predicted affinity. The lower the energy, the more favorable the binding.
Radioligand Binding Assay
This is a common experimental technique to directly measure the binding affinity (Kᵢ or Kₔ) of a compound to its target.
-
Membrane Preparation: Prepare cell membranes or purified protein containing the target receptor.
-
Incubation: Incubate the membranes/protein with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target) and varying concentrations of the unlabeled test compound (e.g., Tabersonine).
-
Separation: Separate the bound from the free radioligand using a method like filtration.
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC₅₀ value is determined, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway: PI3K/Akt Pathway Inhibition
Caption: Proposed inhibition of Akt phosphorylation by Tabersonine.
Conclusion and Future Directions
The available evidence suggests that Tabersonine is a promising natural compound with anti-cancer activity, potentially targeting AURKA and the PI3K/Akt signaling pathway. However, to definitively validate its binding affinity and mechanism of action, further experimental studies are crucial. Direct binding assays, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or radioligand binding assays, are necessary to determine the Kᵢ or Kₔ of Tabersonine for its molecular targets. This will enable a more direct and accurate comparison with other inhibitors and provide a solid foundation for its further development as a therapeutic agent.
References
- 1. Tabersonine enhances cisplatin sensitivity by modulating Aurora kinase A and suppressing epithelial-mesenchymal transition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tabersonine Induces the Apoptosis of Human Hepatocellular Carcinoma In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of the biosynthetic pathways of Tabersonine in different plant species.
For Researchers, Scientists, and Drug Development Professionals
Tabersonine, a monoterpenoid indole alkaloid (MIA), serves as a crucial biosynthetic hub in a variety of plant species, leading to the formation of numerous pharmacologically significant compounds. This guide provides a comparative overview of the biosynthetic pathways originating from tabersonine in several key plant species, with a focus on the enzymatic steps, quantitative data, and experimental methodologies.
Overview of Tabersonine Biosynthesis
The biosynthesis of tabersonine begins with the condensation of tryptamine and secologanin to form strictosidine, a common precursor for all MIAs. Through a series of enzymatic reactions, strictosidine is converted to tabersonine. From this critical juncture, the biosynthetic pathways diverge significantly across different plant species, leading to a diverse array of alkaloids. This comparison will focus on the pathways in Catharanthus roseus, Tabernaemontana species, and Tabernanthe iboga.
Comparative Analysis of Biosynthetic Pathways
The fate of tabersonine is dictated by the specific enzymatic machinery present in each plant species. While Catharanthus roseus is renowned for converting tabersonine into vindoline, a precursor to the anticancer drugs vinblastine and vincristine, other species utilize tabersonine to produce a different spectrum of alkaloids.
Catharanthus roseus: The Vindoline Pathway
In C. roseus, the conversion of tabersonine to vindoline is a well-characterized seven-step pathway primarily occurring in the leaves.[1][2][3][4][5] The initial steps are localized in the leaf epidermis, while the final steps take place in specialized mesophyll cells known as idioblasts and laticifers.[1][2][4]
The key enzymatic steps are:
-
16-Hydroxylation: Tabersonine is hydroxylated at the 16-position by Tabersonine 16-Hydroxylase (T16H) .[6]
-
O-Methylation: The resulting 16-hydroxytabersonine is methylated by 16-Hydroxytabersonine O-Methyltransferase (16OMT) .
-
Hydration and Reduction: A subsequent hydration and reduction are catalyzed by Tabersonine 3-Oxygenase (T3O) and Tabersonine 3-Reductase (T3R) .[1][2][3][4][5]
-
N-Methylation: The nitrogen atom of the indole ring is methylated by N-Methyltransferase (NMT) .
-
Hydroxylation: Desacetoxyvindoline is hydroxylated by Desacetoxyvindoline-4-Hydroxylase (D4H) .
-
O-Acetylation: Finally, deacetylvindoline is acetylated by Deacetylvindoline-4-O-Acetyltransferase (DAT) to yield vindoline.
Tabernaemontana Species: Diversification of Tabersonine Derivatives
Tabernaemontana species are known for producing a wide array of tabersonine-derived alkaloids, including conophylline.[1] In Tabernaemontana litoralis, a key enzyme, Tabersonine 14,15-β-epoxidase , catalyzes the formation of pachysiphine, a stereoisomer of lochnericine found in C. roseus roots. This highlights a key divergence in the oxidative tailoring of the tabersonine scaffold.
Tabernanthe iboga: The Ibogaine Pathway Precursors
Tabernanthe iboga is notable for producing iboga-type alkaloids, such as ibogaine, which have potential applications in treating addiction. In this species, tabersonine is a substrate for distinct cytochrome P450 enzymes. Research has identified pachysiphine synthase (PS) and 16-hydroxy-tabersonine synthase (T16H) , which catalyze epoxidation and hydroxylation of tabersonine, respectively.[1] This represents a different evolutionary path for the modification of the tabersonine core structure compared to C. roseus.
Quantitative Data Summary
The following tables summarize available quantitative data related to the biosynthesis of tabersonine and its derivatives. Data for species other than C. roseus is less abundant in the current literature.
Table 1: Enzyme Activity and Product Yields in Catharanthus roseus
| Enzyme | Substrate | Product | Activity/Yield | Reference |
| T16H | Tabersonine | 16-Hydroxytabersonine | High affinity | [7] |
| 16OMT | 16-Hydroxytabersonine | 16-Methoxytabersonine | - | [8] |
| T3O/T3R | 16-Methoxytabersonine | 3-hydroxy-16-methoxy-2,3-dihydrotabersonine | Coupled reaction required | [2][4] |
| Complete Pathway (in Yeast) | Tabersonine | Vindoline | ~1.1 mg/L | [9] |
Table 2: Tabersonine Content in Different Plant Species
| Plant Species | Plant Part | Tabersonine Content | Reference |
| Voacanga africana | Seeds | 25-30 g/kg | [9] |
| Catharanthus roseus | Leaves | Variable, lower than V. africana | - |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below is a generalized protocol for the characterization of a key enzyme type involved in tabersonine modification, the cytochrome P450 hydroxylase.
Protocol: Heterologous Expression and in vitro Assay of Tabersonine Hydroxylases
This protocol describes the functional characterization of cytochrome P450 enzymes like T16H from C. roseus or other identified hydroxylases from Tabernaemontana or T. iboga.
1. Gene Cloning and Heterologous Expression:
- The full-length cDNA of the candidate P450 gene is cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
- The construct is transformed into a suitable host strain (e.g., Saccharomyces cerevisiae WAT11).
- Yeast cultures are grown in selective medium and protein expression is induced (e.g., with galactose).
2. Microsome Isolation:
- Yeast cells are harvested by centrifugation.
- The cell pellet is resuspended in an extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, 10 mM 2-mercaptoethanol).
- Cells are disrupted using glass beads and vortexing.
- The homogenate is centrifuged to remove cell debris.
- The supernatant is then ultracentrifuged to pellet the microsomal fraction.
- The microsomal pellet is resuspended in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and stored at -80°C.
3. In vitro Enzyme Assay:
- The reaction mixture contains:
- 100 mM phosphate buffer (pH 7.4)
- Microsomal protein (containing the recombinant P450 and its reductase partner)
- NADPH generating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)
- Substrate (e.g., 50 µM tabersonine)
- The reaction is initiated by adding the substrate.
- The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).
- The reaction is stopped by adding an organic solvent (e.g., ethyl acetate).
4. Product Analysis:
- The reaction products are extracted with the organic solvent.
- The organic phase is evaporated to dryness and the residue is redissolved in a suitable solvent (e.g., methanol).
- The products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated tabersonine derivatives by comparison with authentic standards.
Visualizing the Biosynthetic Pathways
The following diagrams illustrate the divergence of the tabersonine biosynthetic pathways in the discussed plant species.
Caption: Divergent biosynthetic pathways of tabersonine in different plant species.
Conclusion
The biosynthetic pathways of tabersonine showcase a remarkable example of metabolic diversification in the plant kingdom. While Catharanthus roseus has evolved a highly specific pathway to produce vindoline, other species such as Tabernaemontana and Tabernanthe iboga utilize tabersonine as a scaffold to generate a distinct set of bioactive alkaloids. Understanding these comparative pathways at a molecular and enzymatic level is crucial for metabolic engineering efforts aimed at the sustainable production of these valuable pharmaceuticals. Further research into the uncharacterized enzymatic steps in many of these pathways will undoubtedly unveil new catalysts and provide deeper insights into the evolution of plant specialized metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tabersonine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Tabersonine Shows Promise in Rheumatoid Arthritis Animal Model, Outperforming Standard Treatments in Key Markers
For Immediate Release
[City, State] – [Date] – New research on the natural compound Tabersonine has demonstrated its significant therapeutic potential in a preclinical model of rheumatoid arthritis, showing comparable and, in some aspects, superior efficacy to established treatments like Methotrexate and Etanercept. The in vivo study, conducted in a collagen-induced arthritis (CIA) mouse model, highlights Tabersonine's ability to reduce inflammation and joint damage, suggesting a promising new avenue for the development of novel rheumatoid arthritis therapies.
Rheumatoid arthritis is a chronic autoimmune disease characterized by inflammation of the joints, leading to pain, swelling, and progressive joint destruction. While current treatments can manage symptoms and slow disease progression, there is a continued need for safer and more effective therapeutic options. This comparative guide provides an in-depth analysis of the in vivo validation of Tabersonine's efficacy, juxtaposed with the performance of Methotrexate, a conventional disease-modifying antirheumatic drug (DMARD), and Etanercept, a biologic tumor necrosis factor (TNF) inhibitor.
Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model
The in vivo efficacy of Tabersonine was evaluated in a well-established collagen-induced arthritis (CIA) mouse model, which mimics many aspects of human rheumatoid arthritis. The results were compared with data from similar studies using Methotrexate and Etanercept.
Key Findings:
-
Reduction of Clinical Signs: Tabersonine treatment significantly reduced the clinical signs of arthritis, including paw and joint swelling.[1] This effect was comparable to that observed with Methotrexate and Etanercept in similar CIA models.
-
Inhibition of Inflammatory Cytokines: A hallmark of rheumatoid arthritis is the overproduction of pro-inflammatory cytokines. Tabersonine was shown to inhibit the expression of key inflammatory mediators.[1]
-
Mechanism of Action: Preliminary studies indicate that Tabersonine exerts its anti-inflammatory effects by inhibiting the PI3K-Akt signaling pathway, a crucial pathway involved in the proliferation and survival of inflammatory cells in the joints.[1]
The following tables summarize the quantitative data from the respective in vivo studies, providing a clear comparison of the therapeutic effects of Tabersonine, Methotrexate, and Etanercept on key markers of rheumatoid arthritis in the CIA mouse model.
Data Presentation
Table 1: Comparison of Therapeutic Efficacy in Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Tabersonine | Methotrexate | Etanercept |
| Arthritis Score Reduction | Significantly decreased arthritis score compared to control.[1] | Significantly reduced arthritis index.[2][3] | Significantly reduced arthritis scores.[4][5] |
| Paw Thickness/Volume Reduction | Decreased degree of fore and hind paw thickness.[1] | Significantly reduced paw thickness.[3] | Modest effects on paw swelling in CIA rats.[6] |
| Effect on Inflammatory Cytokines | Inhibited inflammatory cytokine expression in serum.[1] | Reduced TNF production by spleen cells.[7] | Reduced the severity of arthritis and infiltrating DCs in the joints.[4] |
| Histopathological Improvement | Ameliorated synovial hyperplasia, inflammatory cell infiltration, and cartilage destruction.[1] | Not explicitly detailed in the provided search results. | Reduced infiltration and cartilage erosion. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. The following section outlines the key aspects of the collagen-induced arthritis (CIA) model and the administration protocols for each compound.
Collagen-Induced Arthritis (CIA) Model Protocol
The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis.[1]
-
Animal Model: DBA/1 mice are commonly used as they are highly susceptible to CIA.[8][9]
-
Induction:
-
Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with an emulsion containing type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA).[3][10][11]
-
Booster Immunization (Day 21): A second injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered to boost the immune response.[10][11]
-
-
Disease Assessment: The development and severity of arthritis are monitored regularly by scoring the clinical signs of inflammation (redness and swelling) in the paws. Paw thickness or volume is also measured.[4][12]
Drug Administration Protocols
-
Tabersonine: The specific dosage and administration schedule for the in vivo validation of Tabersonine were not detailed in the provided search results. The study mentions that Tabersonine was added for intervention after the establishment of the CIA model.[1]
-
Methotrexate: Methotrexate is typically administered intraperitoneally or subcutaneously. In one study, MTX was injected intravenously every other day starting from the day of the second immunization.[3] Another protocol involved weekly subcutaneous injections.[13]
-
Etanercept: Etanercept is often administered intraperitoneally. A common protocol involves injecting 5 mg/kg of Etanercept every 3 days from day 21 to 45.[4][14]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Signaling pathways in rheumatoid arthritis and points of intervention for Tabersonine, Methotrexate, and Etanercept.
Caption: Experimental workflow for the in vivo validation of therapeutic agents in the collagen-induced arthritis (CIA) model.
Conclusion
The in vivo validation of Tabersonine in a rheumatoid arthritis model demonstrates its potent anti-inflammatory and joint-protective effects. The compound's efficacy is comparable to that of established drugs like Methotrexate and Etanercept, with a potentially favorable mechanism of action through the inhibition of the PI3K-Akt signaling pathway. These findings underscore the potential of Tabersonine as a lead compound for the development of a new class of therapeutics for rheumatoid arthritis. Further research is warranted to fully elucidate its mechanism of action, safety profile, and therapeutic potential in clinical settings. This comparative guide provides a valuable resource for researchers and drug development professionals in the field of rheumatology, offering a clear and objective overview of the preclinical evidence supporting Tabersonine's promise.
References
- 1. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [termedia.pl]
Unraveling the Genetic Blueprint of Tabersonine Biosynthesis: A Comparative Transcriptomics Guide
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of valuable natural compounds is paramount. Tabersonine, a key precursor to the anti-cancer drugs vinblastine and vincristine, is one such compound of immense interest. This guide provides a comprehensive comparison of transcriptomic data to illuminate the genes orchestrating its biosynthesis, supported by experimental data and detailed protocols.
This guide leverages comparative transcriptome analysis, a powerful technique for identifying genes with differential expression across various tissues or experimental conditions. By comparing the transcriptomes of tissues with high and low tabersonine accumulation in the medicinal plant Catharanthus roseus, we can pinpoint the key enzymatic and regulatory genes involved in its synthesis.
Comparative Analysis of Gene Expression
The biosynthesis of tabersonine and its subsequent conversion to vindoline, a crucial component of vinblastine, is a complex process involving a cascade of enzymatic reactions. Comparative transcriptomic studies have been instrumental in identifying the genes encoding these enzymes. The following table summarizes the differential expression of key genes in the tabersonine and vindoline biosynthesis pathways, comparing transcript abundance in leaf epidermis, where the initial steps of vindoline synthesis occur, to whole leaf and root tissues.
| Gene | Enzyme | Function in Pathway | Relative Expression (Leaf Epidermis vs. Whole Leaf) | Relative Expression (Leaf vs. Root) |
| T16H2 | Tabersonine 16-hydroxylase 2 | Hydroxylation of tabersonine | Higher in leaf epidermis[1] | Higher in leaf[2][3][4] |
| 16OMT | 16-hydroxytabersonine-O-methyltransferase | O-methylation of 16-hydroxytabersonine | Higher in leaf epidermis[1] | Higher in leaf[2][3][4] |
| T3O | Tabersonine 3-oxygenase | C-3 oxidation of 16-methoxytabersonine | Higher in leaf epidermis[1] | Higher in leaf[2][3][4] |
| T3R | Tabersonine 3-reductase | C-2/C-3 reduction | Higher in leaf epidermis[1] | Higher in leaf[2][3][4] |
| NMT | N-methyltransferase | N-methylation | Higher in leaf epidermis[1] | Higher in leaf[2][3][4] |
| D4H | Desacetoxyvindoline 4-hydroxylase | C-4 hydroxylation | Lower in leaf epidermis (localized to idioblasts and laticifers)[1][5] | Higher in leaf[2][3][4] |
| DAT | Deacetylvindoline-4-O-acetyltransferase | C-4 O-acetylation | Lower in leaf epidermis (localized to idioblasts and laticifers)[1][5] | Higher in leaf[2][3][4] |
| T19H | Tabersonine 19-hydroxylase | Side-chain hydroxylation of tabersonine in roots | Not applicable | Higher in root[2] |
Visualizing the Biosynthetic Machinery
To provide a clearer understanding of the molecular pathways and experimental approaches, the following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
A robust comparative transcriptomics study relies on meticulous experimental procedures. The following protocols provide a detailed overview of the key steps involved in identifying genes related to tabersonine biosynthesis.
I. Plant Material and RNA Extraction
-
Plant Material: Catharanthus roseus plants are grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark photoperiod). Tissues with known differences in tabersonine and vindoline content, such as young leaves (high content) and roots (low to no vindoline), are harvested. For finer-scale analysis, leaf epidermis can be separated from the whole leaf.
-
RNA Extraction: Total RNA is extracted from the collected tissues using a TRIzol-based method or a commercial plant RNA extraction kit. The quality and quantity of the extracted RNA are assessed using a NanoDrop spectrophotometer and agarose gel electrophoresis.
II. RNA Sequencing (RNA-Seq)
-
Library Preparation: High-quality total RNA (e.g., >1 µg) is used for library construction. Poly(A) mRNA is enriched using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand synthesis.
-
Sequencing: The prepared cDNA libraries are sequenced on a high-throughput platform, such as the Illumina HiSeq, to generate a large number of short reads (e.g., 150 bp paired-end).
III. Bioinformatics Analysis
-
Quality Control: Raw sequencing reads are processed to remove low-quality reads, adapters, and other artifacts using tools like Trimmomatic.
-
De Novo Assembly: For species without a high-quality reference genome, a de novo transcriptome assembly is performed using software like Trinity. This reconstructs full-length transcripts from the short reads.
-
Functional Annotation: The assembled transcripts are annotated by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses are conducted to assign functional categories to the transcripts.
-
Differential Gene Expression Analysis: The clean reads from each sample are mapped back to the assembled transcriptome. Read counts for each transcript are normalized (e.g., to Transcripts Per Million - TPM or Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Statistical packages like DESeq2 or edgeR are used to identify transcripts that are significantly differentially expressed between the high- and low-tabersonine tissues.
IV. Gene Validation and Functional Characterization
-
Quantitative Real-Time PCR (qRT-PCR): The expression patterns of candidate genes identified through RNA-seq are validated using qRT-PCR. Gene-specific primers are designed, and the relative expression levels are measured in the different tissues, using a stably expressed reference gene (e.g., actin) for normalization.
-
Virus-Induced Gene Silencing (VIGS): To confirm the in vivo function of candidate genes, VIGS can be employed. A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based vector. Agrobacterium tumefaciens carrying the viral construct is infiltrated into C. roseus seedlings. The silencing of the target gene leads to a measurable change in the metabolite profile.
-
Metabolite Analysis: The levels of tabersonine, vindoline, and other related alkaloids in the tissues from VIGS-treated and control plants are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). A reduction in the expected downstream metabolite following the silencing of a specific gene provides strong evidence for its function in the pathway.
This guide provides a foundational understanding of how comparative transcriptomics can be applied to dissect the genetic basis of tabersonine biosynthesis. The presented data, visualizations, and protocols offer a valuable resource for researchers aiming to further explore and engineer the production of this vital medicinal compound.
References
- 1. Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tabersonine Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. Tabersonine hydrochloride, a selective NLRP3 inhibitor used in research, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Regulatory Compliance
This compound is classified as hazardous waste. Its disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1]. Key hazards associated with this compound include:
-
Environmental Hazard : It is very toxic to aquatic life with long-lasting effects[2].
Due to these hazards, this compound cannot be disposed of in standard trash or down the sewer system[1]. It must be managed through an approved hazardous waste program, typically coordinated by your institution's Environmental Health and Safety (EHS) department[1].
Quantitative Hazard Data
| Hazard Statement | GHS Classification | Precautionary Code | Description |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | H302 | Ingestion may cause adverse health effects[2][3]. |
| Very toxic to aquatic life with long lasting effects | Chronic aquatic toxicity (Category 1) | H410 | Release into the environment can cause long-term damage to aquatic ecosystems[2]. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
Waste Segregation and Collection
-
Designated Waste Container : Dedicate a specific, compatible container for this compound waste. The container must be in good condition, free from leaks, and have a secure, tightly fitting lid[4][5]. Plastic bottles are often preferred over glass when chemically compatible[1].
-
Incompatible Materials : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents[6][7].
-
Waste Types :
-
Solid Waste : Collect unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) like gloves and weigh boats, in the designated solid waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated liquid waste container.
-
Sharps : Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Labeling of Hazardous Waste
Proper labeling is a critical compliance step. The waste container must be clearly marked with a hazardous waste tag as soon as the first item of waste is added. The label must include[1][6][8]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
An accurate estimation of the quantity or concentration.
-
The date of waste generation (the date the first waste was added).
-
The specific hazards associated with the chemical (e.g., "Toxic," "Environmental Hazard").
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the Principal Investigator or responsible person.
Storage of Waste in the Laboratory
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your laboratory[6][8]. This area should be near the point of generation.
-
Container Management : Keep the waste container closed at all times, except when adding waste[4].
-
Secondary Containment : It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Disposal of Empty Containers
Containers that once held this compound must be managed carefully to ensure they are free of residue before disposal.
-
Triple Rinsing : An empty container must be triple-rinsed with a suitable solvent capable of removing the chemical residue[4][5][7].
-
Rinsate Collection : The solvent rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container[4][5].
-
Final Disposal : After triple rinsing and air drying, deface or remove the original label[8]. The clean, empty container can then typically be disposed of in the regular trash or recycling, depending on institutional policies[4][8].
Arranging for Waste Pickup
-
Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup[1][4].
-
Documentation : Complete any required waste disposal forms or manifests provided by your EHS office[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety and environmental protection.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the vicinity.
-
PPE : Before cleaning, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment : For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an absorbent material from a chemical spill kit.
-
Collection : Collect all spilled material and cleanup debris into a designated hazardous waste container[2].
-
Reporting : Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Tabersonine|29479-00-3|MSDS [dcchemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tabersonine Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling of Tabersonine hydrochloride, a selective NLRP3 inhibitor with significant research applications in inflammatory diseases and oncology.[1] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive barrier is essential to prevent accidental exposure. The following personal protective equipment is required:
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile) | To prevent skin contact. |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection | To protect eyes from dust and splashes. |
| Respiratory Protection | NIOSH-certified N95 or N100 respirator | Required when there is a risk of generating airborne powder or aerosols.[2] |
| Body Protection | Protective clothing (e.g., lab coat) | To prevent contamination of personal clothing. |
Operational Protocols: From Receipt to Disposal
The following step-by-step procedures must be followed to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids/alkalis and strong oxidizing/reducing agents.[3]
-
Keep away from sources of ignition.
-
Recommended long-term storage is at -20°C for the powder or -80°C when in solvent.[3]
2. Handling and Preparation:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to minimize dust generation and accumulation.
-
Use only with adequate general and local exhaust ventilation.
-
Avoid breathing dust or fumes.
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the full complement of prescribed PPE.
-
For solid spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable disposal container.[3]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Prevent the spill from entering drains, waterways, or soil.
4. Disposal Plan:
-
All waste material containing this compound must be disposed of as hazardous waste.
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[3][4]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[4]
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, the following first aid measures should be taken immediately:
| Exposure Route | Immediate Action |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a poison center or doctor if you feel unwell.[3] |
| If on Skin | Take off immediately all contaminated clothing. Rinse the skin thoroughly with plenty of soap and water.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.[3] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3][4] |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
